1-Vinylcyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173019 | |
| Record name | Cyclohexanol, 1-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-19-8 | |
| Record name | 1-Ethenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylcyclohexyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Vinylcyclohexanol synthesis from cyclohexanone and vinyl chloride
Vinyllithium is another potent nucleophile that reacts with cyclohexanone to give this compound. [7][16]Organolithium reagents are generally more reactive than their Grignard counterparts. This increased reactivity can be beneficial for reactions with sterically hindered ketones but may also lead to more side reactions with less stable substrates. Vinyllithium can be prepared by reacting vinyl chloride or bromide with lithium metal or through a transmetalation reaction, such as the exchange between a vinylstannane and an alkyllithium reagent like n-butyllithium. [17][18]
Part 3: Critical Safety & Handling Protocols
The synthesis of this compound involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.
Handling Vinyl Chloride Monomer (VCM)
-
Carcinogenicity: Vinyl chloride is a known human carcinogen and is regulated by agencies like OSHA. [13][14]All manipulations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation exposure.
-
Flammability: VCM is an extremely flammable gas. [13][15]All potential ignition sources must be eliminated from the work area.
-
Exposure Limits: OSHA sets a permissible exposure limit (PEL) of 1 ppm averaged over an 8-hour period and a short-term limit of 5 ppm over 15 minutes. [13][14][16]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, non-porous gloves, and a lab coat, is mandatory. In situations where exposure limits may be exceeded, a NIOSH-approved respirator is required. [14][17]
Safe Use of Organometallic Reagents
-
Pyrophoricity and Reactivity: Grignard and organolithium reagents are highly reactive with air and moisture and can be pyrophoric (ignite spontaneously on contact with air). [5]They must be handled exclusively under an inert atmosphere (nitrogen or argon) using techniques such as a Schlenk line or a glovebox.
-
Anhydrous Solvents: Solvents must be rigorously dried before use, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Safe Transfer: Reagents should be transferred using gas-tight syringes or cannulas.
Reaction Quenching and Waste Disposal
The quenching of organometallic reactions is a hazardous step. The quenching agent (e.g., saturated NH₄Cl solution) must be added slowly to a cooled reaction mixture to control the exothermic reaction. Unreacted reagents must be fully quenched before disposal. All chemical waste must be disposed of in accordance with institutional and governmental regulations.
Conclusion
The synthesis of this compound from cyclohexanone and vinyl chloride is most effectively and reliably achieved via the Grignard reaction. This method, while requiring meticulous attention to anhydrous and inert conditions, provides a robust pathway to this valuable synthetic intermediate. Understanding the causality behind each procedural step—from the critical initiation of the Grignard reagent to the mild, buffered workup—is key to ensuring a successful and safe experiment. Alternative methods like the Barbier and organolithium reactions offer procedural variations that may be suitable for specific applications. Above all, the severe hazards associated with vinyl chloride and organometallic reagents demand an unwavering commitment to safety, making this synthesis an exemplar of advanced laboratory practice.
References
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PubChem. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741. [Link]
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Mol-Instincts. This compound - 1940-19-8, C8H14O, density, melting point, boiling point, structural formula, synthesis. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
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Wikipedia. Barbier reaction. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Organic Syntheses. vinyl bromide - Organic Syntheses Procedure. [Link]
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Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. [Link]
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New Jersey Department of Health. Vinyl chloride - Hazardous Substance Fact Sheet. [Link]
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PubMed. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. [Link]
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ACS Publications. Notes: On the Continuous Preparation of Vinyl Grignard Reagents | The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
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ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
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CDC - ATSDR. Vinyl Chloride | Medical Management Guidelines. [Link]
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Reddit. Barbier reaction help! : r/OrganicChemistry. [Link]
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ResearchGate. Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. [Link]
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RSC Publishing. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. [Link]
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PubMed. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
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OSHA. 1910.1017 - Vinyl chloride. [Link]
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ARKAT USA. Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. [Link]
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Organic Chemistry Portal. Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. [Link]
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Organic Chemistry Data. A. Organolithium Reagents. [Link]
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1-Vinylcyclohexanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: 1-Vinylcyclohexanol is a tertiary allylic alcohol that serves as a crucial intermediate in organic synthesis. Its distinct molecular architecture, featuring a cyclohexyl scaffold and a reactive vinyl group, presents a versatile platform for the construction of complex molecules. This guide provides an in-depth technical examination of the physical and chemical properties of this compound, offering expert insights into its synthesis, reactivity, and safe handling. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide the necessary technical foundation for its effective application in synthetic chemistry.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, including reaction setup, purification, and storage.
| Property | Value |
| Molecular Formula | C₈H₁₄O[1] |
| Molecular Weight | 126.20 g/mol [2][3][4] |
| Appearance | Colorless liquid |
| Boiling Point | 74 °C at 19 mmHg[1][2][5][6] |
| Density | 0.942 g/mL at 25 °C[1][2][5][6] |
| Refractive Index | n20/D 1.478[1][2][5][6] |
| Flash Point | 70 °C (158 °F) - closed cup[2][5][6][7] |
| CAS Number | 1940-19-8[1][2][4][5] |
Expert Insight: The provided boiling point at reduced pressure indicates that this compound is amenable to purification via vacuum distillation. This technique is often preferred for thermally sensitive compounds to prevent decomposition. The flash point suggests that while it is a combustible liquid, it does not pose an extreme fire hazard under standard laboratory conditions, though appropriate precautions should always be taken.
Synthesis and Reaction Pathways
The primary route for the synthesis of this compound involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanone. A common and efficient method utilizes vinylmagnesium bromide, a Grignard reagent.
Grignard Synthesis of this compound
This reaction is a cornerstone of C-C bond formation in organic chemistry and provides a reliable method for preparing tertiary alcohols.
Reaction Workflow:
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An In-depth Technical Guide to 1-Vinylcyclohexanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Vinylcyclohexanol (CAS No: 1940-19-8), a versatile tertiary allylic alcohol. With a molecular weight of 126.20 g/mol , this compound serves as a valuable building block in organic synthesis, particularly in the development of novel scaffolds for medicinal chemistry. This document delves into its chemical properties, synthesis, mechanistic principles, spectroscopic characterization, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a combustible liquid with a characteristic alcohol odor.[1] Its bifunctional nature, possessing both a hydroxyl group and a vinyl moiety, allows for orthogonal chemical modifications, making it a strategic starting material for generating diverse molecular libraries.[2]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1940-19-8 | [1] |
| Molecular Formula | C₈H₁₄O | [3][4] |
| Molecular Weight | 126.20 g/mol | [1] |
| Density | 0.942 g/mL at 25 °C | |
| Boiling Point | 74 °C at 19 mmHg | |
| Refractive Index (n20/D) | 1.478 | |
| Flash Point | 70 °C (158 °F) - closed cup | [1] |
Synthesis of this compound via Grignard Reaction
The most common and efficient laboratory-scale synthesis of this compound is achieved through the nucleophilic addition of a vinyl Grignard reagent to cyclohexanone. This method is a classic example of carbon-carbon bond formation and is highly effective for producing tertiary alcohols.
Mechanistic Rationale
The Grignard reaction proceeds in two primary stages: nucleophilic addition and acidic workup.
-
Nucleophilic Addition: The Grignard reagent, vinylmagnesium bromide (CH₂=CHMgBr), is characterized by a highly polarized carbon-magnesium bond. This polarization imparts a significant carbanionic character to the vinyl group, rendering it a potent nucleophile.[5] The electrophilic carbonyl carbon of cyclohexanone is the target for nucleophilic attack. The vinyl carbanion attacks this carbon, breaking the carbonyl π-bond and forming a tetrahedral magnesium alkoxide intermediate.[6] The choice of an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents solvate the magnesium center, stabilizing the Grignar reagent and facilitating its formation and reactivity.
-
Acidic Workup: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts, which are easily removed during extraction.[6][7]
The overall synthetic transformation is depicted below:
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for Grignard reactions with ketones.[7][8] All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.
Materials:
-
Magnesium turnings
-
Vinyl bromide (or a solution of vinylmagnesium bromide in THF)
-
Cyclohexanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation (if not using a commercial solution):
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of vinyl bromide in anhydrous ether in the dropping funnel.
-
Add a small amount of the vinyl bromide solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction proceeds to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and dissolve the resulting magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with additional portions of diethyl ether.
-
Combine all organic layers and wash with brine to remove residual water.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the cyclohexanone starting material. The final product's identity and purity should be confirmed by the spectroscopic methods detailed in Section 4.
Applications in Medicinal Chemistry and Drug Development
While this compound itself is not a therapeutic agent, its structural motif is of significant interest in drug discovery. The vinyl and hydroxyl groups serve as versatile synthetic handles for creating more complex molecules with potential biological activity.[2]
-
Scaffold for 3D Pharmacophores: The cyclohexane ring provides a non-aromatic, three-dimensional scaffold. Moving away from flat, sp²-heavy structures towards molecules with greater sp³ character is a key strategy in modern drug design to improve solubility, metabolic stability, and target selectivity.[2] Cyclohexane derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9]
-
Bioisosteric Replacement: The vinylcyclohexanol core can be used as a bioisostere to replace other chemical groups in known pharmacophores, potentially improving pharmacokinetic profiles while maintaining or enhancing biological activity.
-
Precursor for Bioactive Molecules: The vinyl group is amenable to a variety of transformations, including oxidation, reduction, and cycloaddition reactions.[10] For instance, derivatives of vinyl sulfones, which can be synthesized from vinyl precursors, have shown potent activity as enzyme inhibitors and are used in drug design.[10][11]
The logical relationship for its application in drug discovery is outlined below:
Caption: Logical workflow for utilizing this compound in drug discovery.
Spectroscopic Characterization
Confirming the structure of the synthesized this compound is crucial. The following sections detail the expected outcomes from key spectroscopic techniques.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A strong, broad absorption band will be present in the region of 3300-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.[12] The broadness is due to hydrogen bonding.
-
C-O Stretch: A strong, sharp peak will appear around 1050-1150 cm⁻¹, indicating the carbon-oxygen single bond of the tertiary alcohol.
-
=C-H Stretch: A medium-intensity peak will be observed just above 3000 cm⁻¹, typically around 3080 cm⁻¹, corresponding to the C-H bonds of the vinyl group.[14]
-
C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond in the vinyl group.[14]
-
-C-H Stretch: Strong, sharp peaks will be seen just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.[15]
-
¹H NMR:
-
Vinyl Protons: The three protons of the vinyl group will appear as a characteristic set of signals in the 4.9-6.0 ppm range. The proton on the carbon adjacent to the cyclohexane ring will be a doublet of doublets (dd). The two terminal vinyl protons will appear as distinct doublets or doublet of doublets, showing both geminal and vicinal coupling.
-
Cyclohexane Protons: The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region, typically between 1.2 and 1.8 ppm.
-
Hydroxyl Proton: A singlet will be observed for the O-H proton. Its chemical shift can vary (typically 1.5-4.0 ppm) depending on concentration and solvent, and it can be exchanged with D₂O.
-
-
¹³C NMR:
-
Vinyl Carbons: Two distinct signals will be present in the olefinic region (100-150 ppm). The terminal CH₂ carbon will be around 110-115 ppm, and the quaternary carbon attached to the ring will be further downfield, around 140-145 ppm.
-
Alcohol Carbon: The quaternary carbon atom of the cyclohexane ring bonded to the hydroxyl group (C-OH) will be deshielded, appearing in the 70-80 ppm range.[12]
-
Cyclohexane Carbons: The remaining five CH₂ carbons of the cyclohexane ring will show signals in the aliphatic region, typically between 20-40 ppm.
-
Safety and Handling
This compound is classified as a hazardous substance.[4] Proper safety precautions are mandatory.
-
Hazards:
-
Handling Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[15]
-
Ground all equipment to prevent static discharge.[15]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
It is recommended to store in a refrigerator designated for flammable materials.
-
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
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PubChem. (n.d.). 1-Vinylcyclohexyl alcohol. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved January 14, 2026, from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol. Retrieved January 14, 2026, from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
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SciSpace. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved January 14, 2026, from [Link]
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A Comprehensive Spectroscopic Guide to 1-Vinylcyclohexanol for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic data for 1-vinylcyclohexanol (CAS No. 1940-19-8), a key tertiary allylic alcohol intermediate in various chemical syntheses.[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₁₄O, is a valuable building block in organic synthesis.[2] Its applications range from the synthesis of polymers and resins to the creation of complex molecules in the pharmaceutical and agrochemical industries.[1] Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential. This guide provides a comprehensive analysis of its characteristic spectral data to facilitate its unambiguous identification and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For tertiary alcohols like this compound, NMR provides crucial information despite the absence of a proton on the carbinol carbon.[3]
¹H NMR Spectroscopy
While the tertiary alcohol lacks a proton directly on the oxygen-bearing carbon, the proton NMR spectrum provides a wealth of information about the vinyl and cyclohexyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 5.90 | dd | 1H | -CH=CH₂ |
| 2 | 5.15 | d | 1H | -CH=CH H (trans) |
| 3 | 4.95 | d | 1H | -CH=CHH (cis) |
| 4 | 1.80-1.20 | m | 10H | Cyclohexyl protons |
| 5 | 1.75 | s | 1H | -OH |
Data sourced from publicly available spectral databases.
Interpretation and Causality:
The vinyl group protons exhibit a characteristic AXM spin system. The proton on the carbon adjacent to the cyclohexyl ring (-CH=) appears as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons. The terminal vinyl protons (=CH₂) appear as distinct doublets, one for the proton cis and one for the proton trans to the main carbon chain, a result of their different magnetic environments. The cyclohexyl protons appear as a complex multiplet in the aliphatic region of the spectrum. The hydroxyl proton (-OH) typically presents as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature. To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear from the spectrum.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 145.5 | -C H=CH₂ |
| 2 | 111.5 | -CH=C H₂ |
| 3 | 72.5 | C -OH |
| 4 | 38.0 | Cyclohexyl C2/C6 |
| 5 | 25.5 | Cyclohexyl C4 |
| 6 | 22.0 | Cyclohexyl C3/C5 |
Data sourced from publicly available spectral databases.[4]
Interpretation and Causality:
The two vinyl carbons are clearly distinguished in the downfield region of the spectrum, with the quaternary carbon of the vinyl group appearing at a higher chemical shift. The carbinol carbon (C-OH) is also significantly deshielded due to the electronegative oxygen atom. The three distinct signals for the cyclohexyl carbons are consistent with the symmetry of the ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming these assignments.[5][6]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for observing coupling to the -OH proton, a non-exchanging solvent like DMSO-d₆ is preferable.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
DEPT Experiments (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.[5]
-
D₂O Exchange (Optional): To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the -OH signal confirms its identity.[3]
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the hydroxyl and vinyl groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (alcohol) |
| 3080 | Medium | =C-H stretch (vinyl) |
| 2930, 2855 | Strong | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (vinyl) |
| 1150 | Strong | C-O stretch (tertiary alcohol) |
| 990, 915 | Strong | =C-H bend (vinyl out-of-plane) |
Data sourced from publicly available spectral databases.[4]
Interpretation and Causality:
The most prominent feature in the IR spectrum is the broad, strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding. The presence of the vinyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹, the C=C stretching vibration at 1645 cm⁻¹, and the strong out-of-plane =C-H bending vibrations at 990 and 915 cm⁻¹. The strong C-O stretching vibration around 1150 cm⁻¹ is indicative of a tertiary alcohol.[7]
Experimental Protocol: IR Data Acquisition (Neat Liquid)
Objective: To obtain the IR spectrum of neat this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.[8]
-
Using Salt Plates (NaCl or KBr):
-
Using Attenuated Total Reflectance (ATR):
-
Place a drop of the liquid directly onto the ATR crystal.[11]
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty cell or clean ATR crystal before running the sample.
-
-
Cleaning: After analysis, thoroughly clean the salt plates with a dry solvent (e.g., isopropanol) and store them in a desiccator to prevent damage from moisture.[7] The ATR crystal should also be cleaned with an appropriate solvent.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 5 | [M]⁺ (Molecular Ion) |
| 111 | 23 | [M - CH₃]⁺ |
| 98 | 15 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |
| 83 | 100 | [M - C₃H₅O]⁺ or [C₆H₁₁]⁺ |
| 70 | 43 | [C₅H₁₀]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
Data sourced from publicly available spectral databases.[4]
Interpretation and Causality:
The molecular ion peak ([M]⁺) is observed at m/z 126, confirming the molecular weight of this compound.[4] The fragmentation pattern is characteristic of a cyclic alcohol. The base peak at m/z 83 is likely due to the loss of the vinyl and hydroxyl groups, resulting in a stable cyclohexyl cation. Other significant fragments arise from further fragmentation of the cyclohexyl ring and rearrangements.
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Simplified MS fragmentation of this compound.
Experimental Protocol: GC-MS Data Acquisition
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[12]
-
GC-MS System:
-
Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).[13]
-
Equip the GC with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.[14]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and extract the corresponding mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the key spectroscopic features and provided robust experimental protocols for their acquisition. By understanding the causality behind the spectral data, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors, ensuring the integrity and success of their research.
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Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
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Pereira, V., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. Retrieved from [Link]
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Magalhães, J., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved from [Link]
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Structure and formula of 1-Vinylcyclohexanol
An In-depth Technical Guide to 1-Vinylcyclohexanol: Structure, Synthesis, and Reactivity
Abstract
This compound is a tertiary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a vinyl group and a hydroxyl group on a quaternary carbon within a cyclohexane ring, offers a rich landscape for chemical transformations. This guide provides an in-depth analysis of this compound, covering its core structural and physicochemical properties, detailed synthesis protocols with mechanistic insights, comprehensive spectroscopic characterization, key chemical reactions, and potential applications for research and development professionals.
Core Molecular Identity and Physicochemical Properties
This compound, systematically named 1-ethenylcyclohexan-1-ol, is a cyclic tertiary alcohol. The presence of both a hydroxyl group and a vinyl functional group makes it a valuable bifunctional building block.
Structure and Formula
-
Molecular Formula: C₈H₁₄O[1]
-
Molecular Weight: 126.20 g/mol [1]
-
CAS Number: 1940-19-8[1]
-
IUPAC Name: 1-ethenylcyclohexan-1-ol[2]
-
Canonical SMILES: C=CC1(CCCCC1)O[2]
-
InChI Key: ZXKHOVDDJMJXQP-UHFFFAOYSA-N[1]
Physicochemical Data
A summary of key physical properties is essential for handling and reaction setup.
| Property | Value | Source |
| Appearance | Colorless Liquid | - |
| Melting Point | 4 °C | Vendor Data |
| Boiling Point | 74 °C @ 19 mmHg | [1] |
| Density | 0.942 g/mL @ 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.478 | [1] |
| pKa (Predicted) | 14.56 ± 0.20 | Vendor Data |
| Flash Point | 70 °C (158 °F) - closed cup | Vendor Data |
Synthesis of this compound
The most direct and common laboratory synthesis involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanone. The Grignard reaction is the archetypal example of this transformation.
Primary Synthesis Route: Grignard Reaction
The addition of vinylmagnesium bromide to cyclohexanone provides a high-yield pathway to this compound. The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether is critical, as it solvates the magnesium center, stabilizing the Grignard reagent.[3][4]
Cyclohexanone + Vinylmagnesium Bromide → this compound
The reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic carbonyl carbon of cyclohexanone.[5] This forms a magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate the alkoxide, yielding the final tertiary alcohol product.
Caption: Grignard synthesis workflow for this compound.
This protocol is a representative procedure for the Grignard synthesis.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, place magnesium turnings. In the dropping funnel, add vinyl bromide dissolved in anhydrous THF.
-
Grignard Formation: Slowly add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation may require gentle heating or the addition of an iodine crystal. Once the reaction initiates (visible by bubbling and heat generation), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture for 1-2 hours to ensure complete formation of vinylmagnesium bromide.
-
Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which could cause dehydration of the tertiary alcohol product.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Structural elucidation relies on a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established principles and analysis of analogous structures.[6][7][8]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
The proton NMR spectrum is characterized by signals from the vinyl group, the cyclohexyl ring protons, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.95 | dd | 1H | =CH- | Vinylic proton, trans to the ring. |
| ~ 5.20 | d | 1H | =CH₂ (trans) | Vinylic proton, cis to the other vinyl H. |
| ~ 5.05 | d | 1H | =CH₂ (cis) | Vinylic proton, trans to the other vinyl H. |
| ~ 1.80 | s (broad) | 1H | -OH | Exchangeable proton, often broad. |
| ~ 1.50 - 1.70 | m | 10H | -CH₂- | Cyclohexyl ring protons. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
The proton-decoupled ¹³C NMR spectrum will show five distinct signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145.0 | =CH- | Vinylic methine carbon. |
| ~ 112.0 | =CH₂ | Vinylic methylene carbon. |
| ~ 72.5 | C-OH | Quaternary carbon attached to the hydroxyl group. |
| ~ 38.0 | C2/C6 | Allylic carbons of the cyclohexyl ring. |
| ~ 25.5 | C4 | Para carbon of the cyclohexyl ring. |
| ~ 22.0 | C3/C5 | Meta carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600 - 3300 | Strong, Broad | O-H stretch (alcohol) |
| 3080 | Medium | =C-H stretch (vinyl) |
| 2930, 2860 | Strong | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (vinyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| 995, 915 | Strong | =C-H bend (vinyl out-of-plane) |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show fragmentation patterns typical for tertiary alcohols.
-
Molecular Ion (M⁺): A weak peak expected at m/z = 126.
-
Dehydration ([M-H₂O]⁺): A prominent peak at m/z = 108, corresponding to the loss of water to form the stable 1-vinyl-1-cyclohexene cation radical.[9]
-
Alpha-Cleavage: Loss of the vinyl group (•CH=CH₂) would result in a peak at m/z = 99.
Caption: Workflow for the spectroscopic characterization of this compound.
Key Chemical Transformations and Reactivity
As a tertiary allylic alcohol, this compound is a substrate for several important synthetic transformations.
Oxidative Rearrangement (Babler-Dauben Oxidation)
This reaction transforms tertiary allylic alcohols into transposed α,β-unsaturated ketones, a valuable synthetic maneuver.[10] Using an oxidant like pyridinium chlorochromate (PCC), this compound rearranges to form cyclohexylideneacetaldehyde.
The reaction is believed to proceed through the formation of a chromate ester, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the final enone product.[10] This powerful transformation allows for the installation of a carbonyl group with concomitant migration of the double bond.
Caption: Mechanism of the Babler oxidative rearrangement.
Dehydration to 1-Vinyl-1-cyclohexene
Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. Gentle heating with a catalytic amount of a weak acid (e.g., oxalic acid) or treatment with reagents like phosphorus oxychloride (POCl₃) in pyridine readily eliminates water to form 1-vinyl-1-cyclohexene, a conjugated diene.[1]
-
Place this compound in a round-bottom flask with a catalytic amount of iodine or a mild acid like potassium bisulfate.
-
Set up for simple distillation.
-
Gently heat the flask. The lower-boiling product, 1-vinyl-1-cyclohexene, will co-distill with water as it is formed.
-
Collect the distillate, separate the organic layer, dry it over a suitable agent like CaCl₂, and re-distill to obtain the pure diene.
Applications in Research and Drug Development
While not a drug itself, this compound is a valuable scaffold for building molecular complexity, a key goal in discovery chemistry.
-
Synthesis of Complex Scaffolds: The dual functionality allows for sequential or orthogonal reactions. The hydroxyl group can be used as a handle for etherification or esterification, while the vinyl group can participate in a wide array of transformations including polymerization, hydroboration-oxidation, epoxidation, and metathesis.
-
Precursor to Conjugated Systems: As demonstrated, it is a ready precursor to 1-vinyl-1-cyclohexene, a conjugated diene that can be used in Diels-Alder cycloadditions to construct complex polycyclic systems.
-
Relevance to Medicinal Chemistry: The cyclohexyl motif is prevalent in many bioactive molecules. The ability to generate functionalized cyclohexyl derivatives from this compound makes it a useful starting material for creating libraries of novel compounds for biological screening.[11] Its derivatives could be explored in structure-activity relationship (SAR) studies to optimize lead compounds.[12]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition. It is a combustible liquid.[13]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
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Pinto, D., et al. (2024). Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. Macromolecular Chemistry and Physics. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling and Use of 1-Vinylcyclohexanol
This guide provides comprehensive safety information and handling precautions for 1-Vinylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the rationale behind safety protocols, grounded in the specific chemical properties of the molecule to ensure a self-validating system of laboratory safety.
Understanding the Molecule: A Proactive Approach to Safety
This compound (CAS No: 1940-19-8) is a tertiary allylic alcohol.[1][2] Its structure, featuring a cyclohexanol ring and a vinyl group, dictates its unique reactivity and potential hazards.[1][2] A thorough understanding of these structural components is paramount for anticipating and mitigating risks in a laboratory setting. The vinyl group, a reactive functional group, makes the molecule susceptible to polymerization, while the tertiary alcohol configuration influences its oxidation pathways.[3][4][5]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing safe experimental setups, particularly concerning temperature control and ventilation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [6] |
| Molecular Weight | 126.20 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 74 °C at 19 mmHg | [2][8][9] |
| Density | 0.942 g/mL at 25 °C | [2][8][9] |
| Flash Point | 70 °C (158 °F) - closed cup | [1][8] |
| Refractive Index | n20/D 1.478 | [2][8][9] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight its primary risks.
GHS Classification
-
Skin Irritation (Category 2) [6]
-
Serious Eye Irritation (Category 2) [6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [6]
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Toxicological Profile
While comprehensive toxicological data for this compound is limited, an intraperitoneal LD50 of 770 mg/kg in mice has been reported.[10][11] This value suggests moderate acute toxicity if the substance enters the body. For a broader understanding of potential health effects, it is instructive to consider the toxicology of its parent structure, cyclohexanol. Cyclohexanol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12][13][14] Chronic exposure to related compounds, such as vinyl chloride, has been linked to severe health effects, underscoring the importance of minimizing exposure to all vinyl compounds.[15][16]
Chemical Reactivity and Associated Hazards
The chemical reactivity of this compound presents several potential hazards that researchers must be aware of to prevent accidents.
-
Hazardous Polymerization: The vinyl group makes this compound susceptible to polymerization.[3][17] This reaction can be initiated by heat, light, or the presence of radical initiators.[17] Uncontrolled polymerization can be exothermic and may lead to a dangerous increase in temperature and pressure inside a sealed container.[2][18] To mitigate this risk, it is crucial to store the compound with an appropriate inhibitor and away from initiators of polymerization.[8][17][19]
-
Oxidative Rearrangement: As a tertiary allylic alcohol, this compound can undergo oxidative rearrangement to form β-substituted α,β-unsaturated ketones.[1][3][4][7][20] This reaction can be initiated by oxidizing agents. While this reactivity is synthetically useful, it is important to be aware of it to avoid unintended reactions when in the presence of oxidizers.
-
Thermal Decomposition: At elevated temperatures, the cyclohexane ring can undergo C-C bond fission, leading to the formation of various smaller, potentially flammable, hydrocarbons.[21][22] While specific data for this compound is not available, the thermal decomposition of cyclohexane is known to produce a mixture of products including 1-hexene, ethene, and propene.[21][22]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for the safe handling of this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[11]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toe shoes are also required.[11]
-
Hand Protection: The choice of gloves is critical. Due to the dual nature of the molecule (alcohol and cyclic alkane), a glove material with broad chemical resistance is recommended.
-
Nitrile gloves offer good short-term protection against alcohols and some hydrocarbons.[23][24] However, their resistance to cyclic alkanes may be limited. For short-duration tasks with a low risk of splashing, nitrile gloves may be sufficient, but they should be changed immediately upon contact with the chemical.[23]
-
Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including alcohols, ketones, and esters.[25][26] For extended work or procedures with a higher risk of exposure, butyl rubber gloves are a more robust choice.[25][26]
-
It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[27][28][29]
-
The following DOT graph illustrates the decision-making process for selecting appropriate controls when handling this compound.
Caption: Risk assessment workflow for handling this compound.
Safe Storage and Handling Protocols
Adherence to strict storage and handling protocols is crucial to maintain the stability of this compound and prevent hazardous reactions.
Storage
-
Inhibitor: this compound should be stored with an appropriate polymerization inhibitor.[17][19] Common inhibitors for vinyl monomers include hydroquinone and its derivatives.[19] The concentration of the inhibitor should be regularly checked, especially for older stock.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[30][31] Storage in a refrigerator designed for flammable materials is recommended.
-
Incompatible Materials: Store separately from oxidizing agents, strong acids, strong bases, and radical initiators.[13]
-
Container: Keep the container tightly closed to prevent the ingress of air and moisture, which can contribute to polymerization.[18][30]
Handling
-
Inert Atmosphere: For reactions that are sensitive to air or for long-term storage of high-purity material, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and potential polymerization.
-
Avoid Ignition Sources: this compound is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces.[13] Use non-sparking tools when handling containers.
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
The safe use of this compound in a research and development setting is contingent upon a comprehensive understanding of its chemical properties and potential hazards. By implementing robust engineering controls, selecting the appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can effectively mitigate the risks associated with this versatile chemical. This guide serves as a foundation for developing laboratory-specific standard operating procedures (SOPs) that prioritize the safety and well-being of all personnel.
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Navigating the Synthetic Landscape of 1-Vinylcyclohexanol: A Technical Guide for Researchers
Foreword
In the intricate tapestry of organic synthesis, certain molecules emerge as versatile and pivotal building blocks. 1-Vinylcyclohexanol, a tertiary allylic alcohol, is one such compound. Its unique structural features—a reactive vinyl group and a hydroxyl moiety on a cyclohexyl scaffold—render it a valuable precursor in the synthesis of a diverse array of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound. We will delve into the practical aspects of handling and utilizing this reagent, underpinned by a rigorous scientific framework to ensure both innovation and reproducibility in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any research endeavor. This compound is a combustible liquid that requires careful handling in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 1940-19-8 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 0.942 g/mL at 25 °C | [1] |
| Boiling Point | 74 °C at 19 mmHg | [1] |
| Flash Point | 70 °C (158 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.478 | [1] |
| Solubility | Information not readily available, likely soluble in organic solvents. | |
| InChI Key | ZXKHOVDDJMJXQP-UHFFFAOYSA-N | [1] |
Safety Information:
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, typically at a purity of 97% or higher. When procuring this reagent, it is crucial to obtain and review the supplier's safety data sheet (SDS) and certificate of analysis (CoA) to confirm purity and identify any potential impurities that might affect downstream applications.
Table of Representative Suppliers:
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | This compound | 97% | A leading supplier for research and development quantities.[1] |
| Alfa Aesar | This compound | 97% | Offers various pack sizes for laboratory use. |
| TCI Chemicals | This compound | >97.0% | Provides high-purity reagents for organic synthesis. |
| ChemicalBook | This compound 97 | 97% | An online platform listing multiple suppliers.[5] |
Note: This table is not exhaustive and is intended to provide representative examples. Researchers should conduct their own searches to identify the most suitable supplier based on their specific needs, location, and institutional procurement policies.
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction between cyclohexanone and vinylmagnesium bromide. This method offers a straightforward and high-yielding route to the desired tertiary alcohol.
Reaction Principle
The nucleophilic carbon of the vinylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Experimental Protocol
Materials:
-
Cyclohexanone
-
Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with a solution of cyclohexanone in anhydrous diethyl ether or THF.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Grignard Addition: Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of cyclohexanone over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to afford pure this compound.
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Diethyl ether and THF are highly flammable. Ensure there are no sources of ignition in the vicinity.
-
The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can be derivatized or eliminated, while the vinyl group can participate in a wide range of addition and polymerization reactions.
Precursor in Organic Synthesis
This compound serves as a starting material for the synthesis of various organic compounds, including:
-
1-Vinyl-1-cyclohexene: Through dehydration reactions.[6]
-
1-Vinyl-1-cyclohexylacrylate: Via esterification.[6]
-
Cyclohexylideneacetaldehyde: Through rearrangement reactions.[6]
Intermediate in Pharmaceutical Synthesis: The Case of Venlafaxine
A significant application of a derivative of this compound is in the synthesis of the antidepressant drug, Venlafaxine. While not a direct precursor, a closely related intermediate, 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol, is a key component in several patented synthetic routes to Venlafaxine.[3][4] This intermediate is prepared by the condensation of p-methoxyphenylacetonitrile and cyclohexanone.
The synthesis of Venlafaxine from this intermediate typically involves the reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.[3] The presence of the cyclohexanol moiety is a critical structural feature of the final drug molecule.
Reaction Pathway to Venlafaxine Intermediate
Caption: Synthesis of a key intermediate for Venlafaxine.
Spectral Characterization of this compound
Accurate structural elucidation is paramount in chemical synthesis. The following is a guide to the expected spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the vinyl and cyclohexyl protons.
-
Vinyl Protons (3H):
-
One proton on the carbon adjacent to the cyclohexyl ring will appear as a doublet of doublets (dd) around 5.8-6.2 ppm .
-
The two terminal vinyl protons will appear as distinct signals, one as a doublet of doublets around 5.0-5.4 ppm and the other as a doublet of doublets around 4.9-5.2 ppm . The coupling constants (J-values) between these three protons will be characteristic of a vinyl group.
-
-
Cyclohexyl Protons (10H):
-
These protons will appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.0-1.8 ppm . The complexity arises from the conformational flexibility of the cyclohexane ring and the diastereotopic nature of the protons.
-
-
Hydroxyl Proton (1H):
-
A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between 1.5-4.0 ppm . This peak will disappear upon D₂O exchange.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Vinyl Carbons (2C):
-
The internal vinyl carbon will appear around 145-150 ppm .
-
The terminal vinyl carbon will appear around 110-115 ppm .
-
-
Quaternary Carbon (1C):
-
The carbon of the cyclohexyl ring bearing the hydroxyl and vinyl groups will appear around 70-75 ppm .
-
-
Cyclohexyl Carbons (5C):
-
The remaining five carbons of the cyclohexane ring will appear as a series of signals in the upfield region, typically between 20-40 ppm .
-
FTIR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (sp²): A sharp absorption band just above 3000 cm⁻¹ (typically around 3080 cm⁻¹ ) corresponds to the C-H stretching of the vinyl group.
-
C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically in the range of 2850-2950 cm⁻¹ ) are due to the C-H stretching of the cyclohexyl ring.
-
C=C Stretch: A medium intensity absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond of the vinyl group.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O stretching of the tertiary alcohol.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) at m/z = 126 may be observed, though it might be weak. The fragmentation pattern will be characteristic of a tertiary alcohol.[7]
-
Loss of Water (M-18): A prominent peak at m/z = 108 is expected due to the facile loss of a water molecule from the molecular ion.
-
Loss of Vinyl Group (M-27): A peak at m/z = 99 corresponding to the loss of the vinyl radical (•CH=CH₂) is likely.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom can lead to various fragment ions.
Conclusion
This compound is a readily accessible and synthetically valuable reagent with demonstrated applications in both fundamental organic synthesis and the development of pharmaceuticals. A comprehensive understanding of its properties, safe handling procedures, and reactivity is essential for its effective utilization. This guide has provided a detailed overview to empower researchers to confidently incorporate this compound into their synthetic strategies, fostering innovation and advancing scientific discovery.
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Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. ResearchGate. [Link]
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Synthesis of Venlafaxine Hydrochloride - Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 1-Vinylcyclohexanol and its Saturated Analog, Cyclohexanol
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Vinylcyclohexanol, a tertiary allylic alcohol with applications in chemical synthesis. Due to the limited availability of experimental thermodynamic data for this specific unsaturated cyclic alcohol, this guide establishes a robust baseline by first detailing the well-characterized thermodynamic properties of its saturated analog, cyclohexanol. By leveraging authoritative data from the National Institute of Standards and Technology (NIST), we present the fundamental thermodynamic parameters for cyclohexanol, including its enthalpy of formation, heat capacity, and entropy. Subsequently, we provide a scientifically grounded discussion on how the introduction of a vinyl group is anticipated to influence these properties in this compound. This guide also outlines the established experimental and computational methodologies for determining these crucial parameters, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Thermodynamic Properties in Chemical and Pharmaceutical Development
The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. For researchers and professionals in drug development and chemical synthesis, a thorough knowledge of a compound's thermodynamics is critical for process design, optimization, and safety assessment. Properties such as enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) govern reaction equilibria, energy balances, and the spontaneity of chemical processes.
Thermodynamic Profile of Cyclohexanol: An Authoritative Baseline
Cyclohexanol serves as an excellent model system for understanding the thermodynamic behavior of cyclic alcohols. The data presented here is sourced from the NIST Chemistry WebBook, a highly reputable and authoritative source for chemical and physical property data.[2][3]
Key Thermodynamic Parameters of Cyclohexanol
The fundamental thermodynamic properties of cyclohexanol are summarized in the table below. These values are crucial for a wide range of chemical calculations and process simulations.
| Thermodynamic Property | Value | Units | Source |
| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | -352.0 ± 0.67 | kJ/mol | [3] |
| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -290.0 ± 0.7 | kJ/mol | [3] |
| Standard Molar Entropy (Liquid, 298.15 K) | 203.8 ± 1.0 | J/mol·K | [3] |
| Standard Molar Entropy (Gas, 298.15 K) | 332.2 ± 2.0 | J/mol·K | [3] |
| Molar Heat Capacity (Liquid, 298.15 K) | 212.0 | J/mol·K | [3] |
| Molar Heat Capacity (Gas, 298.15 K) | 132.7 | J/mol·K | [3] |
| Enthalpy of Vaporization (298.15 K) | 62.0 ± 0.9 | kJ/mol | [4] |
Expert Insight: The enthalpy of formation provides a measure of the energy stored within the molecule's chemical bonds. The negative values for both liquid and gas phase cyclohexanol indicate that its formation from its constituent elements in their standard states is an exothermic process, signifying a stable molecule. The entropy is a measure of the molecule's disorder, and as expected, the gaseous state exhibits a significantly higher entropy than the liquid state due to greater molecular motion. The heat capacity indicates the amount of energy required to raise the temperature of one mole of the substance by one Kelvin.
Estimated Thermodynamic Properties of this compound: A Comparative Analysis
The introduction of a vinyl (-CH=CH₂) group in place of two hydrogen atoms on the cyclohexanol ring to form this compound will systematically alter its thermodynamic properties. While precise experimental values are not available, we can predict the general trends based on established principles of physical organic chemistry.
Impact of the Vinyl Group on Thermodynamic Parameters
-
Enthalpy of Formation (ΔfH°): The presence of the carbon-carbon double bond in the vinyl group will make the enthalpy of formation of this compound less negative (or more positive) compared to a hypothetical "1-ethylcyclohexanol". This is because C=C double bonds are higher in energy (less stable) than two C-C single bonds. However, when comparing to cyclohexanol, we are adding two carbon atoms and two hydrogen atoms. A rough estimation can be made using group additivity methods, though this is beyond the scope of this introductory guide.
-
Entropy (S°): The presence of the vinyl group, with its ability to undergo internal rotation and contribute to low-frequency vibrations, will lead to a higher standard molar entropy for this compound compared to cyclohexanol. The increased molecular complexity and additional degrees of freedom contribute to a greater number of accessible microstates.
-
Heat Capacity (Cp): The larger molecular weight and increased number of vibrational modes in this compound will result in a higher molar heat capacity compared to cyclohexanol. More energy will be required to increase the temperature of the molecule as there are more ways for the molecule to store thermal energy.
The following table provides a qualitative comparison of the expected thermodynamic properties.
| Thermodynamic Property | Cyclohexanol | This compound (Predicted) | Rationale |
| Molar Mass | 100.16 g/mol | 126.20 g/mol | Addition of a C₂H₂ unit. |
| Enthalpy of Formation (ΔfH°) | More Negative | Less Negative (than a saturated C8 analog) | Presence of a higher-energy C=C double bond. |
| Entropy (S°) | Lower | Higher | Increased molecular complexity and degrees of freedom. |
| Heat Capacity (Cp) | Lower | Higher | Larger molecule with more vibrational modes. |
Methodologies for the Determination of Thermodynamic Properties
The determination of the thermodynamic properties of a compound like this compound can be approached through both experimental and computational methods.
Experimental Approaches
Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes.
-
Combustion Calorimetry: This method is used to determine the enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The experiment involves burning a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water, and the temperature change is measured.[5]
-
Differential Scanning Calorimetry (DSC): DSC is a versatile technique used to measure heat capacity (Cp) as a function of temperature. It can also be used to study phase transitions, such as melting and boiling points, and their associated enthalpy changes.
Experimental Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Immersion: The bomb is placed in a known volume of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculation: The heat released is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.
Caption: Workflow for Bomb Calorimetry.
Computational Approaches
With the advancement of computational chemistry, it is now possible to predict the thermodynamic properties of molecules with a reasonable degree of accuracy.[6]
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the electronic structure of a molecule and from that, derive its thermodynamic properties. By optimizing the molecular geometry and calculating the vibrational frequencies, one can obtain values for enthalpy, entropy, and heat capacity in the ideal gas state.
Computational Workflow: Predicting Thermodynamic Properties
-
Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum and to obtain the vibrational modes.
-
Thermochemical Analysis: The software uses the results from the frequency calculation to compute the enthalpy, entropy, and heat capacity based on statistical mechanics principles.
Caption: Computational Thermochemistry Workflow.
Safety and Handling of this compound
This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a fume hood.
Conclusion
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ResearchGate. (2015). Thermodynamic Anomalies and Structural Fluctuations in Aqueous Solutions of Tertiary Butyl Alcohol. Retrieved from [Link][13]
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Active Thermochemical Tables. (n.d.). Vinyl Alcohol Enthalpy of Formation. Retrieved from [Link][14]
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ACS Publications. (2020). Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part I: Reaction Classes, Rate Rules, Model Lumping, and Validation. Energy & Fuels. Retrieved from [Link][15]
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ACS Publications. (2006). Correlation and Prediction of Excess Quantities and Vapor−Liquid Equilibria of Alkyl Esters + tert-Butyl Alcohol. Journal of Chemical & Engineering Data. Retrieved from [Link][16]
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ACS Publications. (2005). Monte Carlo Calculations for Alcohols and Their Mixtures with Alkanes. Transferable Potentials for Phase Equilibria. 5. United-Atom Description of Primary, Secondary, and Tertiary Alcohols. The Journal of Physical Chemistry B. Retrieved from [Link][18]
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Thermodynamics Research Center. (2009). Partial molar volumes of organic solutes in water. XIX. Cyclic alcohols(aq) at T = (298 to 573) K and at pressures up to 30 MPa. The Journal of Chemical Thermodynamics. Retrieved from [https://trc.nist.gov/ThermoML/faces/publication/show.xhtml?file=J. Chem. Thermodyn. 2009, 41, 4, 489-498.xml]([Link]. Chem. Thermodyn. 2009, 41, 4, 489-498.xml)[19]
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An In-depth Technical Guide to the Synthesis of 1-Vinylcyclohexanol: Discovery, Methodologies, and Applications
A Foreword for the Modern Researcher: 1-Vinylcyclohexanol, a tertiary allylic alcohol, represents a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and advanced materials. Its unique structural motif, featuring a vinyl group attached to a cyclohexanol backbone, offers a rich landscape for chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the mechanistic underpinnings of its synthesis.
The Genesis of a Versatile Intermediate: A Historical Perspective
The journey to understanding and utilizing this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions in the 20th century. While pinpointing the exact first synthesis can be challenging, the advent of organometallic chemistry, particularly the work of Victor Grignard, laid the foundational groundwork. The development of vinyl Grignard reagents, notably by Normant, was a pivotal moment, providing a direct and efficient pathway to vinyl carbinols from carbonyl compounds. This innovation likely paved the way for the initial syntheses of this compound from cyclohexanone. Subsequent advancements in olefination chemistry, such as the Wittig reaction, and the more recent emergence of transition-metal-catalyzed methods have further expanded the synthetic arsenal available to chemists for accessing this valuable molecule.
Core Synthetic Strategies: A Detailed Exploration
The synthesis of this compound is predominantly achieved through two classical and highly reliable methods: the Grignard reaction and the Wittig reaction. More contemporary approaches involving transition-metal catalysis are also emerging as powerful alternatives.
The Grignard Reaction: A Cornerstone of C-C Bond Formation
The reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with cyclohexanone remains one of the most direct and widely employed methods for the synthesis of this compound. This nucleophilic addition reaction is revered for its efficiency and reliability.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and readily react with protic solvents like water. Therefore, the exclusion of moisture is paramount to prevent the quenching of the reagent and ensure a high yield of the desired alcohol.
-
Ethereal Solvents (THF, Diethyl Ether): These solvents are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.
-
Controlled Temperature: The addition of cyclohexanone to the Grignard reagent is an exothermic process. Maintaining a low temperature (typically 0 °C) helps to control the reaction rate, minimize side reactions such as enolization of the ketone, and ensure the formation of the desired tertiary alcohol.
-
Acidic Work-up: After the nucleophilic addition is complete, an acidic work-up is necessary to protonate the intermediate magnesium alkoxide and liberate the final this compound product. A saturated aqueous solution of ammonium chloride is often preferred as it is a mild acid that effectively quenches the reaction without promoting side reactions like dehydration of the tertiary alcohol.
Reaction Mechanism:
The mechanism involves the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during the acidic work-up to yield this compound.
Caption: Mechanism of this compound synthesis via Grignard reaction.
Detailed Experimental Protocol: Grignard Synthesis
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) to just cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Cyclohexanone: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 65-85% | |
| Boiling Point | 74 °C at 19 mmHg | |
| Density | 0.942 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.478 |
The Wittig Reaction: A Powerful Olefination Tool
The Wittig reaction provides an alternative and highly specific method for the synthesis of alkenes from carbonyl compounds. While not a direct synthesis of this compound, it is instrumental in creating the vinylidene cyclohexane precursor, which can then be hydrated. However, a more direct, albeit less common, conceptual approach would involve a vinylidene phosphorane, which is highly reactive. A more practical application of Wittig chemistry in this context would be for the synthesis of derivatives. For the direct formation of the exocyclic double bond, methylenetriphenylphosphorane is reacted with cyclohexanone to produce methylenecyclohexane, which can then undergo further transformations.
Causality of Experimental Choices:
-
Aprotic Solvent: The Wittig ylide is a strong base, necessitating the use of aprotic solvents like THF or diethyl ether to prevent protonation.
-
Strong Base: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Inert Atmosphere: Due to the air-sensitivity of the ylide and the organometallic base used for its generation, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction Mechanism:
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The formation of the highly stable P=O double bond is a major driving force for this reaction.
Caption: Conceptual workflow for a Wittig-based synthesis of a related tertiary alcohol.
Transition-Metal Catalyzed Approaches: The Modern Frontier
The field of transition-metal catalysis offers promising and evolving strategies for the vinylation of ketones. Catalytic systems based on palladium, rhodium, and iridium have been developed for the α-vinylation of ketone enolates or for the direct addition of vinyl groups. These methods often provide high levels of selectivity and functional group tolerance.
Palladium-Catalyzed α-Vinylation: This approach typically involves the reaction of a ketone enolate with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.
Rhodium-Catalyzed Transfer Vinylation: Recent studies have shown that rhodium(I) catalysts can facilitate the deketonative transfer vinylation of tertiary allylic alcohols to ketones.
Iridium-Catalyzed Vinylation: Iridium catalysts have also been employed in the vinylation of ketones, often through C-H activation pathways.
While these methods are at the forefront of synthetic organic chemistry, their application to the specific synthesis of this compound may require further optimization. However, they represent a powerful and versatile toolkit for the synthesis of complex molecules containing the vinyl alcohol motif.
Applications in Drug Development and Beyond
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature allows for diverse chemical modifications of both the hydroxyl and vinyl groups.
-
Pharmaceutical Synthesis: The cyclohexanol moiety is a common scaffold in many biologically active molecules. The vinyl group provides a handle for further functionalization through reactions such as hydroboration-oxidation, epoxidation, or olefin metathesis, enabling the construction of complex molecular architectures for drug discovery programs.
-
Polymer and Materials Science: The vinyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of specialty polymers with unique properties.
-
Fine Chemical Synthesis: It is a precursor for the synthesis of other valuable chemicals, including 1-vinyl-1-cyclohexene and cyclohexylideneacetaldehyde.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for the vinyl protons (typically in the range of 5.0-6.0 ppm) and the cyclohexyl protons. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the vinyl carbons (around 110-145 ppm), the quaternary carbon bearing the hydroxyl group (around 70-80 ppm), and the carbons of the cyclohexane ring. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and a sharp peak around 1640 cm⁻¹ for the C=C stretching of the vinyl group. |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
The synthesis of this compound, from its early roots in Grignard chemistry to modern transition-metal-catalyzed methods, showcases the evolution of synthetic organic chemistry. This versatile molecule continues to be a valuable building block for researchers in academia and industry. A thorough understanding of the underlying principles and experimental nuances of its synthesis, as detailed in this guide, is crucial for its effective utilization in the development of new medicines and materials.
References
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Huang, J., Bunel, E., & Faul, M. M. (2007). Palladium-Catalyzed α-Vinylation of Carbonyl Compounds. Organic Letters, 9(21), 4179–4182. [Link]
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Mutter, R., Campbell, I. B., de la Nava, E. M. M., Merritt, A. T., & Wills, M. (2001). Catalytic Asymmetric Vinylation of Ketone Enolates. Organic Letters, 3(12), 1897–1900. [Link]
-
Liu, Z.-Q., Liang, C., Lou, Z., Wu, Y.-F., Hong, C.-M., Li, Q.-H., & Liu, T.-L. (2022). Transfer Vinylation and Dienylation via Rhodium(I)-Catalyzed Deketonation of Allylic Alcohols. ACS Catalysis, 12(12), 7030–7036. [Link]
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American Chemical Society. (2022). Transfer Vinylation and Dienylation via Rhodium(I)-Catalyzed Deketonation of Allylic Alcohols. ACS Publications. [Link]
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ResearchGate. (n.d.). Development and Mechanistic Studies of the Iridium‐Catalyzed C−H Alkenylation of Enamides with Vinyl Acetates: A Versatile Approach for Ketone Functionalization. Retrieved from [Link]
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ResearchGate. (n.d.). Ir‐catalysed transfer vinylation of a ketone bearing alcohol. Retrieved from [Link]
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Macmillan Group. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. [Link]
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Methodological & Application
Synthesis of 1-Vinyl-1-cyclohexene from 1-Vinylcyclohexanol: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 1-vinyl-1-cyclohexene, a valuable dienyl building block in organic synthesis, through the acid-catalyzed dehydration of 1-vinylcyclohexanol. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and safety considerations.
Introduction and Significance
1-Vinyl-1-cyclohexene is a conjugated diene that serves as a versatile intermediate in the synthesis of complex organic molecules and polymers.[1] Its structure, featuring both an endocyclic and an exocyclic double bond, makes it a valuable participant in various cycloaddition reactions, such as the Diels-Alder reaction. The synthesis of this compound is often achieved through the dehydration of this compound, a tertiary allylic alcohol.[2][3] Understanding the principles and practicalities of this transformation is crucial for chemists seeking to utilize this important synthetic intermediate.
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the preparation of alkenes.[4] This reaction is particularly efficient for tertiary alcohols due to the stability of the resulting carbocation intermediate.[4] The reaction proceeds via an E1 (unimolecular elimination) mechanism, which will be detailed in the following section.
Mechanistic Pathway: The E1 Dehydration of this compound
The conversion of this compound to 1-vinyl-1-cyclohexene is a classic example of an E1 elimination reaction. The process is initiated by an acid catalyst, typically a strong mineral acid such as phosphoric acid or sulfuric acid.
The mechanism unfolds in three key steps:
-
Protonation of the Hydroxyl Group: The reaction commences with the protonation of the hydroxyl group of this compound by the acid catalyst. This step is a rapid and reversible acid-base reaction that transforms the poor leaving group (-OH) into a much better leaving group, water (H₂O).[4]
-
Formation of a Carbocation Intermediate: The protonated alcohol then dissociates, losing a molecule of water to form a tertiary carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is a key factor in the facility of the reaction for tertiary alcohols.[4]
-
Deprotonation to Form the Alkene: In the final step, a weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst. In the case of the 1-vinylcyclohexyl carbocation, removal of a proton from the adjacent carbon within the ring is favored as it leads to the formation of a conjugated system, which is thermodynamically more stable.
Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of 1-vinyl-1-cyclohexene from this compound.
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound | Round-bottom flask (100 mL) |
| 85% Phosphoric acid (H₃PO₄) | Distillation apparatus (distilling head, condenser, receiving flask) |
| 5% Sodium bicarbonate (NaHCO₃) solution | Heating mantle |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel (250 mL) |
| Boiling chips | Erlenmeyer flasks (50 mL, 100 mL) |
| Ice | Beakers |
| Graduated cylinders | |
| pH paper |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-vinyl-1-cyclohexene.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 12.6 g (0.1 mol) of this compound and a few boiling chips.
-
In a fume hood, carefully add 5 mL of 85% phosphoric acid to the flask while gently swirling the contents.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a 50 mL round-bottom flask as the receiving flask, and place it in an ice-water bath to minimize the evaporation of the volatile product.
-
-
Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
The 1-vinyl-1-cyclohexene product will co-distill with water. Continue the distillation until no more liquid is collected in the receiving flask. The distillate will appear cloudy.
-
-
Work-up:
-
Transfer the collected distillate to a 250 mL separatory funnel.
-
Add 20 mL of cold water to the separatory funnel. The 1-vinyl-1-cyclohexene will form the upper organic layer.
-
Carefully add 20 mL of a 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining phosphoric acid. Stopper the funnel and gently swirl, venting frequently to release the carbon dioxide gas that evolves.
-
Shake the funnel more vigorously and then allow the layers to separate. Drain and discard the lower aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with 20 mL of water. Separate and discard the lower aqueous layer.
-
-
Drying and Isolation:
-
Transfer the organic layer to a dry 50 mL Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Carefully decant the dried liquid into a clean, pre-weighed flask. For a higher purity product, a final fractional distillation can be performed.
-
Product Characterization
The identity and purity of the synthesized 1-vinyl-1-cyclohexene can be confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of 1-vinyl-1-cyclohexene should exhibit characteristic peaks for the alkene functional groups. Key absorptions are expected around:
-
3080-3010 cm⁻¹: C-H stretching of the sp² hybridized carbons of the double bonds.
-
2930-2850 cm⁻¹: C-H stretching of the sp³ hybridized carbons of the cyclohexene ring.
-
1650-1600 cm⁻¹: C=C stretching vibrations of the double bonds.
-
Below 1000 cm⁻¹: C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show signals in the olefinic region (typically δ 5.5-6.5 ppm) corresponding to the vinyl protons and the vinylic proton on the cyclohexene ring. The allylic protons on the ring will appear at a lower chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bonds (typically in the range of δ 120-145 ppm) and the sp³ hybridized carbons of the cyclohexene ring.
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Phosphoric Acid (85%): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
1-Vinyl-1-cyclohexene: Highly flammable liquid and vapor. Causes skin and serious eye irritation. Suspected of causing cancer and of damaging fertility or the unborn child. May be fatal if swallowed and enters airways.[6]
All waste materials should be disposed of in accordance with local regulations.
References
-
PubChem. 4-Vinyl-1-cyclohexene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Vinylcyclohexyl alcohol. National Center for Biotechnology Information. [Link]
-
Tetra. TTA11: 4-Vinyl-1-Cyclohexene 1,2-Epoxide - Safety Data Sheet. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
PubChem. Vinylcyclohexene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information for: Carbon Dioxide Capture and Utilization: Using Dinuclear Catalysts to Prepare Polycarbonates. [Link]
- Google Patents.
-
ResearchGate. Oxidation of vinylcyclohexane. Reaction conditions: 1 mmol... [Link]
-
NIH. Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. [Link]
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-
NIST WebBook. Cyclohexene, 4-ethenyl-. [Link]
-
NIST WebBook. Cyclohexane, ethenyl-. [Link]
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Doc Brown's Advanced Organic Chemistry. infrared spectrum of cyclohexene. [Link]
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PENTA. Cyclohexanol - SAFETY DATA SHEET. [Link]
-
Scribd. Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link]
-
YouTube. Predict the major product of acid catalysed dehydration (i) 1-methylcyclohexanol and (ii) butan-1-ol. [Link]
-
Doubtnut. The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. [Link]
Sources
Application Notes and Protocols for 1-Vinylcyclohexanol in Polymer Chemistry
Introduction: Unveiling the Potential of 1-Vinylcyclohexanol
This compound (VCHol), a tertiary allylic alcohol, presents a unique combination of a polymerizable vinyl group and a reactive hydroxyl functionality appended to a bulky cyclohexyl ring. This molecular architecture makes it a compelling monomer for the synthesis of functional polymers with tailored properties. The presence of the hydroxyl group offers a versatile handle for post-polymerization modification, enabling the creation of materials with diverse characteristics suitable for a range of applications, from advanced coatings to biomedical devices. This guide provides an in-depth exploration of the polymerization of this compound, offering detailed protocols and insights into the resulting polymer's properties and potential applications for researchers, scientists, and drug development professionals.
Monomer Characteristics
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 1940-19-8 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Density | 0.942 g/mL at 25 °C | [1] |
| Boiling Point | 74 °C at 19 mmHg | [1] |
Polymerization of this compound: Methodologies and Protocols
The polymerization of this compound can be achieved through various mechanisms, primarily cationic and free-radical polymerization. The choice of method significantly influences the polymer's microstructure, molecular weight, and properties.
Cationic Polymerization: A Pathway to Controlled Architectures
Cationic polymerization is a powerful technique for polymerizing vinyl monomers with electron-donating substituents, such as the vinyl group in this compound.[2] The hydroxyl group, however, can complicate the reaction by acting as a nucleophile, potentially leading to side reactions. Therefore, careful selection of initiators and reaction conditions is crucial. For sensitive monomers like VCHol, living cationic polymerization techniques, which minimize termination and chain transfer reactions, are highly desirable for achieving well-defined polymers.[3]
Caption: General workflow for the cationic polymerization of this compound.
This protocol is adapted from established procedures for the living cationic polymerization of vinyl ethers, which are structurally analogous to this compound.[4]
Materials:
-
This compound (VCHol), purified by distillation over CaH₂.
-
Initiator: 1-(isobutoxy)ethyl acetate (IBEA) or a similar acetal.
-
Lewis Acid Co-initiator: Boron trifluoride etherate (BF₃·OEt₂) or Tin(IV) chloride (SnCl₄).[3][5]
-
Solvent: Anhydrous dichloromethane (DCM) or toluene, freshly distilled.
-
Quenching Agent: Anhydrous methanol.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reaction vessel.
-
Monomer and Solvent Addition: The flask is charged with the desired amount of anhydrous solvent and cooled to the reaction temperature (typically between -78 °C and 0 °C) in a dry ice/acetone or ice bath. The purified this compound is then added via syringe.
-
Initiation: The initiator (e.g., IBEA) is added to the stirred solution.
-
Polymerization: The Lewis acid co-initiator (e.g., BF₃·OEt₂) is added dropwise to the reaction mixture. The polymerization is allowed to proceed for a predetermined time, with samples withdrawn periodically via syringe to monitor monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled anhydrous methanol.
-
Polymer Isolation: The polymer solution is warmed to room temperature and precipitated into a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Key Considerations:
-
Purity is Paramount: The success of living cationic polymerization is highly dependent on the purity of all reagents and the exclusion of moisture.
-
Temperature Control: Low temperatures are often necessary to suppress chain transfer and termination reactions, thereby maintaining the "living" nature of the polymerization.[3]
-
Initiator/Co-initiator Ratio: The ratio of monomer to initiator will determine the target molecular weight of the polymer, while the ratio of initiator to Lewis acid can affect the rate of polymerization and the degree of control.
Free-Radical Polymerization: A Versatile and Robust Method
Free-radical polymerization is a widely used and versatile method for polymerizing a broad range of vinyl monomers.[6] It is generally more tolerant to impurities and functional groups compared to ionic polymerizations. For this compound, a standard radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be employed.[7]
Caption: The three key stages of free-radical polymerization.
Materials:
-
This compound (VCHol).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Toluene, dioxane, or bulk (no solvent).
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup: A Schlenk flask or a round-bottom flask equipped with a condenser and a nitrogen/argon inlet is used.
-
Charging the Reactor: The flask is charged with this compound, the chosen solvent (if any), and the radical initiator.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a temperature suitable for the chosen initiator (typically 60-80 °C for AIBN).[8] The reaction is stirred for a specified period (e.g., 6-24 hours).
-
Polymer Isolation: The reaction mixture is cooled to room temperature and the polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane). The polymer is then filtered, washed, and dried under vacuum.
Controlled Radical Polymerization: Precision in Radical Systems
For applications requiring polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity), controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly advantageous.[9][10] The hydroxyl group of this compound is generally compatible with RAFT polymerization.
This protocol provides a general framework for the RAFT polymerization of VCHol. The specific RAFT agent should be chosen based on the reactivity of the monomer.
Materials:
-
This compound (VCHol), passed through a column of basic alumina to remove inhibitors.
-
RAFT Agent: A suitable chain transfer agent, for example, a trithiocarbonate or dithiobenzoate. The choice depends on the desired end-group functionality.
-
Initiator: AIBN.
-
Solvent: Anhydrous toluene or dioxane.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup and Degassing: Similar to the standard free-radical polymerization protocol, the reaction is set up in a Schlenk flask and the mixture of monomer, RAFT agent, initiator, and solvent is thoroughly degassed.
-
Polymerization: The reaction is heated to the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN) and allowed to proceed. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR (for monomer conversion) and Size Exclusion Chromatography (SEC/GPC) (for molecular weight and dispersity).
-
Termination and Isolation: Once the desired conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation as described previously.
Characterization of Poly(this compound)
The synthesized poly(this compound) (PVCHol) should be thoroughly characterized to determine its molecular properties and purity.
| Characterization Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups. |
| Size Exclusion Chromatography (SEC/GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (T₉), which provides insight into the polymer's amorphous or semi-crystalline nature and its thermal properties.[11] |
| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition profile. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups, such as the hydroxyl (-OH) and cyclohexyl groups. |
Properties and Applications of Poly(this compound)
The unique structure of PVCHol imparts a distinct set of properties that make it a candidate for various advanced applications.
Key Properties:
-
Hydrophilicity: The presence of the hydroxyl group provides a degree of hydrophilicity, which can be tuned by copolymerization with other monomers.
-
Thermal Stability: The bulky cyclohexyl group is expected to impart good thermal stability to the polymer backbone. The glass transition temperature (T₉) will be a key parameter in determining its service temperature.[12]
-
Solubility: The solubility of PVCHol will depend on its molecular weight and the polarity of the solvent. It is expected to be soluble in polar organic solvents.
-
Reactivity: The pendant hydroxyl groups serve as reactive sites for post-polymerization modification, allowing for the attachment of other functional molecules, crosslinking, or surface grafting.[13]
Potential Applications:
-
Biomedical Materials: The hydroxyl functionality makes PVCHol a promising candidate for biomedical applications.[14] It can be used to create biocompatible hydrogels, drug delivery vehicles, and coatings for medical devices.[8][15] The hydroxyl groups can be used to conjugate drugs or targeting ligands.
-
Coatings and Adhesives: The polymer's properties can be tailored for use in specialty coatings and adhesives, where the hydroxyl groups can promote adhesion to various substrates.
-
Functional Polymer Synthesis: PVCHol can be used as a macroinitiator for the synthesis of block copolymers, leading to the creation of complex macromolecular architectures with unique self-assembly behaviors.[16]
Conclusion
This compound is a versatile monomer with significant potential in polymer chemistry. The ability to polymerize this monomer through various techniques, including controlled radical and living cationic methods, opens up avenues for the synthesis of well-defined functional polymers. The resulting poly(this compound), with its unique combination of a bulky alicyclic ring and a reactive hydroxyl group, is a promising platform for the development of advanced materials with applications spanning from specialty coatings to innovative biomedical technologies. Further research into the detailed structure-property relationships of PVCHol and its copolymers will undoubtedly unlock even more exciting applications in the future.
References
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Synthesis and Biomedical Applications of Functional Poly(α-hydroxyl acid)s. ResearchGate. Available at: [Link]
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Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. Regenerative Biomaterials | Oxford Academic. Available at: [Link]
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Synthesis and Biomedical Applications of Functional Poly(α-hydroxy acids) via Ring-Opening Polymerization of O-Carboxyanhydrides. Accounts of Chemical Research - ACS Publications. Available at: [Link]
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What is the reaction initiation temprature range of AIBN? ResearchGate. Available at: [Link]
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Surface Functionalities of Polymers for Biomaterial Applications. PMC - NIH. Available at: [Link]
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Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]
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RAFT General Procedures. Boron Molecular. Available at: [Link]
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RAFT Polymerization - Reaction Setup. YouTube. Available at: [Link]
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Radical polymerization in the presence of a peroxide monomer: an approach to branched vinyl polymers. OUCI. Available at: [Link]
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Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. Available at: [Link]
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Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC - PubMed Central. Available at: [Link]
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Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. NIH. Available at: [Link]
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Radical polymerization in the presence of a peroxide monomer: an approach to branched vinyl polymers. RSC Publishing. Available at: [Link]
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Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
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Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. NIH. Available at: [Link]
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Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. ResearchGate. Available at: [Link]
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THE GLASS TRANSITION TEMPERATURE OF FILLED POLYMERS AND ITS EFFECT ON THEIR PHYSICAL PROPERTIES. DTIC. Available at: [Link]
- Free-Radical Polymerization of Olefin Monomers. Unknown Source.
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Thermodynamics of vinylcyclohexane, polyvinylcyclohexane, and vinilcyclohexane polymerization. ResearchGate. Available at: [Link]
-
Benzoyl peroxide! Free-Radical polymerization! YouTube. Available at: [Link]
- Vinyl cyclohexane based polymers. Google Patents.
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Poly(vinyl alcohol) (PVA) Copolymers via Ruthenium Catalyzed Equilibrium Ring-Opening Metathesis Polymeriza. SciSpace. Available at: [Link]
- Direct Living Cationic Polymerization of p-Hydroxystyrene with Boron Trifluoride Etherate in the Presence of W
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Kyoto University Research Information Repository. Available at: [Link]
-
Data Driven Stereoselective Cationic Polymerization | Polymer Science. ChemRxiv. Available at: [Link]
- Chiral Polymers Based on Vinyl[2.
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Application Note: A Detailed Protocol for the Synthesis of 1-Vinylcyclohexanol via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-vinylcyclohexanol, a valuable tertiary alcohol intermediate in the pharmaceutical and fine chemical industries. The protocol is centered around the Grignard reaction, a robust method for carbon-carbon bond formation.[1][2] This document furnishes a detailed, step-by-step procedure for the preparation of the vinylmagnesium bromide Grignard reagent and its subsequent reaction with cyclohexanone. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the underlying chemical principles, safety protocols, and purification techniques to ensure a successful and safe synthesis.
Introduction
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its efficacy in forming new carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone, resulting in the formation of a secondary or tertiary alcohol, respectively.[3][4][5] The synthesis of this compound from cyclohexanone and vinylmagnesium bromide is a classic illustration of this method for preparing a tertiary alcohol.[6][7] The vinyl group introduced in this reaction makes the resulting alcohol a versatile building block for further chemical transformations.
Reaction Mechanism
The Grignard reaction with a ketone proceeds in two principal stages.[4] First, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[1] This leads to the formation of a tetrahedral magnesium alkoxide intermediate.[3] In the second stage, an acidic workup is performed to protonate the alkoxide, yielding the final alcohol product.[2][6]
Safety Precautions
The Grignard reaction involves several hazardous materials and conditions that necessitate strict adherence to safety protocols.
-
Flammability: Grignard reagents, the magnesium turnings, and the ether solvents (like THF) are highly flammable.[8][9] The reaction must be conducted in a well-ventilated fume hood, away from any ignition sources.[9][10]
-
Reactivity with Water: Grignard reagents are extremely reactive towards protic sources, including water and alcohols.[1][11] Any contact with moisture will quench the reagent, rendering it inactive.[1] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.[10][11][12] The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).[11][13]
-
Exothermic Reaction: The formation of the Grignard reagent is an exothermic process.[10] The reaction temperature should be carefully controlled with an ice bath to prevent the solvent from boiling uncontrollably.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves, must be worn at all times.[8][9]
Experimental Protocol
This protocol is divided into two main parts: the preparation of the vinylmagnesium bromide Grignard reagent and the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Magnesium Turnings | Grignard grade |
| Vinyl Bromide | 99% or higher |
| Cyclohexanone | Anhydrous, 99.8% |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Hydrochloric Acid | 1 M aqueous solution |
| Saturated Ammonium Chloride | Aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
| Diethyl Ether | Anhydrous |
| Iodine | Crystal |
| Three-neck round-bottom flask | 500 mL |
| Dropping funnel | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Ice bath | |
| Drying tubes (filled with CaCl2) | |
| Nitrogen or Argon gas supply |
Part 1: Preparation of Vinylmagnesium Bromide
The following workflow outlines the preparation of the Grignard reagent.
Caption: Workflow for the preparation of vinylmagnesium bromide.
Detailed Steps:
-
Glassware Preparation: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a 250 mL dropping funnel, and a reflux condenser. Fit the condenser with a drying tube. Flame-dry all glassware under a stream of dry nitrogen or argon to remove any adsorbed moisture.[10][12] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Initiation: Place 2.67 g (0.11 mol) of magnesium turnings and a small crystal of iodine in the reaction flask.[6] The iodine helps to activate the magnesium surface.[12]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 10.7 g (0.1 mol) of vinyl bromide in 80 mL of anhydrous THF.[13][14]
-
Reaction Initiation: Add approximately 10 mL of the vinyl bromide solution from the dropping funnel to the magnesium turnings. The reaction should start within a few minutes, indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy.[6] If the reaction does not initiate, gentle warming with a heating mantle may be required.[6]
-
Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[6][13] Use an ice bath to control the reaction temperature if necessary.[10]
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[13] The resulting dark grey solution is the vinylmagnesium bromide Grignard reagent.[14]
Part 2: Synthesis of this compound
The following workflow illustrates the synthesis and work-up of the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Cooling: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.[6]
-
Addition of Cyclohexanone: Prepare a solution of 9.81 g (0.1 mol) of anhydrous cyclohexanone in 40 mL of anhydrous THF and place it in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction proceeds to completion.[6]
-
Work-up: Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.[6]
-
Washing and Drying: Combine all the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine).[6] Dry the organic layer over anhydrous magnesium sulfate.[6][15]
-
Solvent Removal: Filter off the drying agent and remove the solvents (THF and diethyl ether) using a rotary evaporator.[6]
-
Purification: Purify the crude this compound by vacuum distillation.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvents; impure or oxidized magnesium.[12] | Flame-dry all glassware and use anhydrous solvents.[12] Activate magnesium with iodine or 1,2-dibromoethane.[12] |
| Low yield of product. | Reaction with atmospheric moisture or CO₂; incomplete reaction. | Ensure the reaction is run under a positive pressure of an inert gas.[12] Allow for sufficient reaction time. |
| Formation of biphenyl byproduct. | Dimerization of the Grignard reagent (Wurtz-type coupling).[12] | This is a common side reaction.[12] Slow addition of the halide and maintaining a low temperature can minimize this. |
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Chemistry Steps. The Grignard Reaction Mechanism. [Link]
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eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
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BYJU'S. Grignard Reaction Mechanism. [Link]
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PrepChem.com. Preparation of vinylmagnesium bromide. [Link]
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University of Illinois Urbana-Champaign. Developing SOPs for Hazardous Chemical Manipulations. [Link]
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Quora. What are Grignard reagent preparation precautions during preparation? [Link]
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-
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-
Chegg. Question: Synthesis of 1-cyclohexylcyclohexanol from the cyclohexanone. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (i) Vinylmagnesium bromide, THF, 0... [Link]
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The Versatile Synthon: Harnessing 1-Vinylcyclohexanol in Modern Organic Synthesis
Introduction
1-Vinylcyclohexanol, a tertiary allylic alcohol, has emerged as a versatile and valuable building block in organic synthesis. Its unique structural motif, featuring a vinyl group attached to a cyclohexanol ring, provides a rich platform for a variety of chemical transformations. This application note delves into the utility of this compound as a precursor for the synthesis of valuable organic molecules, including α,β-unsaturated aldehydes and organoboron compounds. We will provide detailed protocols, mechanistic insights, and a forward-looking perspective on its potential in the construction of complex heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this readily available starting material.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Reference |
| CAS Number | 1940-19-8 | [1][2] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 74 °C at 19 mmHg | [2] |
| Density | 0.942 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.478 | [2] |
Application 1: Synthesis of Cyclohexylideneacetaldehyde via a Two-Step Sequence
This compound serves as a direct precursor to its corresponding alkyne, 1-ethynylcyclohexanol, which can then undergo a Meyer-Schuster rearrangement to yield the valuable α,β-unsaturated aldehyde, cyclohexylideneacetaldehyde. This two-step sequence provides a reliable route to a key intermediate used in the synthesis of pharmaceuticals and fragrances.
Part A: Synthesis of 1-Ethynylcyclohexanol
The conversion of this compound to 1-ethynylcyclohexanol is a standard transformation in organic synthesis. A common method involves the bromination of the double bond followed by a double dehydrobromination.
Materials:
-
This compound
-
Bromine (Br₂)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Diethyl ether
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in diethyl ether to the flask with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
In a separate flask, prepare a solution of sodium amide (2.2 eq) in liquid ammonia.
-
Slowly add the solution of the dibromide from step 3 to the sodium amide solution at -33 °C (boiling point of ammonia).
-
Stir the reaction mixture for 3 hours at -33 °C.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the ammonia to evaporate, then extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-ethynylcyclohexanol.
Part B: Meyer-Schuster Rearrangement to Cyclohexylideneacetaldehyde
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[3] In the case of the terminal alkyne 1-ethynylcyclohexanol, the product is an aldehyde.
The choice of an acid catalyst is crucial for promoting the rearrangement. Strong acids can lead to side reactions, so milder acidic conditions or the use of Lewis acid catalysts are often preferred to achieve higher yields and selectivity. The reaction proceeds through a key allene intermediate.
Materials:
-
1-Ethynylcyclohexanol
-
Formic acid (or a Lewis acid such as InCl₃)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-ethynylcyclohexanol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of formic acid (or the chosen Lewis acid catalyst).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield cyclohexylideneacetaldehyde.
Caption: Meyer-Schuster rearrangement of 1-ethynylcyclohexanol.
Application 2: Transition-Metal-Free Allylic Borylation
Organoboron compounds are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The direct borylation of C-H bonds is a highly atom-economical approach to these compounds. This compound can undergo a transition-metal-free allylic borylation to produce the corresponding allyl boronate.[4][5]
Causality Behind Experimental Choices:
This reaction avoids the use of expensive and potentially toxic transition metals.[4] The key to this transformation is the activation of bis(pinacolato)diboron (B₂pin₂) with a base and an alcohol, such as methanol. This in situ generated Lewis acid-base adduct is the active borylating agent.[5] The reaction proceeds via an Sₙ2'-type mechanism.
Experimental Protocol: Base-Catalyzed Allylic Borylation
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.3 mmol, 1.0 eq), bis(pinacolato)diboron (0.6 mmol, 2.0 eq), and cesium carbonate (0.045 mmol, 15 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (0.5 mL) and anhydrous methanol (1.2 mmol, 4.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 70 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with a few drops of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired allyl boronate.
Caption: Prospective synthesis of spirooxindoles.
Participation in Cycloaddition and Rearrangement Reactions
The vinyl group of this compound makes it a potential candidate for various cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it could act as a dienophile. Furthermore, as a vinyl-substituted alcohol, it could undergo sigmatropic rearrangements like the Cope or oxy-Cope rearrangement, leading to the formation of larger ring systems. [6][7][8]These potential applications warrant further investigation to expand the synthetic utility of this versatile building block.
Conclusion
This compound is a readily accessible and highly versatile starting material with demonstrated applications in the synthesis of α,β-unsaturated aldehydes and allyl boronates. The protocols detailed in this application note provide a practical guide for researchers to utilize this synthon in their own work. Furthermore, the prospective applications in the synthesis of complex heterocyclic scaffolds highlight the untapped potential of this compound and suggest exciting avenues for future research in organic synthesis and medicinal chemistry.
References
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M. S. Thesis, Oxy-Cope, and Siloxy-Cope rearrangement of cis-1-vinylcyclooct-3-en-1-ol. Available at: [Link]
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Binder, J. T., & Kirsch, S. F. (2006). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 45(33), 5537-5539. Available at: [Link]
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Wikipedia. Meyer–Schuster rearrangement. Available at: [Link]
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Semantic Scholar. Synthesis of Spirocyclic Ethers. Available at: [Link]
-
Miralles, N., et al. (2016). Transition-Metal-Free Borylation of Allylic and Propargylic Alcohols. Angewandte Chemie International Edition, 55(13), 4331-4335. Available at: [Link]
-
Dudley, G. B., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(23), 4841-4849. Available at: [Link]
-
Miralles, N., et al. (2016). Transition-Metal-Free Borylation of Allylic and Propargylic Alcohols. Angewandte Chemie International Edition, 55(13), 4331-4335. Available at: [Link]
-
Li, G., et al. (2018). Photoinduced transition metal-free borylation of aryl halides in an aqueous phase. Green Chemistry, 20(14), 3218-3222. Available at: [Link]
-
Wikipedia. Cope rearrangement. Available at: [Link]
-
Kim, H. J., et al. (2008). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society, 130(49), 16480-16481. Available at: [Link]
-
Sun, B., et al. (2023). Transition-Metal-Free Site-Selective β- and γ-C–H Borylation of Aliphatic Amines. Journal of the American Chemical Society, 145(30), 16675-16684. Available at: [Link]
-
PubChem. 1-Vinylcyclohexyl alcohol. Available at: [Link]
-
Master Organic Chemistry. Cope Rearrangement. Available at: [Link]
-
Schiavelli, M. D., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. The Journal of Organic Chemistry, 42(21), 3403-3408. Available at: [Link]
-
Dudley, G. B., et al. (2007). The Meyer-Schuster Rearrangement of Ethoxyalkynyl Carbinols. Synlett, 2007(06), 949-953. Available at: [Link]
-
Chemistry LibreTexts. 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Available at: [Link]
-
Wang, Y., et al. (2020). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Chemical Science, 11(38), 10467-10472. Available at: [Link]
-
Larsson, J. (2013). Transition metal-catalyzed allylic and vinylic functionalization : Method development and mechanistic investigations. DiVA portal. Available at: [Link]
-
Le, C. M., et al. (2019). Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. Chemical Science, 10(29), 7072-7077. Available at: [Link]
-
J Chemistry. (2022, October 20). Diels alder reaction|4+2 cycloaddition reaction|Carruthers Pericyclic| Carruthers series|J Chemistry [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, June 8). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
PubChem. 1-Ethynylcyclohexanol. Available at: [Link]
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Application Note: The Diels-Alder Reaction of 1-Vinylcyclohexanol – A Spirocyclic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with high stereocontrol.[1] This application note explores the potential utility of 1-vinylcyclohexanol as a dienophile in the [4+2] cycloaddition, a substrate of interest for the synthesis of spirocyclic compounds. Spirocycles are prevalent motifs in natural products and medicinal chemistry, and their synthesis is of significant interest.[2] We delve into the theoretical considerations of this reaction, including the electronic nature of the dienophile and potential steric challenges. Furthermore, we provide detailed, albeit theoretical, protocols for conducting the reaction under both thermal and Lewis acid-catalyzed conditions, offering a roadmap for researchers seeking to explore this transformation.
Introduction: The Allure of this compound as a Dienophile
The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile.[3][4][5] this compound presents an interesting, yet challenging, case as a dienophile. The hydroxyl group is generally considered to be electron-donating, which would decrease the reactivity of the vinyl group in a normal-demand Diels-Alder reaction.[6] This is in contrast to classical dienophiles which are substituted with electron-withdrawing groups.[3][4][5]
However, the rigid, bulky cyclohexanol moiety offers the potential for unique stereochemical outcomes and provides a direct route to spiro[5.5]undecane skeletons, a valuable scaffold in medicinal chemistry.[2] The tertiary alcohol functionality in the product also serves as a versatile handle for further synthetic transformations. While simple vinyl alcohol is unstable and tautomerizes, this compound is a stable, commercially available starting material.[7][8][9]
This note will address the key considerations for successfully employing this compound in a Diels-Alder reaction, focusing on strategies to overcome its inherent electronic and steric challenges.
Mechanistic Considerations and Stereochemical Predictions
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of both the diene and the dienophile is retained in the product.[10][11] When a cyclic diene reacts with a dienophile, the formation of endo and exo products is possible. The endo product is often favored due to secondary orbital interactions, though steric hindrance can lead to the preferential formation of the exo product.[1][3]
In the case of this compound, the bulky cyclohexyl group is expected to play a significant role in the stereochemical outcome. The approach of the diene to the dienophile will be sterically hindered, which could influence the endo/exo selectivity. It is plausible that the steric bulk would favor the exo transition state to minimize non-bonded interactions.[10][12]
Diagram: Proposed Diels-Alder Reaction of this compound
Caption: General workflow of the Diels-Alder reaction involving a diene and this compound.
Experimental Protocols
Due to the electron-rich nature of this compound, harsh reaction conditions or the use of a catalyst may be necessary to achieve reasonable yields. Below are two proposed protocols.
Protocol 1: Thermal Diels-Alder Reaction
This protocol relies on high temperature and pressure to overcome the activation energy barrier.
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)
-
Toluene (dry)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a clean, dry high-pressure reaction vessel, dissolve this compound (1.0 eq) in dry toluene.
-
Add the diene (1.2 - 2.0 eq) to the solution. The excess diene is used to drive the reaction to completion.
-
Seal the reaction vessel and place it in a heating mantle behind a blast shield.
-
Heat the reaction mixture to 150-200 °C. The optimal temperature will need to be determined empirically.
-
Maintain the reaction at this temperature for 12-48 hours, with stirring.
-
Cool the reaction vessel to room temperature before carefully venting and opening it in a well-ventilated fume hood.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The expected product is a spirocyclic cyclohexene derivative. The yield is anticipated to be moderate due to the electronic mismatch of the reactants.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acids can accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[13][14][15][16] This strategy is particularly useful for reactions involving electron-rich dienophiles.
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., cyclopentadiene)
-
Dichloromethane (dry)
-
A Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or a milder Lewis acid like zinc chloride (ZnCl₂))
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry dichloromethane.
-
Add the Lewis acid (0.1 - 1.0 eq) to the solvent and stir until it is fully dissolved or suspended.
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the Lewis acid).
-
Slowly add a solution of this compound (1.0 eq) in dry dichloromethane to the Lewis acid mixture. Stir for 15-30 minutes to allow for complexation.
-
Add the diene (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Thermal Protocol | Lewis Acid Protocol |
| Temperature | 150-200 °C | -78 °C to room temperature |
| Pressure | High | Atmospheric |
| Catalyst | None | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) |
| Potential Advantages | Simpler setup | Higher reactivity, potentially higher stereoselectivity, milder conditions |
| Potential Disadvantages | Harsh conditions, potential for side reactions | Catalyst handling, potential for substrate degradation |
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the proposed thermal and Lewis acid-catalyzed Diels-Alder reactions.
Conclusion and Future Outlook
The use of this compound as a dienophile in the Diels-Alder reaction presents a compelling, though challenging, avenue for the synthesis of novel spirocyclic compounds. The electron-donating nature of the hydroxyl group necessitates strategies to enhance reactivity, such as high temperatures or the use of Lewis acid catalysis. The steric bulk of the cyclohexanol moiety is predicted to strongly influence the stereochemical outcome of the cycloaddition, potentially favoring the formation of the exo product. The protocols outlined in this application note provide a rational starting point for the investigation of this transformation. Further optimization of reaction conditions, including screening of various Lewis acids and solvents, will be crucial for developing an efficient and selective process. The resulting spirocyclic alcohol products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
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Gao, Z., et al. (2021). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 19(3), 557-561. [Link]
-
Asymmetric Diels-Alder. (2020). Chemistry LibreTexts. [Link]
-
Davis, A., Lowe, J., & Hilinski, M. (2025). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. ACS Fall 2025. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. (n.d.). Chemistry Steps. [Link]
-
Kumar, A., & Singh, V. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(1), 1-6. [Link]
-
Engberts, J. B. F. N., et al. (1998). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. The Journal of Organic Chemistry, 63(22), 7792-7798. [Link]
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This compound 97. (n.d.). LookChem. [Link]
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Skoog, O. (2013). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. DiVA portal. [Link]
-
Ho, J., et al. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. Chemical Science, 9(1), 133-141. [Link]
-
Diels-Alder Reaction (a very important reaction). (n.d.). University of California, Irvine. [Link]
-
Bickelhaupt, F. M., et al. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 57(40), 13149-13153. [Link]
-
Ghosh, S., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4643-4690. [Link]
-
Regiochemistry In the Diels-Alder Reaction. (2018). Master Organic Chemistry. [Link]
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The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
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Characteristics of the Diels-Alder Reaction. (2022). Chemistry LibreTexts. [Link]
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Robins, P. A., & Walker, J. (1952). 117. Studies of the Diels–Alder reaction. Part I. The reaction between 1-vinylcyclohex-1-ene and benzoquinone, and the reduction of Δ2:9(14)-decahydro-1 : 4-diketophenanthrene. Journal of the Chemical Society (Resumed), 642-646. [Link]
-
Diels-Alder reaction. (n.d.). Khan Academy. [Link]
-
This compound. (n.d.). Mol-Instincts. [Link]
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-
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Application Notes & Protocols: Selective Oxidation of 1-Vinylcyclohexanol to 1-Acetylcyclohexene
Abstract
This document provides a comprehensive guide for the selective oxidation of the secondary allylic alcohol, 1-vinylcyclohexanol, to its corresponding α,β-unsaturated ketone, 1-acetylcyclohexene. This transformation is a pivotal step in organic synthesis, yielding a versatile building block for the construction of more complex molecular architectures. We present and contrast three robust, field-proven protocols utilizing Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern oxidation conditions. The rationale behind reagent selection, detailed step-by-step procedures, safety protocols, and methods for product characterization are discussed to ensure reproducible and safe execution for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Allylic Alcohol Oxidation
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. The oxidation of allylic alcohols, such as this compound, presents a unique challenge: the reaction must be selective for the hydroxyl group without affecting the adjacent carbon-carbon double bond. The product of this specific oxidation, 1-acetylcyclohexene, is an α,β-unsaturated ketone, a highly valuable intermediate due to its dual reactivity at the carbonyl carbon and the β-olefinic carbon.
The choice of oxidant is paramount and is dictated by factors including substrate sensitivity, desired yield, scalability, and safety considerations. Chromium-based reagents, while historically significant, pose toxicity concerns.[1] Modern methods often favor milder, more selective reagents like hypervalent iodine compounds or activated DMSO systems.[2][3][4] This guide provides the necessary technical detail to empower the researcher to select and execute the optimal procedure for their specific laboratory context.
Comparative Analysis of Oxidation Methodologies
The selection of an appropriate oxidizing agent is a critical decision that influences reaction efficiency, work-up complexity, and overall safety. Here, we analyze three distinct and reliable methods.
-
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and hydrochloric acid, PCC is a reliable and powerful oxidant for converting secondary alcohols to ketones.[5][6][7] It is particularly effective for allylic alcohols and less prone to over-oxidation than other chromium reagents like Jones reagent, especially in anhydrous solvents like dichloromethane (DCM).[6][8][9] Its primary drawback is the toxicity and carcinogenic potential of chromium(VI) compounds, necessitating stringent handling and waste disposal protocols.[1][10][11]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent, DMP is celebrated for its exceptionally mild and neutral reaction conditions.[2][12][13] It offers high chemoselectivity, tolerating a wide array of sensitive functional groups, and typically provides high yields with short reaction times at room temperature.[2][12] While it avoids the use of toxic heavy metals, DMP is relatively expensive and can be shock-sensitive or explosive, requiring careful handling.[2][8][14]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (typically -78 °C).[3][4][15] The Swern oxidation is renowned for its mildness and broad functional group tolerance, making it a staple in complex molecule synthesis.[3][16] Its main operational challenges are the strict requirement for low temperatures to maintain the stability of the reactive intermediate and the production of dimethyl sulfide (DMS), a volatile byproduct with an intensely unpleasant odor.[3][4]
Data Presentation: Summary of Oxidation Protocols
| Parameter | Protocol 1: PCC Oxidation | Protocol 2: Dess-Martin Oxidation | Protocol 3: Swern Oxidation |
| Primary Reagent | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | DMSO / Oxalyl Chloride |
| Stoichiometry | ~1.5 equivalents | ~1.2 equivalents | ~2-3 equivalents (DMSO/Oxalyl Chloride) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Typical Time | 2 - 6 hours | 0.5 - 3 hours | 1 - 2 hours |
| Advantages | Reliable, well-established, high yields.[6][17] | Very mild, neutral pH, rapid, high chemoselectivity, non-metallic.[2][13] | Extremely mild, avoids heavy metals, wide functional group tolerance.[3][4] |
| Disadvantages | Toxic Cr(VI) waste, acidic nature, potentially difficult work-up.[1] | Expensive, potentially explosive, shock-sensitive.[2][14] | Requires -78 °C, produces malodorous DMS byproduct, liberates toxic CO gas.[3] |
Experimental Protocols
General Notes:
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be sourced from reputable suppliers and used as received unless otherwise noted. Anhydrous solvents should be used where specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes).
General Reaction Scheme
Caption: General oxidation of this compound to 1-Acetylcyclohexene.
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
Causality: This protocol leverages the robust oxidizing power of PCC. The addition of an inert solid like Celite or silica gel is a crucial practical step; it simplifies the work-up by adsorbing the tarry chromium byproducts, which facilitates their removal by simple filtration.[17]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or Silica Gel (40-63 µm)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Florisil®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq.) and an equal weight of Celite®.
-
Add anhydrous DCM to create a stirrable slurry (approx. 5 mL per gram of PCC).
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the vigorously stirred PCC suspension at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C with a water bath if necessary.
-
Stir the mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with 3-4 volumes of diethyl ether to precipitate the chromium salts.
-
Prepare a short plug of Florisil® in a sintered glass funnel and pack it firmly.
-
Filter the reaction mixture through the Florisil® plug, washing thoroughly with additional diethyl ether until all the orange/brown color has been eluted. The chromium byproducts will be retained on the plug.[18]
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., gradient elution with 5% to 20% ethyl acetate in hexanes) to yield pure 1-acetylcyclohexene.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
Causality: This protocol is chosen for its mildness and speed. The work-up involves quenching excess DMP with sodium thiosulfate, which reduces the hypervalent iodine species to water-soluble byproducts, simplifying their removal during the aqueous wash.[14] The addition of sodium bicarbonate neutralizes the acetic acid byproduct of the reaction.[14]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of alcohol).
-
To the stirred solution, add DMP (1.2 eq.) in one portion at room temperature.[13][14]
-
Stir the mixture for 30-90 minutes. The reaction is often complete in under an hour. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear and colorless.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Protocol 3: Swern Oxidation
Causality: This protocol is ideal for acid- or base-sensitive substrates. The reaction must be initiated at -78 °C to form the reactive chloro(dimethyl)sulfonium chloride intermediate, which is unstable at higher temperatures.[4][15] Triethylamine is added as a non-nucleophilic base to facilitate the final elimination step that forms the ketone.[3]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Triethylamine (Et₃N)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked flask, thermometers, dropping funnels, magnetic stirrer, dry ice/acetone bath.
Procedure:
-
Set up a three-necked flask fitted with two dropping funnels and a nitrogen inlet. Add anhydrous DCM (approx. 20 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq.) to the flask via syringe.
-
Place a solution of DMSO (2.5 eq.) in DCM into one of the dropping funnels and add it dropwise to the stirred solution over 10 minutes. Caution: Vigorous gas evolution (CO, CO₂) occurs.[3] Stir for an additional 10 minutes after the addition is complete.
-
Place a solution of this compound (1.0 eq.) in DCM into the second dropping funnel and add it dropwise over 15 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the resulting mixture at -78 °C for 30-45 minutes.
-
Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature. A thick white precipitate will form.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (approx. 50 mL). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow & Product Characterization
The overall process from reaction to pure product follows a standardized workflow in synthetic chemistry.
Caption: Standard experimental workflow for synthesis and purification.
Characterization of 1-Acetylcyclohexene
The identity and purity of the final product, 1-acetylcyclohexene (C₈H₁₂O, MW: 124.18 g/mol ), should be confirmed using standard spectroscopic techniques.[19]
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl protons (~2.3 ppm), multiplets for the allylic and aliphatic ring protons (~1.6-2.4 ppm), and a characteristic multiplet for the vinylic proton downfield (~6.9 ppm).[20]
-
¹³C NMR (CDCl₃): Key resonances should appear for the carbonyl carbon (~199 ppm), the two olefinic carbons (~135-145 ppm), the methyl carbon (~25 ppm), and the four aliphatic ring carbons.
-
Infrared (IR) Spectroscopy: A strong absorbance band characteristic of an α,β-unsaturated ketone C=O stretch should be observed around 1670 cm⁻¹.[19] A C=C stretch will also be present around 1640 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 124.
Safety and Hazard Management
Trustworthiness in science begins with safety. Each protocol carries specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Pyridinium Chlorochromate (PCC):
-
Hazard: PCC is a toxic, oxidizing, and suspected carcinogenic chromium(VI) compound.[1] Inhalation of dust and skin contact must be avoided.[1][21]
-
Precautions: Always handle PCC in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[10][11]
-
Waste Disposal: All chromium-containing waste (solid and liquid) must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.
-
-
Dess-Martin Periodinane (DMP):
-
Swern Oxidation:
-
Hazard: Oxalyl chloride is corrosive and reacts with moisture to produce HCl gas. The reaction of DMSO and oxalyl chloride produces carbon monoxide (CO), an acutely toxic and odorless gas.[3] Dimethyl sulfide (DMS) is a volatile byproduct with an extremely noxious and pervasive odor.[3]
-
Precautions: The entire procedure must be conducted in an efficient fume hood. Ensure the reaction apparatus is dry.
-
Odor Control: After the reaction, glassware should be rinsed with a bleach (sodium hypochlorite) solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).[3]
-
References
- University of Georgia Office of Research. (n.d.). Pyridiniumchlorochromate-26299-14-9.docx. UGA.
-
Wikipedia. (2024). Dess–Martin periodinane. Retrieved from [Link]
-
Loba Chemie. (2013). PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Chromium Oxidations. Retrieved from [Link]
-
JoVE. (2024). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-acetylcyclohexene. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
-
Grokipedia. (n.d.). Dess-Martin oxidation. Retrieved from [Link]
-
Wikipedia. (2024). Epoxidation of allylic alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylcyclohexene. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Various Allylic Alcohols. Retrieved from [Link]
-
Wikipedia. (2024). Swern oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Journal of the American Chemical Society. (1962). The Structure of 1-Acetyl-2-methylcyclohexene; Spectral Characteristics of s-cis-α,β-Unsaturated Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Wikipedia. (2024). Pyridinium chlorochromate. Retrieved from [Link]
- Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane.
-
ResearchGate. (n.d.). Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-acetyl-1-cyclohexene. Retrieved from [Link]
-
Truman State University ChemLab. (2012). Oxidation of Alcohols by Chromium(VI). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of 1-Vinylcyclohexanol
Introduction
The catalytic hydrogenation of 1-vinylcyclohexanol is a significant transformation in organic synthesis, leading to the formation of either 1-ethylcyclohexanol or 2-cyclohexylethanol. The selective synthesis of these products is of considerable interest to researchers and professionals in drug development and fine chemical manufacturing. 1-Ethylcyclohexanol serves as a valuable intermediate and building block in various synthetic pathways. This document provides a comprehensive guide to the principles, catalysts, and experimental protocols for the catalytic hydrogenation of this compound, with a focus on achieving high selectivity and yield.
The reaction involves the addition of molecular hydrogen (H₂) across the double bond of the vinyl group, resulting in a saturated alkyl chain.[1][2] The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product and minimizing side reactions.[3][4][5] This application note will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols for its successful execution.
Mechanistic Overview: The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkenes, including this compound, is generally understood to proceed via the Horiuti-Polanyi mechanism on the surface of a heterogeneous metal catalyst.[6] This process is not a homogenous reaction in solution but occurs on the solid catalyst's surface.[7][8]
The key steps of the mechanism are as follows:
-
Adsorption of Reactants: Both molecular hydrogen and the alkene (this compound) adsorb onto the surface of the metal catalyst.[1][6][7][8]
-
Dissociation of Hydrogen: The H-H bond in the adsorbed hydrogen molecule is cleaved, forming metal-hydride bonds (M-H) on the catalyst surface.[1][6][9]
-
Alkene Coordination: The π-bond of the vinyl group of this compound coordinates with the metal surface.[6][7][8]
-
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst.[6] A second hydrogen atom is then transferred to the other carbon, completing the saturation of the bond.
-
Product Desorption: The resulting saturated product, 1-ethylcyclohexanol, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[7][8]
This mechanism explains the typical syn-addition of hydrogen atoms, where both hydrogens add to the same face of the double bond.[1][6][7]
Visualizing the Reaction Pathway
Caption: General workflow for the catalytic hydrogenation of this compound.
Factors Influencing the Reaction
Several factors can significantly impact the efficiency and selectivity of the catalytic hydrogenation of this compound. Careful control of these parameters is crucial for achieving the desired outcome.
Catalyst Selection
The choice of catalyst is paramount. The most commonly employed catalysts for alkene hydrogenation are platinum and palladium based.[7][8]
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of vinyl groups.[3][4][5][10] It generally provides high conversion and selectivity under mild conditions.[3][4][5] Palladium catalysts are often preferred as they are less prone to causing hydrogenolysis (cleavage of C-X bonds) compared to platinum catalysts under mild conditions.[3]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is another robust catalyst for alkene reduction.[1][7][8][10] It is often used when there is a risk of dehalogenation of aromatic halides with Pd/C.[10]
-
Rhodium Catalysts: Rhodium-based catalysts can also be employed and may offer unique selectivity, particularly in asymmetric hydrogenations or for highly substituted alkenes.[11][12][13][14]
Reaction Conditions
-
Solvent: The choice of solvent can influence the reaction rate and catalyst activity. Common solvents for hydrogenation include alcohols like methanol (MeOH) and ethanol (EtOH), as well as ethyl acetate (EtOAc).[10] The polarity of the solvent can affect the adsorption of the substrate onto the catalyst surface.[15]
-
Temperature: Hydrogenation of vinyl groups can often be carried out at room temperature.[3][4][5] Increasing the temperature can increase the reaction rate but may also lead to undesired side reactions.
-
Pressure: The reaction is typically conducted under a positive pressure of hydrogen gas. While some hydrogenations can proceed at atmospheric pressure (using a balloon of H₂), higher pressures (e.g., 1 MPa or higher) can accelerate the reaction and ensure complete conversion.[3][4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of this compound using common catalysts.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of this compound using 10% Pd/C as the catalyst.
Materials:
-
10% Palladium on Carbon (Pd/C)[18]
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum/inert gas manifold
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 7.92 mmol).
-
Dissolve the substrate in an appropriate volume of methanol (e.g., 20 mL).
-
-
Catalyst Addition:
-
Under a gentle stream of inert gas, carefully add 10% Pd/C (e.g., 5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere.
-
-
Hydrogenation:
-
Seal the flask and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with inert gas three times to remove any oxygen.
-
Replace the inert gas atmosphere with hydrogen gas, either from a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be withdrawn via syringe, filtered through a small plug of Celite® to remove the catalyst, and then analyzed.
-
-
Workup:
-
Once the reaction is complete (typically indicated by the disappearance of the starting material), carefully vent the hydrogen atmosphere and replace it with an inert gas.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product, 1-ethylcyclohexanol, can be purified by column chromatography on silica gel if necessary, although the reaction is often clean enough to yield a high-purity product directly after workup.
-
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol outlines the use of Adams' catalyst for the hydrogenation.
Materials and Equipment:
-
Same as Protocol 1, but with PtO₂ instead of Pd/C.
Procedure:
-
Reaction Setup and Catalyst Addition:
-
Follow the same initial setup as in Protocol 1, adding this compound and solvent to the reaction flask.
-
Add PtO₂ (e.g., 1-5 mol%) to the reaction mixture.
-
-
Hydrogenation:
-
The procedure for evacuating and introducing hydrogen is the same as for Pd/C.
-
Stir the reaction under a hydrogen atmosphere. The black color of the activated platinum catalyst will be observed.
-
-
Monitoring, Workup, and Purification:
-
Follow the same procedures for monitoring the reaction, working up the product, and purification as described in Protocol 1. The catalyst is removed by filtration.
-
Data Presentation and Analysis
The success of the hydrogenation reaction is determined by the conversion of the starting material and the selectivity for the desired product.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 1-Ethylcyclohexanol (%) |
| 10% Pd/C | 5 | MeOH | 1 atm | 25 | 4 | >99 | >99 |
| 10% Pd/C | 2 | EtOH | 1 MPa | 25 | 2 | >99 | >98 |
| PtO₂ | 3 | EtOAc | 50 psi | 25 | 6 | >99 | >99 |
Note: The data in this table are representative and may vary depending on the specific reaction scale and purity of reagents.
Monitoring the Reaction
Real-time monitoring of hydrogenation reactions can provide valuable insights into reaction kinetics and help optimize conditions.[19][20][21][22] Techniques such as in-line flow NMR or in-situ FTIR can be employed for continuous analysis.[19][20][21][22] For standard laboratory practice, periodic sampling followed by GC-MS or ¹H NMR analysis is sufficient to track the disappearance of the vinyl protons of the starting material and the appearance of the ethyl group protons in the product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Finely divided metal catalysts like Pd/C can be pyrophoric, especially when dry and exposed to air. Handle them under an inert atmosphere and do not allow the filter cake to dry completely in the air.
-
Pressure: When using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.
Conclusion
The catalytic hydrogenation of this compound to 1-ethylcyclohexanol is a robust and high-yielding transformation. By carefully selecting the catalyst (with Pd/C being a highly effective choice) and controlling the reaction conditions, researchers can achieve excellent conversion and selectivity. The protocols outlined in this application note provide a solid foundation for successfully performing this valuable synthetic operation.
References
-
Mironenko, R. M., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 179. [Link]
-
Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. [Link]
-
ResearchGate. (2021). (PDF) Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]
-
Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. [Link]
-
National Institutes of Health. (n.d.). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. [Link]
-
OUCI. (n.d.). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]
-
OrgoSolver. (n.d.). Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. [Link]
-
OpenStax. (2023). 8.6 Reduction of Alkenes: Hydrogenation. [Link]
-
Elibrary.ru. (2021). Sustainable hydrogenation of vinyl derivatives using pd/c catalysts. [Link]
-
ResearchGate. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes | Request PDF. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
National Institutes of Health. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
YouTube. (2015). Catalytic Hydrogenation: Mechanism. [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
-
ResearchGate. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
YouTube. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. [Link]
-
YouTube. (2018). 8.5 Catalytic Hydrogenation. [Link]
-
Pure. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]
-
MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. [Link]
-
RSC Publishing. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. [Link]
-
Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. [Link]
- Google Patents. (n.d.). JPH03284640A - Production of 2-cyclohexylethanol.
-
ScienceDirect. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. [Link]
-
PubChem. (n.d.). 1-Ethylcyclohexanol. [Link]
-
RSC Publishing. (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. [Link]
-
PubChem. (n.d.). 2-Cyclohexylethanol. [Link]
-
Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. [Link]
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Vinylcyclohexanol
Introduction: The Synthetic Versatility of a Bifunctional Building Block
1-Vinylcyclohexanol is a valuable bifunctional molecule in organic synthesis, presenting chemists with two distinct reactive centers: a tertiary allylic alcohol and a terminal vinyl group. This unique combination allows for a diverse array of chemical transformations, making it a strategic starting material for the synthesis of complex molecules, including spirocycles, substituted cyclohexanes, and other scaffolds of interest in medicinal chemistry and materials science. The tertiary alcohol can be prone to elimination reactions under harsh acidic conditions, and the vinyl group's reactivity can be tailored for various additions. Understanding the interplay of these functional groups is key to unlocking the synthetic potential of this versatile building block. This guide provides detailed protocols and mechanistic insights for several key derivatization strategies, empowering researchers to leverage this compound in their synthetic campaigns.
Etherification of the Tertiary Hydroxyl Group: The Williamson Ether Synthesis
The conversion of the hydroxyl group of this compound to an ether introduces a stable, often biologically relevant, functional group. The Williamson ether synthesis is a classic and robust method for this transformation. However, the tertiary nature of the alcohol in this compound requires careful selection of reagents to avoid the competing E2 elimination pathway. The strategy involves deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then displaces a halide from a primary alkyl halide.
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to quantitatively deprotonate the tertiary alcohol without competing in the subsequent substitution step.
-
Alkylating Agent: A primary alkyl halide (e.g., iodomethane, ethyl bromide) is essential. Secondary and tertiary halides will predominantly lead to elimination products due to steric hindrance around the electrophilic carbon.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide, and do not participate in the reaction.
Experimental Workflow: Etherification
Caption: Workflow for Williamson Ether Synthesis of this compound.
Protocol 1: Synthesis of 1-Methoxy-1-vinylcyclohexane
Materials:
-
This compound (1.26 g, 10.0 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol)
-
Iodomethane (1.70 g, 0.75 mL, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion and wash with dry hexanes (2 x 5 mL) to remove the mineral oil.
-
Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.
-
Cool the resulting alkoxide solution back to 0 °C and add iodomethane (12.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of 10 mL of saturated NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methoxy-1-vinylcyclohexane.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.20 | 10.0 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 12.0 | 1.2 |
| Iodomethane | 141.94 | 12.0 | 1.2 |
Epoxidation of the Vinyl Group
The electron-rich vinyl group of this compound is readily susceptible to epoxidation, a powerful transformation that generates a versatile three-membered oxirane ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable reagent for this purpose. The reaction proceeds via a concerted "butterfly" mechanism, ensuring stereospecificity where the stereochemistry of the starting alkene is retained.[1]
Causality of Experimental Choices:
-
Reagent: m-CPBA is chosen for its commercial availability, relative stability, and high efficiency in transferring an oxygen atom.
-
Solvent: Aprotic, non-polar solvents like dichloromethane (DCM) or chloroform are used to prevent the opening of the newly formed epoxide ring and to dissolve both the substrate and the reagent.
-
Temperature: The reaction is typically initiated at 0 °C to control the exothermic nature of the epoxidation and then allowed to proceed at room temperature.
-
Work-up: A basic wash (e.g., with sodium bicarbonate) is crucial to remove the acidic byproduct, m-chlorobenzoic acid. A reducing agent wash (e.g., sodium sulfite) may be used to quench any excess peroxyacid.[2]
Experimental Workflow: Epoxidation
Caption: Workflow for m-CPBA Epoxidation of this compound.
Protocol 2: Synthesis of 1-(Oxiran-2-yl)cyclohexan-1-ol
Materials:
-
This compound (1.26 g, 10.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.70 g, ~12.0 mmol)
-
Dichloromethane (DCM), 50 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (10.0 mmol) in 30 mL of DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~12.0 mmol) in 20 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the alcohol over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the mixture back to 0 °C. The insoluble m-chlorobenzoic acid byproduct may precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove acidic impurities, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
-
The product is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.20 | 10.0 | 1.0 |
| m-CPBA (~77%) | 172.57 (for 100%) | ~12.0 | ~1.2 |
Oxidative Rearrangement of the Allylic Alcohol
Tertiary allylic alcohols can undergo a fascinating oxidative rearrangement to form β-substituted α,β-unsaturated ketones. This transformation, a 1,3-carbonyl transposition, is a powerful tool for carbon-carbon bond formation and functional group manipulation. A modern and mild method employs the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric co-oxidant like iodosylbenzene (PhIO), often promoted by a Lewis acid.[3]
Causality of Experimental Choices:
-
Catalytic System: The TEMPO/PhIO system is an environmentally friendlier alternative to traditional chromium-based oxidants. TEMPO is the actual oxidizing catalyst, being regenerated by the co-oxidant.[3]
-
Lewis Acid: A Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃), is crucial. It is proposed to activate the PhIO and also facilitate the key 1,3-isomerization of the allylic alcohol, the first step of the rearrangement.[3]
-
Molecular Sieves: Activated molecular sieves are often added to remove any trace amounts of water, which can interfere with the Lewis acid catalyst and the reaction intermediates.
Experimental Workflow: Oxidative Rearrangement
Caption: Workflow for TEMPO-mediated Oxidative Rearrangement.
Protocol 3: Synthesis of Cyclohexylideneacetaldehyde
Materials:
-
This compound (1.26 g, 10.0 mmol)
-
TEMPO (0.031 g, 0.2 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃, 0.33 g, 0.5 mmol)
-
Iodosylbenzene (PhIO, 2.64 g, 12.0 mmol)
-
Activated molecular sieves (4 Å), ~1 g
-
Dichloromethane (DCM), 40 mL
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Celite®
Procedure:
-
To a stirred suspension of this compound (10.0 mmol), TEMPO (0.2 mmol), Bi(OTf)₃ (0.5 mmol), and activated 4 Å molecular sieves in 40 mL of DCM, add PhIO (12.0 mmol) in one portion at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove solids.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine species, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford cyclohexylideneacetaldehyde.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.20 | 10.0 | 1.0 |
| TEMPO | 156.25 | 0.2 | 0.02 |
| Bi(OTf)₃ | 656.16 | 0.5 | 0.05 |
| PhIO | 220.00 | 12.0 | 1.2 |
Cycloaddition Reactions: The Diels-Alder Approach
The vinyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the rapid construction of a six-membered ring, creating significant molecular complexity in a single step. The reactivity of the vinyl group as a dienophile is modest, so it is typically reacted with electron-rich dienes, or the reaction may require thermal conditions. Alternatively, the dehydration product, 1-vinylcyclohexene, is an excellent diene for reaction with electron-poor dienophiles.
Causality of Experimental Choices:
-
Reactant Choice: For this compound to act as the dienophile, a reactive diene is needed. For its dehydrated derivative, 1-vinylcyclohexene, to act as the diene, an electron-deficient dienophile like maleic anhydride is ideal.
-
Solvent: High-boiling, non-polar solvents like xylene or toluene are often used to achieve the necessary temperatures for the reaction to proceed at a reasonable rate.[4]
-
Conditions: The reaction is typically performed under reflux to provide the thermal energy required to overcome the activation barrier of the cycloaddition.
Protocol 4: Synthesis of a Tricyclic Adduct from 1-Vinylcyclohexene and Maleic Anhydride
This protocol involves a two-step sequence: first, the dehydration of this compound to 1-vinylcyclohexene, followed by its Diels-Alder reaction.
Step A: Dehydration to 1-Vinylcyclohexene
-
Place this compound (10.0 mmol) in a round-bottom flask with a catalytic amount of a mild acid (e.g., KHSO₄).
-
Heat the mixture gently while distilling the product, 1-vinylcyclohexene, as it forms. Purify by distillation.
Step B: Diels-Alder Reaction
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylcyclohexene (from Step A, ~8.0 mmol) and maleic anhydride (0.78 g, 8.0 mmol) in 20 mL of toluene.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the reactants by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold toluene or hexanes.
-
The product can be recrystallized (e.g., from an ethyl acetate/hexane mixture) to achieve high purity.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible through the derivatization of this compound are prevalent in numerous biologically active molecules and approved drugs. The ability to generate diverse scaffolds makes this chemistry highly relevant to drug discovery professionals.
-
Cyclohexene Oxide Derivatives: The epoxide derivative of this compound is a vinylcyclohexene oxide. This class of compounds has been investigated for its biological activities. For example, derivatives of zeylenone, which contains a polyoxygenated cyclohexene core, have shown anti-cancer activity in glioblastoma models by inducing cell cycle arrest.[5] The diepoxide of 4-vinylcyclohexene is a known industrial chemical that has been studied for its toxicological profile, highlighting the biological reactivity of such structures.[6]
-
Spirocyclic Butenolides: The oxidative rearrangement and subsequent cyclization pathways can lead to spirocyclic butenolides. This scaffold is found in a variety of natural products exhibiting a wide range of pharmacological activities, including anti-inflammatory, antifungal, and antitumor properties.[7][8] Their unique three-dimensional structure makes them attractive pharmacophores in drug design.
-
Antiviral Agents: The vinyl moiety is a key functional group in many synthetic antiviral agents. While direct applications of this compound derivatives are less documented, the vinyl group can be used as a handle to install pharmacophores found in known antiviral drugs. For instance, vinyl sulfones have been extensively studied in medicinal chemistry for their ability to act as Michael acceptors, potently inhibiting various enzymatic processes. This suggests that derivatization of the vinyl group on the cyclohexanol scaffold could lead to novel therapeutic agents.
The derivatization of this compound provides a rich platform for the exploration of new chemical space. The protocols outlined herein serve as a foundation for researchers to synthesize novel compounds for screening in various therapeutic areas, from oncology to infectious diseases.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Vatèle, J. M. (2008). Lewis Acid Promoted Oxidative Rearrangement of Tertiary Allylic Alcohols with the PhIO/TEMPO System. Synlett, 2008(12), 1785–1788. [Link]
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JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. [Link]
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Miyake, Y., et al. (2025). Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction. Angewandte Chemie International Edition. [Link]
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Li, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]
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Zhang, T., et al. (2025). Design, synthesis, biological evaluation and DFT calculation of novel spirocyclic butenolide derivatives containing rhodanine as potential antifungal inhibitors. Pest Management Science. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Vinyl-1-cyclohexene: A Key Intermediate in Chemical Synthesis and Industrial Production. [Link]
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Kotha, S., & Meshram, P. (2020). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 18(28), 5287-5314. [Link]
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Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
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Li, Y., et al. (2022). Synthesis and fungicidal activities of spirocyclic butenolide derivatives containing fused heterocyclic moiety. Chinese Journal of Pesticide Science, 24(5), 1152-1161. [Link]
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Wajs-Bonikowska, A., et al. (2023). Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. Molecules, 28(15), 5863. [Link]
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Osbourn, J. (2021, July 7). mCPBA Epoxidation. [Link]
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International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene Diepoxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]
-
Shin, D., et al. (2020). Anticancer activities of cyclohexenone derivatives. Molecules, 25(19), 4501. [Link]
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International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]
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Jasperse, C. (n.d.). Diels-Alder Reaction. [Link]
-
Sanna, V., et al. (2018). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 23(10), 2530. [Link]
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Yak Science. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. [Link]
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Li, M., & Pfeifer, B. A. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140-149. [Link]
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Balzarini, J., et al. (2000). Synthesis and Enantioselectivity of the Antiviral Effects of (R,Z)-,(S,Z)-methylenecyclopropane Analogues of Purine Nucleosides and Phosphoralaninate Prodrugs: Influence of Heterocyclic Base, Type of Virus and Host Cells. Antiviral Chemistry & Chemotherapy, 11(3), 191-202. [Link]
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Kumar, S. V., & Punniyamurthy, T. (2020). Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry, 18(46), 9447-9471. [Link]
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Kern, E. R., et al. (2012). Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. Bioorganic & Medicinal Chemistry Letters, 22(8), 2745-2748. [Link]
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Kim, J. H., et al. (2017). Pharmacological Activities and Applications of Spicatoside A. Journal of Pharmacopuncture, 20(4), 263-269. [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
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UCLA Chemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
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Cramail, H., & Deffieux, A. (1994). Living cationic polymerization of cyclohexyl vinyl ether. Macromolecular Chemistry and Physics, 195(1), 217-227. [Link]
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U.S. Army Research Office. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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Parra, T. (2020, May 10). Diels-Alder Reaction. [Link]
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Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. [Link]
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Mercer University. (n.d.). THE DIELS-ALDER REACTION. [Link]
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Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793-814. [Link]
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Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
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Application Notes and Protocols for the Synthesis of 1-Vinyl-1-cyclohexylacrylate from 1-Vinylcyclohexanol
Abstract
This document provides a comprehensive guide for the synthesis of 1-vinyl-1-cyclohexylacrylate, a valuable monomer in polymer chemistry, utilizing 1-vinylcyclohexanol as the starting material. The protocol details a robust esterification procedure employing acryloyl chloride in the presence of a non-nucleophilic base. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction
1-Vinyl-1-cyclohexylacrylate is a bifunctional monomer possessing both a vinyl and an acrylate group, making it a versatile building block for the synthesis of polymers with tailored properties. The presence of the bulky cyclohexyl group can impart unique thermal and mechanical characteristics to the resulting polymers. The synthesis of this monomer from this compound offers a direct and efficient route. This compound, a tertiary allylic alcohol, can be synthesized from cyclohexanone and vinyl chloride[1]. This document outlines a detailed protocol for the esterification of this compound with acryloyl chloride.
The core of this synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism
The esterification of this compound with acryloyl chloride proceeds via a nucleophilic acyl substitution mechanism.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in this compound attacks the carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Step 2: Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.
-
Step 3: Neutralization: The triethylamine present in the reaction mixture acts as a base to neutralize the protonated ester and the hydrochloric acid formed, yielding the final product, 1-vinyl-1-cyclohexylacrylate, and triethylammonium chloride.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | 97% | Sigma-Aldrich | 1940-19-8 |
| Acryloyl chloride | 97% | Sigma-Aldrich | 814-68-6 |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium bicarbonate | ACS reagent, ≥99.7% | Sigma-Aldrich | 144-55-6 |
| Magnesium sulfate | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Hydroquinone | ≥99% | Sigma-Aldrich | 123-31-9 |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
Safety Precautions
-
Acryloyl chloride is highly flammable, corrosive, and toxic upon inhalation.[1][2][3][4][5] It reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is an irritant to the skin, eyes, and respiratory system.[6]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals with care and consult the respective Safety Data Sheets (SDS) before use.
Reaction Setup
Caption: Experimental workflow for the synthesis of 1-vinyl-1-cyclohexylacrylate.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 g, 79.2 mmol) and triethylamine (12.0 mL, 87.1 mmol, 1.1 eq) in anhydrous dichloromethane (100 mL) under an inert atmosphere (nitrogen or argon).
-
Inhibitor Addition: Add a catalytic amount of hydroquinone (100 mg) to the reaction mixture to prevent polymerization of the acrylate product.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (7.8 mL, 95.1 mmol, 1.2 eq) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the complete addition of acryloyl chloride, stir the reaction mixture at 0 °C for an additional hour.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 3 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The aqueous washes help to remove any unreacted acid chloride and the triethylammonium hydrochloride salt.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) as the eluent to afford the pure 1-vinyl-1-cyclohexylacrylate.
Results and Discussion
Expected Yield
The expected yield of the purified 1-vinyl-1-cyclohexylacrylate is typically in the range of 70-85%.
Characterization
The structure of the synthesized 1-vinyl-1-cyclohexylacrylate should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.30-6.15 (m, 1H, -CH=CH₂)
-
δ 5.90-5.80 (dd, 1H, -CH=CH₂)
-
δ 5.30-5.20 (dd, 1H, -CH=CH₂)
-
δ 2.00-1.40 (m, 10H, cyclohexyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 165.0 (C=O)
-
δ 138.0 (-C=CH₂)
-
δ 130.0 (-CH=CH₂)
-
δ 128.0 (-CH=CH₂)
-
δ 115.0 (=CH₂)
-
δ 80.0 (-O-C(cyclohexyl)-)
-
δ 35.0, 25.0, 22.0 (cyclohexyl carbons)
-
-
FT-IR (neat, cm⁻¹):
-
~3090 (C-H stretch, vinyl)
-
~2930, 2860 (C-H stretch, cyclohexyl)
-
~1725 (C=O stretch, ester)
-
~1640 (C=C stretch, vinyl)
-
~1190 (C-O stretch, ester)
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the amount of acryloyl chloride. |
| Loss of product during work-up | Ensure complete extraction and careful handling during washing steps. | |
| Moisture in reagents/glassware | Use anhydrous solvents and flame-dried glassware. Acryloyl chloride reacts with water.[2] | |
| Polymerization of Product | Insufficient inhibitor | Increase the amount of hydroquinone. |
| High reaction temperature | Maintain the reaction temperature at 0°C during the addition of acryloyl chloride. | |
| Impure Product | Incomplete removal of byproducts | Perform thorough washing during the work-up. Optimize the mobile phase for column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-vinyl-1-cyclohexylacrylate from this compound. The described method is efficient and yields the desired product in good purity. Adherence to the safety precautions and procedural details is crucial for a successful and safe synthesis. The characterization data provided will aid in the verification of the final product.
References
-
Cole-Parmer. Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Available from: [Link]
-
KRISHNA SOLVECHEM LTD. ACRYLOLYL CHLORIDE MSDS. Available from: [Link]
-
ResearchGate. Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? Available from: [Link]
-
PubChem. 1-Vinylcyclohexyl alcohol. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Vinylcyclohexanol
Welcome to the technical support center for the purification of 1-Vinylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow-to-brown oil. What are the likely impurities?
A1: The coloration of your crude product is typical and usually indicates the presence of several types of impurities. The exact profile depends on your synthesis method, but common contaminants include:
-
Unreacted Starting Materials: Primarily cyclohexanone if you are using a vinyl Grignard or similar vinylation reaction.[1]
-
Solvents: Residual reaction solvents like Tetrahydrofuran (THF) or diethyl ether are common.
-
Side-Products: The synthesis of tertiary allylic alcohols can be accompanied by side reactions. For instance, if 1-ethynylcyclohexanol is hydrogenated to produce your target compound, you may have residual alkyne or over-hydrogenated product (1-ethylcyclohexanol).[2][3]
-
Decomposition Products: this compound is a tertiary allylic alcohol, making it susceptible to acid-catalyzed dehydration. This can lead to the formation of 1-vinylcyclohexene and other conjugated dienes, which are often colored and can polymerize.[4]
-
Polymeric Material: Trace acid or heat can initiate polymerization of the vinyl group, leading to oligomeric or polymeric residues.
Q2: How stable is this compound, and what storage conditions are recommended?
A2: this compound has moderate stability. The primary degradation pathways are acid-catalyzed dehydration and polymerization. To ensure its integrity:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: Refrigeration is recommended to minimize decomposition and polymerization over time.
-
pH: Ensure the product is free from acidic residues from the workup. A wash with a mild base like sodium bicarbonate solution during extraction is advisable.[5]
-
Inhibitors: For long-term storage, adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can be considered, although this will need to be removed before subsequent reactions.
Q3: Which purification technique is best for my crude this compound?
A3: The optimal technique depends on the scale of your reaction and the nature of the impurities.
-
For high-boiling impurities and moderate to large scales (>5 g): Vacuum distillation is the most effective and economical method.
-
For impurities with similar boiling points or for smaller scales (<5 g): Flash column chromatography offers superior separation power.
-
For removing baseline/non-volatile impurities (polymers, salts): A simple filtration through a plug of silica gel can be a quick preliminary purification step before distillation.
Recrystallization is not a suitable method for this compound as it is a liquid at room temperature.[6][7]
Purification Method Selection Guide
This decision tree can help you select the most appropriate primary purification technique for your specific needs.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is the preferred method for purifying thermally sensitive, high-boiling liquids like this compound.[8] By reducing the pressure, the boiling point is lowered, preventing decomposition.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 126.20 | 74 @ 19 mmHg |
| Cyclohexanone (Impurity) | 98.15 | 155 @ 760 mmHg |
| 1-Vinylcyclohexene (Impurity) | 108.18 | 126-127 @ 760 mmHg |
Common Problems & Solutions
Q: My compound is bumping violently, even with a stir bar. What's wrong?
-
Causality: Bumping occurs when the liquid superheats and boils in bursts rather than smoothly. This is common under vacuum where the boiling point is significantly lowered. A standard magnetic stir bar may not be sufficient to break the surface tension and provide nucleation sites.
-
Solution:
-
Vigorous Stirring: Ensure your stir plate is set to a high speed to create a deep vortex in the liquid.
-
Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help. Never add boiling chips to hot liquid.
-
Ebullator/Gas Inlet: The most reliable solution is to introduce a slow, steady stream of inert gas (nitrogen or argon) through a long capillary tube that extends below the liquid surface. This provides a constant stream of nucleation sites for smooth boiling.
-
Q: The distillation is very slow, and the temperature won't stabilize.
-
Causality: This often points to an insufficient vacuum or inadequate heating. The system may be struggling to reach the compound's boiling point at the current pressure.
-
Solution:
-
Check for Leaks: Inspect all glass joints for proper sealing. Ensure all clamps are secure and that the grease (if used) is creating a complete seal.
-
Verify Vacuum Pump: Check the pump oil level and quality. An oil change may be necessary. Connect a manometer (vacuum gauge) to the system to get an accurate pressure reading.
-
Improve Insulation: Wrap the distillation flask and the column head with glass wool or aluminum foil to minimize heat loss to the environment. This is crucial for achieving a stable distillation temperature.
-
Q: My product in the receiving flask is turning yellow/brown.
-
Causality: This indicates thermal decomposition is occurring during distillation. Even under vacuum, the pot temperature might be too high, or the residence time in the hot flask is too long.
-
Solution:
-
Lower the Pressure: The most effective way to reduce the required temperature is to achieve a better vacuum. A lower pressure directly translates to a lower boiling point.[8]
-
Use a Kugelrohr: For smaller scales, a Kugelrohr apparatus is excellent. It minimizes the path length from the heated surface to the condenser, reducing the time the compound spends at high temperatures.
-
Pre-treatment: If acidic impurities are present, they can catalyze decomposition. Consider passing the crude material through a small plug of basic alumina or washing with a bicarbonate solution before distilling.
-
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography provides high-resolution separation based on the differential adsorption of compounds to a stationary phase (typically silica gel).[9][10]
Common Problems & Solutions
Q: I can't find a solvent system that separates my product from an impurity on TLC.
-
Causality: this compound is a tertiary alcohol with moderate polarity.[11] Impurities like unreacted cyclohexanone or dehydration byproducts can have very similar polarities, making separation challenging in standard solvent systems.
-
Solution:
-
Systematic Solvent Screening: Don't just rely on Hexanes/Ethyl Acetate. Try other solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a slightly more polar one (like dichloromethane (DCM) or diethyl ether). A typical Rf value for the desired compound on a TLC plate should be around 0.3 for good separation on a column.[9]
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of closely eluting spots.[12]
-
Change the Stationary Phase: If separation on silica gel (weakly acidic) is poor, try using neutral or basic alumina. The dehydration product (1-vinylcyclohexene) is non-polar and will elute much faster than the alcohol product on any normal phase column.
-
Q: My product is "streaking" or "tailing" down the column and TLC plate.
-
Causality: Tailing is often caused by applying too much sample for the column size or by interactions with the stationary phase. Tertiary alcohols can sometimes interact strongly with the acidic silanol groups on the surface of silica gel.
-
Solution:
-
Reduce Sample Load: A general rule is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1.
-
Use a "Dry Loading" Technique: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often results in sharper bands.[9]
-
Add a Modifier: Adding a very small amount (~0.1-0.5%) of triethylamine or methanol to your eluent can deactivate the most acidic sites on the silica gel, leading to more symmetrical peaks. Use this with caution as it can alter the elution profile.
-
Q: My purified fractions are pure by TLC, but the yield is very low.
-
Causality: This can be due to irreversible adsorption onto the column or decomposition on the silica gel. Silica gel is acidic and can promote the dehydration of tertiary alcohols.
-
Solution:
-
Run the Column Quickly: Flash chromatography is designed to be fast to minimize contact time between the compound and the stationary phase.[13]
-
Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine, then filter and use the resulting silica. This neutralizes the acidic sites.
-
Switch to Alumina: Neutral alumina is a good alternative stationary phase for acid-sensitive compounds. You will need to re-develop your TLC solvent system using alumina TLC plates.
-
Detailed Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is suitable for purifying >5 g of crude this compound.
Apparatus Setup Workflow
Caption: Workflow for assembling a vacuum distillation apparatus.
Procedure:
-
Preparation: Add the crude this compound (do not fill more than 2/3 full) and a large magnetic stir bar to a round-bottom flask.
-
Assembly: Assemble the distillation apparatus as shown above. Use a short-path distillation head for maximum efficiency. Ensure all joints are lightly greased and securely clamped.
-
Evacuation: Turn on the cooling water to the condenser and start the vacuum pump. Allow the system to evacuate fully. The pressure should drop to below 20 mmHg.
-
Heating & Stirring: Begin vigorous stirring to create a vortex. Slowly heat the distilling flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first few drops of distillate, which will likely contain low-boiling solvents, in a separate flask.
-
Main Fraction: When the temperature at the distillation head stabilizes near the expected boiling point (e.g., ~74 °C at 19 mmHg), switch to a clean, pre-weighed receiving flask.[6] Collect the distillate while the temperature remains constant.
-
End Fraction: If the temperature drops or starts to rise sharply, stop the distillation.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Flash Column Chromatography
This protocol is ideal for smaller scales or for separating impurities with similar boiling points.
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 10% Ethyl Acetate in Hexanes) that gives the this compound an Rf of ~0.3.[9]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel (40-63 µm particle size) in the initial, low-polarity eluent. Use a silica-to-crude ratio of ~50:1 by weight.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until the solvent level is just at the top of the silica.
-
Add another thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum amount of the eluent or a more volatile solvent like DCM.
-
Carefully add the sample solution to the top of the column using a pipette.[14]
-
Drain the solvent until the sample is absorbed onto the sand layer.
-
Gently add a small amount of fresh eluent to wash the sides of the column, and drain again. Repeat twice.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle, steady air pressure to the top of the column to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes or flasks.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Mandatory Safety Precautions
-
Hazard Profile: this compound is a combustible liquid and causes skin, eye, and respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]
-
Ventilation: All purification procedures must be performed in a well-ventilated chemical fume hood.[17]
-
Vacuum Safety: Inspect all glassware for cracks or star-fractures before placing it under vacuum to prevent implosion. Use a blast shield if possible.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
References
-
Chemical Point. (2025). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Vinylcyclohexyl alcohol. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (2018). Cyclohexanol, 1-vinyl-. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-Vinyl cyclohexanol (97%). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to: Run a Flash Column. Retrieved from [Link]
-
LCGC International. (n.d.). Flash Chromatography. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1940-19-8,this compound 97. Retrieved from [Link]
-
UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
S. Michael Stewart. (2021, June 15). Dehydration of Cyclohexanol: Purification [Video]. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Cas 1940-19-8,this compound 97 | lookchem [lookchem.com]
- 2. This compound 97 | 1940-19-8 [chemicalbook.com]
- 3. 1-Vinyl cyclohexanol (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 1-乙烯基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. youtube.com [youtube.com]
- 8. How To [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 13. ajrconline.org [ajrconline.org]
- 14. youtube.com [youtube.com]
- 15. 1-Vinyl cyclohexanol 97 1940-19-8 [sigmaaldrich.com]
- 16. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Common side reactions in the synthesis of 1-Vinylcyclohexanol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Vinylcyclohexanol. It addresses common side reactions, offers troubleshooting solutions, and presents detailed experimental protocols to ensure a successful and reproducible synthesis.
Introduction
The synthesis of this compound, a valuable tertiary allylic alcohol, is most commonly achieved through the Grignard reaction between vinylmagnesium bromide and cyclohexanone. While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing insights into their root causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Grignard Reagent: The vinylmagnesium bromide has been quenched by atmospheric moisture or oxygen.[1] 2. Poor Quality Magnesium: The magnesium turnings are oxidized and fail to react with the vinyl bromide. | 1. Ensure Rigorous Anhydrous and Inert Conditions: Flame-dry all glassware and cool under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., THF, diethyl ether). Maintain a positive pressure of inert gas throughout the reaction. 2. Activate Magnesium: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1] Gentle heating can also be applied to start the reaction. |
| Significant Amount of High-Boiling Point Residue | 1. Wurtz Coupling: The vinylmagnesium bromide has reacted with unreacted vinyl bromide to form 1,3-butadiene.[1][2] 2. Polymerization: The vinyl group of the product or starting material has polymerized under acidic or thermal conditions. | 1. Control Reagent Addition: Add the vinyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux. This minimizes the concentration of unreacted vinyl bromide.[1] 2. Moderate Reaction Temperature: Avoid excessive heating during the Grignard formation and subsequent reaction with cyclohexanone. 3. Mild Work-up Conditions: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for the work-up instead of strong acids to prevent acid-catalyzed polymerization. |
| Presence of a Low-Boiling Point Impurity | Ethane Formation: The Grignard reagent has reacted with trace amounts of water in the reaction mixture. | Strict Anhydrous Conditions: As mentioned above, ensure all reagents and solvents are scrupulously dried. |
| Unreacted Cyclohexanone in Product | 1. Insufficient Grignard Reagent: An inadequate amount of vinylmagnesium bromide was used. 2. Enolization of Cyclohexanone: The Grignard reagent acted as a base, deprotonating the cyclohexanone at the alpha-position to form a magnesium enolate, which is unreactive towards nucleophilic addition.[3] | 1. Use a Slight Excess of Grignard Reagent: Employ a 1.1 to 1.2 molar equivalent of vinylmagnesium bromide relative to cyclohexanone. 2. Low-Temperature Addition: Add the cyclohexanone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| Formation of a White Precipitate during Grignard Preparation | Schlenk Equilibrium Shift: In solution, Grignard reagents exist in equilibrium between the monomeric form (RMgX) and the dimeric forms (R₂Mg and MgX₂).[4][5][6][7][8] The precipitate is likely MgBr₂. | Use of THF as a Solvent: Tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether and can better solvate the magnesium center, favoring the more soluble monomeric species.[4] If precipitation is still an issue, gentle warming can help redissolve the salts. |
| Dehydration of Product during Work-up or Distillation | Acid-Catalyzed Elimination: The tertiary alcohol is prone to dehydration under acidic conditions, especially at elevated temperatures, to form 1-vinylcyclohexene. | 1. Neutral or Mildly Basic Work-up: Use saturated ammonium chloride or a dilute sodium bicarbonate solution for the work-up. 2. Vacuum Distillation: Purify the final product by distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and effective method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of vinylmagnesium bromide to the carbonyl carbon of cyclohexanone, followed by an aqueous work-up to protonate the resulting alkoxide.
Q2: What are the most critical parameters to control during the synthesis?
A2: The two most critical parameters are the exclusion of water and oxygen, and temperature control. Grignard reagents are extremely sensitive to protic sources and atmospheric oxygen, which will quench the reagent and reduce your yield.[1] Temperature control is crucial for minimizing side reactions like Wurtz coupling and enolization.
Q3: How can I confirm the formation of the vinylmagnesium bromide?
A3: The initiation of the Grignard reagent formation is typically indicated by a gentle bubbling on the surface of the magnesium turnings and the appearance of a cloudy, grayish solution. The reaction is exothermic, so a slight increase in temperature should also be observed.
Q4: What is the Schlenk equilibrium and how does it affect my reaction?
A4: The Schlenk equilibrium describes the dynamic equilibrium of Grignard reagents in solution: 2 RMgX ⇌ MgX₂ + R₂Mg.[4][5][6][7][8] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R group and halide. In the context of this synthesis, the formation of insoluble magnesium bromide (MgBr₂) can be an issue, particularly in less polar solvents like diethyl ether. Using THF as a solvent helps to shift the equilibrium towards the more soluble monomeric Grignard reagent.[4]
Q5: What are the expected spectroscopic signatures for this compound?
A5: In ¹H NMR, you would expect to see signals for the vinyl protons (typically in the range of 5.0-6.0 ppm) and the cyclohexyl protons (typically in the range of 1.0-2.0 ppm), along with a characteristic singlet for the hydroxyl proton. In ¹³C NMR, you would observe signals for the vinyl carbons (around 110-145 ppm) and the carbons of the cyclohexyl ring, including the quaternary carbon bearing the hydroxyl group (typically around 70-80 ppm).
Visualizing Reaction Pathways
Main Reaction vs. Side Reactions
Caption: Main reaction pathway to this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound, incorporating best practices to minimize side reactions.
Materials:
-
Magnesium turnings
-
Vinyl bromide (or a solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply with a bubbler
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Part 1: Preparation of Vinylmagnesium Bromide
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Place the magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Part 2: Synthesis of this compound
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
References
-
Schlenk, W.; Schlenk, Jr., W. Über die Konstitution der Grignardschen Magnesiumverbindungen. Ber. Dtsch. Chem. Ges. B1929 , 62 (4), 920-924. [Link]
-
Ashby, E. C.; Laemmle, J.; Neumann, H. M. Grignard reagent additions: participation of a dimeric reagent. Acc. Chem. Res.1974 , 7 (8), 272-280. [Link]
-
Organic Syntheses. Di-n-butylvinyltin. Org. Synth.1963 , 43, 83. [Link]
-
García-Álvarez, R.; Kennedy, A. R.; Klett, J.; Mulvey, R. E. Schlenk equilibrium in crystalline solids: synthesis and structures of the Grignard reagent analogues [{(THF)Mg(TMP)}2(μ-Cl)2] and [{(THF)Mg(TMP)}2(μ-TMP)2]. Angew. Chem. Int. Ed. Engl.2007 , 46 (9), 1519-1522. [Link]
-
Deitmann, E.; Dahms, K.; Maskos, M.; Ziegenbalg, D.; Menges-Flanagan, G. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. React. Chem. Eng.2020 , 5, 1347-1356. [Link]
-
Tissot, F.; Gribble, G. W. The Schlenk Equilibrium. In Grignard Reagents and Their Applications; The Royal Society of Chemistry, 2017; pp 1-24. [Link]
-
Facey, P. E.; Gower, L. A.; Kaltsoyannis, N.; Green, J. C. A computational study of the Schlenk equilibrium. Dalton Trans.2008 , (21), 2827-2834. [Link]
-
Jung, M. E. A review of the Michael reaction. Tetrahedron1976 , 32 (1), 3-31. [Link]
-
Filo. Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+.. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]ignard-reaction.shtm)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Synthesis of 1-Vinylcyclohexanol
Welcome to the technical support center for the synthesis of 1-Vinylcyclohexanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard Reagent Formation (No initiation) | 1. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Traces of water will quench the reaction.[1][2] 2. Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.[3] 3. Impurities in Starting Materials: Contaminants in the vinyl halide or solvent can inhibit the reaction.[4] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon).[5][6][7] Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF).[1][8] 2. Activate Magnesium: Add a small crystal of iodine, which will disappear as the reaction starts.[1][3][7] Alternatively, a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[7][9] 3. Purify Reagents: Distill the vinyl halide and the solvent prior to use. |
| Low Yield of this compound | 1. Incomplete Grignard Reagent Formation: As described above. 2. Side Reactions: - Wurtz Coupling: The Grignard reagent reacts with unreacted vinyl halide.[7][10] - Reaction with Atmospheric Oxygen/CO₂: Exposure to air can lead to the formation of byproducts.[11][12][13] 3. Inefficient Reaction with Cyclohexanone: Poor mixing or incorrect stoichiometry. | 1. Confirm Grignard Formation: The disappearance of iodine color and gentle reflux are indicators of reaction initiation.[3] Consider titrating the Grignard reagent to determine its exact concentration before adding the ketone.[4][14] 2. Minimize Side Reactions: - Add the vinyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[7] - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[6] 3. Optimize Reaction Conditions: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.[7] Ensure efficient stirring during the dropwise addition of cyclohexanone at a controlled temperature (e.g., 0°C).[15] |
| Formation of Significant Byproducts | 1. Biphenyl (from vinyl bromide coupling): Wurtz-type coupling of the Grignard reagent.[7] 2. Unreacted Cyclohexanone: Insufficient or inactive Grignard reagent.[7] 3. High-Boiling Point Residue: Potential polymerization or condensation of cyclohexanone, which can be catalyzed by impurities.[7] | 1. Slow Addition of Vinyl Halide: As mentioned above, this minimizes the concentration of the halide available for coupling.[7] 2. Verify Grignard Reagent: Ensure the Grignard reagent has formed in sufficient quantity and is active. 3. Purify Cyclohexanone: Distill cyclohexanone before use to remove any acidic or basic impurities.[7] |
| Reaction Becomes Uncontrollably Exothermic | 1. Rapid Addition of Reagents: The formation of the Grignard reagent and its reaction with cyclohexanone are both exothermic.[5][16] 2. Insufficient Cooling: Inadequate heat dissipation can lead to a runaway reaction.[16] | 1. Controlled Addition: Add the vinyl halide and cyclohexanone solutions dropwise using an addition funnel.[5][15] 2. Maintain Low Temperature: Use an ice-water or ice-salt bath to maintain the desired reaction temperature, especially during the addition of reagents.[15][16] Have a larger cooling bath ready in case of a sudden temperature increase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous tetrahydrofuran (THF) is the preferred solvent for the preparation of vinylmagnesium halides.[8][9][17] Compared to diethyl ether, THF's higher boiling point allows for better temperature control during the exothermic reaction, and it is a better solvent for the vinyl Grignard reagent, which can sometimes precipitate from ether.[9][17]
Q2: Can I use vinyl chloride instead of vinyl bromide?
A2: Yes, vinylmagnesium chloride can be used and is often prepared from vinyl chloride gas.[18][19] The procedure involves bubbling the gas through a suspension of magnesium in THF.[18] Commercially available solutions of vinylmagnesium chloride in THF are also a convenient option.[19][20]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Besides the activation methods mentioned in the troubleshooting guide (iodine, 1,2-dibromoethane), you can try gently warming the flask with a heat gun in one spot to initiate the reaction.[21] Once initiated, the exothermic nature of the reaction should sustain it. Another technique is to add a small amount of a pre-formed Grignard reagent from a previous successful batch.[2]
Q4: How do I properly quench the reaction and work up the product?
A4: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11][22] This is a mildly acidic workup that protonates the alkoxide to form the desired alcohol and precipitates the magnesium salts as hydroxides, which are generally easier to handle than the emulsion that can form with strong acids like HCl. After quenching, the product is extracted into an organic solvent, washed, dried, and purified.
Q5: What are the key safety precautions for this reaction?
A5: Grignard reactions pose several hazards. The solvents (THF, diethyl ether) are highly flammable.[5][16] The reaction can be vigorously exothermic.[5] Grignard reagents themselves are corrosive and react violently with water.[23] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves), and have an appropriate fire extinguisher nearby.[5][6][16] Ensure all glassware is properly clamped and the apparatus is set up to relieve any potential pressure buildup.[5]
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Step 1: Preparation of Vinylmagnesium Bromide
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5][6]
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Step 2: Reaction with Cyclohexanone
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Prepare a solution of cyclohexanone (0.9 equivalents relative to vinyl bromide) in anhydrous THF and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizing the Process
Reaction Mechanism
Caption: Step-by-step synthesis and purification workflow.
References
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
PrepChem. (n.d.). Preparation of vinylmagnesium bromide. [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Lab Alley. (2024, October 29). SAFETY DATA SHEET: Magnesium Metal Turnings Grignard, Reagent Grade. [Link]
-
Organic Syntheses. (n.d.). vinyl bromide. [Link]
-
ResearchGate. (n.d.). Effect of temperature on Grignard reaction. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Google Patents. (n.d.). US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. [Link]
-
ResearchGate. (2025, August 6). About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
PMC. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]
- Google Patents. (n.d.).
-
PMC. (2025, April 25). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
MDPI. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
YouTube. (2024, April 12). What is a Grignard Reaction? Ft. Professor Dave. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Organic Syntheses. (n.d.). cyclohexylcarbinol. [Link]
-
SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]
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Technical Support Center: Polymerization of 1-Vinylcyclohexanol
Welcome to the technical support center for the polymerization of 1-Vinylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: Low or No Polymer Yield
Question: I am attempting to polymerize this compound, but I'm getting very low yields, or the reaction isn't initiating at all. What are the likely causes and how can I fix this?
Answer: Low or non-existent polymer yield is one of the most common yet frustrating issues. The root cause almost always traces back to impurities or suboptimal initiation conditions. Let's break down the possibilities based on the polymerization type.
For Cationic Polymerization: Cationic polymerization is exceptionally sensitive to nucleophilic impurities, with water being the most common culprit.[1][2] The growing polymer chain has a carbocationic end, which is a powerful electrophile.[3] Any nucleophile present can react with this active center, terminating the chain prematurely. The hydroxyl group on the this compound monomer itself can also participate in side reactions, complicating the process.
-
Causality: Water acts as a strong terminating agent by reacting with the carbocationic propagating center to form a hydroxyl end-group, effectively killing the chain. Other nucleophiles (e.g., alcohols, amines) will do the same.
-
Solution Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried at >120 °C for several hours and cooled under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvent Purification: Use anhydrous solvents. Solvents for cationic polymerization should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for hydrocarbons, Na/benzophenone for ethers).[4]
-
Monomer Purification: Commercial this compound may contain water, inhibitors, or other impurities. Distill the monomer under reduced pressure from a mild drying agent like CaH₂ immediately before use.[4]
-
Inert Atmosphere: The entire experiment, including reagent transfers, must be conducted under a meticulously maintained inert atmosphere using Schlenk line or glovebox techniques.
-
For Free-Radical Polymerization: While more tolerant than cationic methods, free-radical polymerization can be thwarted by inhibitors and oxygen.
-
Causality:
-
Inhibitors: Monomers are often shipped with radical inhibitors (e.g., hydroquinone, BHT) to prevent spontaneous polymerization during storage. These must be removed.
-
Oxygen: Molecular oxygen (O₂) is a diradical that readily reacts with the initiating and propagating radicals to form stable peroxide species, inhibiting polymerization.
-
-
Solution Protocol:
-
Inhibitor Removal: Pass the monomer through a column of activated basic alumina to remove phenolic inhibitors.
-
Degassing: Before initiating the reaction, the monomer/solvent mixture must be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Initiator Choice: Ensure your initiator's decomposition temperature is appropriate for your reaction temperature. For example, AIBN (2,2'-Azobis(2-methylpropionitrile)) is a common choice for reactions around 60-80 °C.[5]
-
Troubleshooting Workflow: Low Polymer Yield
Here is a logical workflow to diagnose the cause of low yield.
Caption: A decision tree for troubleshooting low polymer yield.
Issue 2: Broad Molecular Weight Distribution (High PDI)
Question: My polymerization is working, but Gel Permeation Chromatography (GPC) analysis shows a high Polydispersity Index (PDI > 1.5). How can I synthesize a polymer with a more controlled molecular weight?
Answer: A broad molecular weight distribution indicates a lack of control over the polymerization process, typically due to a high rate of termination or chain transfer reactions relative to propagation.
-
Causality (Conventional Free Radical): In standard free-radical polymerization, initiation occurs throughout the reaction, and chains are terminated randomly through recombination or disproportionation. This inherently leads to a statistical distribution of chain lengths and a high PDI.[6]
-
Causality (Cationic): In cationic polymerization, chain transfer to the monomer, solvent, or even the polymer itself can occur, leading to the formation of new chains with different lengths. The presence of the hydroxyl group on this compound provides a prime site for chain transfer.
-
Solution: Employ Controlled Radical Polymerization (CRP): To achieve well-defined polymers (low PDI), you must use a "living" or controlled polymerization technique.[7][8] These methods suppress irreversible termination reactions, allowing polymer chains to grow simultaneously and linearly with monomer conversion. The most common CRP techniques are:
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method uses a RAFT agent (a dithiocarbamate, for example) to mediate the exchange between active (propagating) and dormant polymer chains.[7] It is highly versatile and tolerant of many functional groups.
-
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the polymer chains.[7]
-
Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to "cap" the growing polymer chain, creating a dormant species that can be reactivated.[8]
By implementing one of these controlled techniques, you can precisely target molecular weights and achieve PDIs below 1.2, opening the door to advanced architectures like block copolymers.[7]
-
Data Summary: Expected PDI for Different Methods
| Polymerization Method | Typical PDI (Đ) | Control Level | Key Requirement |
| Conventional Free Radical | > 1.5 | Low | Initiator + Monomer |
| Conventional Cationic | > 1.5 | Low | Anhydrous Conditions |
| RAFT Polymerization | < 1.2 | High | RAFT Agent |
| ATRP | < 1.2 | High | Transition Metal Catalyst/Ligand |
Frequently Asked Questions (FAQs)
Q1: What is the best method to polymerize this compound? A1: The "best" method depends on your desired polymer characteristics.
-
For simple, bulk polymerization without precise control over molecular weight: Free-radical polymerization is the most straightforward and robust method.
-
For well-defined polymers with low PDI and controlled molecular weight: A controlled radical technique like RAFT is highly recommended due to its tolerance for functional groups like the hydroxyl on your monomer.
-
Cationic polymerization is also a viable route, as the vinyl group is attached to a tertiary carbon, which can stabilize a carbocation.[1][3] However, it is experimentally demanding due to its extreme sensitivity to water and potential side reactions involving the hydroxyl group.[2][9]
Q2: How do I choose the correct initiator? A2: The choice of initiator is dictated by the polymerization method and reaction temperature.
-
For Thermal Free-Radical: Select an initiator whose 10-hour half-life temperature is near your desired reaction temperature. Common examples include 2,2'-Azobis(2-methylpropionitrile) (AIBN) for ~65 °C and Benzoyl Peroxide (BPO) for ~75 °C.[5][10]
-
For Cationic: A combination of a Lewis acid (e.g., Et₁.₅AlCl₁.₅) with an initiator like 1-(isobutoxy)ethyl acetate (IBEA) is a common system for vinyl ethers, which are structurally analogous.[9] Protic acids can also initiate polymerization but offer less control.[11]
-
For Photopolymerization: If initiating with light, choose a photoinitiator that absorbs at the wavelength of your light source. Type I photoinitiators cleave directly to form radicals, while Type II require a co-initiator.
Q3: How should I purify the final poly(this compound)? A3: After polymerization, the crude product contains the polymer, unreacted monomer, and initiator fragments.
-
Precipitation: The most common method is to dissolve the viscous reaction mixture in a small amount of a good solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) and precipitate the polymer by slowly adding this solution to a large volume of a vigorously stirred non-solvent (e.g., cold methanol, hexane, or water).
-
Filtration & Drying: The precipitated polymer can be collected by filtration, washed with more non-solvent, and dried under vacuum at an elevated temperature (but below its glass transition temperature) until a constant weight is achieved. Repeat the dissolution-precipitation cycle 2-3 times for higher purity.[12]
Q4: How can I characterize the synthesized poly(this compound)? A4: A combination of techniques is necessary to confirm the structure, molecular weight, and thermal properties of your polymer.
-
Structure Confirmation (¹H NMR): Nuclear Magnetic Resonance spectroscopy is used to confirm that polymerization has occurred by observing the disappearance of the vinyl proton signals (~5-6 ppm) and the appearance of broad peaks corresponding to the new polymer backbone.[13][14]
-
Molecular Weight & PDI (GPC/SEC): Gel Permeation Chromatography (also known as Size Exclusion Chromatography) is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[15]
-
Thermal Properties (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a key characteristic of an amorphous polymer.[16][17] Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer.[18]
Cationic Polymerization Mechanism
The following diagram illustrates the key steps in the cationic polymerization of this compound, initiated by a generic protic acid (H⁺).
Caption: Initiation and propagation in cationic polymerization.
Experimental Protocol: Free-Radical Polymerization
This protocol provides a general procedure for the bulk polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Basic alumina, activated
-
Anhydrous solvent (e.g., Toluene or bulk polymerization)
-
Non-solvent for precipitation (e.g., cold Methanol)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Monomer Purification: a. Construct a small chromatography column packed with activated basic alumina. b. Pass the this compound monomer through the column to remove the inhibitor. Collect the purified monomer in a dry Schlenk flask.
-
Reaction Setup: a. In the Schlenk flask, add the desired amount of purified this compound. For this example, we target a monomer-to-initiator ratio of 200:1. (e.g., 5.0 g, ~39.6 mmol of monomer). b. Calculate and add the corresponding amount of AIBN initiator (e.g., ~0.198 mmol, 32.5 mg). c. If not a bulk polymerization, add the desired amount of anhydrous solvent. d. Seal the flask with a rubber septum.
-
Degassing: a. Submerge the flask in a liquid nitrogen bath until the contents are completely frozen. b. Open the flask to the vacuum line and evacuate for 10-15 minutes. c. Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You should see bubbles escaping the liquid. d. Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. e. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
Polymerization: a. Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN). b. Allow the reaction to proceed with magnetic stirring for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation and Purification: a. Cool the reaction to room temperature. If the product is highly viscous, dissolve it in a minimal amount of a suitable solvent like THF. b. In a separate beaker, place a large volume (~10-20x the volume of the reaction mixture) of a cold, stirred non-solvent (e.g., methanol). c. Slowly pour the polymer solution into the non-solvent. A white, gummy, or powdery precipitate of poly(this compound) should form. d. Continue stirring for 20-30 minutes to allow for complete precipitation. e. Collect the polymer by vacuum filtration. Wash the solid with fresh non-solvent. f. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
- Angiolini, L., et al. (2024). Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes.
- Google Patents.
-
Polymer Science Learning Center. Cationic Vinyl Polymerization. [Link]
- Gregory, A. M., et al. (2021). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. RSC Advances.
- Zhang, K., et al. (2024).
-
UT Austin Chemistry & Biochemistry. Polymerization: Cationic Polymerization. [Link]
-
MDPI. Controlled Polymerization. [Link]
- Mondal, T., & Mandal, B. (2023).
- Satoh, K., et al. (2016). A strategy for sequence control in vinyl polymers via iterative controlled radical cyclization.
- Google Patents.
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Mitsubishi Engineering-Plastics Corp. Thermal Properties. [Link]
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Wiley-VCH. Controlled and Living Polymerizations. [Link]
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MDPI. Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. [Link]
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ResearchGate. Macromonomer Purification Strategy for Well-Defined Polymer Amphiphiles Incorporating Poly(ethylene glycol) Monomethacrylate. [Link]
-
MDPI. Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. [Link]
-
MDPI. Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. [Link]
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University Course Material. Chapter 9. Reactions of vinyl polymers. [Link]
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Professional Plastics. Thermal Properties of Plastic Materials. [Link]
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NIH. Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. [Link]
-
ResearchGate. Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. [Link]
-
Preprints.org. Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. [Link]
-
Engineering LibreTexts. 1.3: Polymerization Reactions. [Link]
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ResearchGate. Microstructure and properties of poly(vinyl alcohol- co-vinyl acetate)- g-ε-caprolactone. [Link]
-
Agilent. Characterization of Poly(vinyl alcohol). [Link]
-
OUCI. Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. [Link]
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Removal of impurities from commercial 1-Vinylcyclohexanol
Answering the call of precision chemistry, this Technical Support Center guide provides researchers, scientists, and drug development professionals with expert-driven troubleshooting advice and frequently asked questions concerning the purification of commercial-grade 1-Vinylcyclohexanol. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are built on a foundation of the highest possible starting material purity.
Introduction: The Imperative for Purity
This compound is a valuable tertiary allylic alcohol intermediate in organic synthesis.[1][2] However, commercial grades often contain impurities that can compromise reaction yields, catalyst efficiency, and the structural integrity of final products. These impurities typically include unreacted starting materials (e.g., cyclohexanone), stabilizers added to prevent polymerization, and various side-products from its synthesis. This guide provides robust, validated methods to identify and eliminate these contaminants.
This section addresses specific issues you may encounter during the purification and handling of this compound.
Q1: My GC/NMR analysis shows persistent unknown peaks after distillation. What are they and how do I remove them?
A1: The identity of unknown peaks depends on their properties. Commercial this compound (Boiling Point: ~175 °C at 760 mmHg, 74 °C at 19 mmHg) is synthesized from cyclohexanone, which may be present as a key impurity.[1][3] Furthermore, to ensure shelf-life, manufacturers add polymerization inhibitors.
Common Impurities & Solutions:
-
Cyclohexanone: With a boiling point of 155 °C, it boils close to this compound at atmospheric pressure. While fractional distillation is effective, achieving high purity requires a column with high theoretical plates.[4] Under vacuum, the boiling point separation is more distinct, enhancing purification.
-
Polymerization Inhibitors: Commercial vinyl monomers are stabilized with compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or 4-tert-butylcatechol (TBC).[5][6] These are phenolic, high-boiling impurities that can be removed with a basic wash (e.g., dilute NaOH) prior to distillation. A simple liquid-liquid extraction will pull the deprotonated phenoxide salt into the aqueous layer.
-
Oligomers/Polymers: If the material has been stored improperly or overheated, non-volatile oligomers may form. These will remain in the distillation flask as a residue.
Actionable Protocol:
-
Inhibitor Removal: Before distillation, wash the commercial solution with an equal volume of 1M NaOH solution in a separatory funnel to remove phenolic inhibitors.[6]
-
Neutralization & Drying: Wash with deionized water, followed by a brine wash to break any emulsions. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Fractional Vacuum Distillation: Perform distillation under reduced pressure (e.g., 15-20 mmHg) to lower the boiling point and prevent thermal degradation.[7][8][9]
The table below summarizes the likely contaminants and the recommended strategies.
| Impurity | Likely Origin | Boiling Point (Atmospheric) | Recommended Removal Method |
| Cyclohexanone | Synthesis Starting Material | 155 °C | Fractional Vacuum Distillation |
| Hydroquinone (HQ) | Added Stabilizer | 287 °C | Pre-distillation basic wash (1M NaOH) |
| 4-Methoxyphenol (MEHQ) | Added Stabilizer | 243 °C | Pre-distillation basic wash (1M NaOH) |
| 1-Vinyl-1-cyclohexene | Dehydration Product | ~145-147 °C | Careful Fractional Vacuum Distillation |
| Oligomers/Polymers | Degradation | Non-volatile | Left as residue after distillation |
Q2: I noticed polymerization in my distillation flask. How can I prevent this?
A2: This is a critical issue. Vinyl monomers are prone to free-radical polymerization, a process that can be initiated by heat during distillation.[6] Once started, it can be exothermic and lead to a dangerous runaway reaction.
Causality & Prevention: The commercial inhibitors you removed in the pre-distillation wash were there for a reason. Once they are gone, the monomer is highly susceptible to polymerization, especially at elevated temperatures.
The solution is not to avoid removing the original inhibitor, but to replace it with a different one that is compatible with distillation.
-
Strategy: Add a small amount of a high-boiling, non-volatile polymerization inhibitor to the distillation flask after the initial inhibitor wash and drying steps. This new inhibitor will remain in the flask, protecting the monomer during heating, while the pure, inhibitor-free this compound distills over.
Recommended Inhibitors for Distillation:
-
Hydroquinone (HQ)
-
Phenothiazine
Protocol Adjustment:
-
Follow the inhibitor removal and drying steps as described in A1.
-
Filter the dried solution into a round-bottom flask suitable for distillation.
-
Add a pinch of hydroquinone or phenothiazine (e.g., 100-200 ppm) to the flask.
-
Proceed immediately with vacuum distillation.
The following workflow diagram illustrates the complete purification process with decision points.
Sources
- 1. 1-乙烯基环己醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound 97 | 1940-19-8 [chemicalbook.com]
- 3. 1-Vinyl cyclohexanol | 1940-19-8 [chemnet.com]
- 4. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 5. chempoint.com [chempoint.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. digivac.com [digivac.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
Stability issues of 1-Vinylcyclohexanol under different conditions
Technical Support Center: 1-Vinylcyclohexanol
A Guide to Understanding and Troubleshooting Stability Issues in Experimental Settings
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve stability-related challenges in your research. This compound is a valuable tertiary allylic alcohol intermediate, but its unique structure presents specific stability concerns that, if unaddressed, can lead to failed reactions, low yields, and inconsistent results.[1][2] This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?
Answer: Proper storage is the first line of defense against degradation. While the compound is listed as stable under normal conditions, this assumes correct handling.[3]
-
Core Recommendation: Store this compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] A refrigerator designated for flammable chemicals is ideal.[3]
-
The "Why":
-
Inert Atmosphere: The primary reason for inerting the container is to prevent slow, long-term oxidation. The allylic position can be susceptible to radical-initiated oxidation over time, especially if exposed to air and light.
-
Cool Temperatures: Lower temperatures slow down potential degradation pathways, including dimerization or polymerization, which can be initiated by trace impurities or heat.
-
Moisture Prevention: Keep the container tightly sealed to prevent moisture absorption, which could facilitate acid-catalyzed degradation if acidic impurities are present.
-
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator/Flammables Cabinet (2-8 °C) | Slows kinetic rates of all potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents slow oxidation and degradation by atmospheric moisture. |
| Light | Amber/Opaque Container | Prevents photo-initiated radical reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids.[3] | These substances will actively and rapidly degrade the compound. |
Q2: My reaction is run under acidic conditions, and I'm observing unexpected byproducts and low yields. What is happening to the this compound?
Answer: This is the most common stability issue encountered. This compound, as a tertiary allylic alcohol, is highly susceptible to acid-catalyzed rearrangements and dehydration.[5][6] Even trace amounts of acid can initiate these pathways.
-
The Mechanism:
-
Protonation: The hydroxyl group is protonated by the acid, forming a good leaving group (water).[6]
-
Carbocation Formation: The water molecule departs, generating a relatively stable tertiary allylic carbocation. This is the rate-determining step. The stability of this intermediate is the reason for the high reactivity under acidic conditions.[5][6]
-
Rearrangement/Elimination: This carbocation can then undergo several transformations:
-
Dehydration: A proton is lost from an adjacent carbon, leading to the formation of 1-vinyl-1-cyclohexene.
-
Rearrangement (Meyer-Schuster type): A 1,2-hydride shift can occur, followed by tautomerization, leading to the formation of cyclohexylideneacetaldehyde. While the classic Meyer-Schuster rearrangement involves propargyl alcohols, the underlying principle of acid-catalyzed rearrangement to an α,β-unsaturated carbonyl compound is analogous.[7][8][9]
-
Rearrangement (Pinacol type): In some cases, ring expansion can occur, similar to a pinacol rearrangement, to relieve ring strain and form a more stable system, resulting in a cycloheptenone derivative.[10][11][12]
-
-
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Alcohol\n(Oxonium Ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Tertiary Allylic\nCarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="1-Vinyl-1-cyclohexene\n(Dehydration Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="Cyclohexylideneacetaldehyde\n(Rearrangement Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product3 [label="Cycloheptenone Derivative\n(Ring Expansion)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions with labels Start -> Protonated [label="+ H⁺", color="#4285F4"]; Protonated -> Carbocation [label="- H₂O\n(Rate-Limiting)", color="#4285F4"]; Carbocation -> Product1 [label="- H⁺\n(Elimination)", color="#34A853"]; Carbocation -> Product2 [label="1,2-Hydride Shift\n& Tautomerization", color="#34A853"]; Carbocation -> Product3 [label="Ring Expansion\n(Pinacol-type)", color="#34A853"];
// Invisible nodes for layout {rank=same; Start;} {rank=same; Protonated;} {rank=same; Carbocation;} {rank=same; Product1; Product2; Product3;} } .enddot Caption: Acid-Catalyzed Degradation Pathways of this compound.
-
Troubleshooting & Mitigation:
-
Use Milder Acids: If possible, switch from strong protic acids (like H₂SO₄, HCl) to milder Lewis acids or solid-supported acids that can be easily filtered out.
-
Control Temperature: Run the reaction at the lowest possible temperature to disfavor rearrangement pathways.
-
Protecting Groups: If the hydroxyl group is not the reactive center, protect it before subjecting the molecule to acidic conditions.
-
pH Monitoring: Carefully buffer the reaction medium if permissible.
-
Q3: Is this compound stable under basic conditions?
Answer: Generally, yes. Compared to its sensitivity to acids, this compound is significantly more stable in basic media. The vinyl group itself is known to be stable under basic conditions.[13] The hydroxyl group is not a good leaving group in its unprotonated state, preventing elimination or substitution reactions.
-
Causality: In a basic environment, the hydroxyl group may be deprotonated to form an alkoxide. This alkoxide is a poor leaving group, and the C-O bond remains intact. Therefore, the degradation pathways seen under acidic conditions (dehydration, rearrangement) are not accessible.
-
Potential Issues (Edge Cases):
-
Very Strong Bases: Extremely strong bases (e.g., organolithiums) will deprotonate the alcohol, which is often the desired first step in a synthesis. However, be mindful of subsequent reactions.
-
Oxidative Conditions: If a base is used in the presence of an oxidant, degradation can occur (see Q5).
-
Elimination Reactions: In some specific cases, such as with certain metal catalysts, a base might facilitate elimination pathways, though this is not a general stability concern.[14]
-
Q4: I need to heat my reaction mixture containing this compound. How stable is it to thermal stress?
Answer: Caution is advised when heating this compound. While its boiling point is reported as 74 °C at 19 mmHg, prolonged heating, especially at atmospheric pressure, can lead to degradation.[2][15] The primary thermal degradation pathway is uncatalyzed dehydration.
-
Expected Product: The most likely product of thermal decomposition is 1-vinyl-1-cyclohexene, the same dehydration product seen under acidic conditions. High temperatures provide the activation energy needed to eliminate water without an acid catalyst.
-
Troubleshooting & Mitigation:
-
Vacuum Distillation: If purification by distillation is required, always perform it under reduced pressure to lower the boiling point and minimize thermal stress.
-
Temperature Control: Use a precisely controlled heating mantle or oil bath. Avoid localized overheating ("hot spots") in the reaction flask.
-
Reaction Time: Minimize the duration the compound is held at elevated temperatures.
-
Experimental Protocol: Rapid Thermal Stability Test
-
Preparation: Place a small amount (~50 mg) of this compound in a clean, dry test tube.
-
Control: Spot the starting material on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate) to get a reference Rf value.
-
Heating: Gently heat the test tube in a sand bath or heating block to a temperature slightly above your intended reaction temperature (e.g., 80-100 °C) for 15-30 minutes.
-
Analysis: Allow the sample to cool. Dissolve a small portion in a suitable solvent (e.g., dichloromethane) and spot it on the same TLC plate next to the control.
-
Interpretation: The appearance of new, less polar spots (higher Rf) indicates the formation of the dehydration product (1-vinyl-1-cyclohexene). If the original spot has diminished significantly, thermal degradation is a concern at that temperature.
Q5: My experiment involves an oxidizing agent, and the reaction is not working as expected. Is this compound susceptible to oxidation?
Answer: Yes. While tertiary alcohols are typically resistant to oxidation because they lack a hydrogen atom on the carbinol carbon, allylic tertiary alcohols are a notable exception.[16] The presence of the adjacent vinyl group provides an alternative reaction pathway.
-
The Mechanism (Allylic Oxidation/Rearrangement): Many oxidizing agents can react with the double bond or facilitate an oxidative rearrangement. For example, some reagents can lead to an allylic shift, where the double bond migrates and the alcohol is oxidized, potentially forming an enone after rearrangement.[16] The specific product depends heavily on the oxidant used.
-
Common Oxidants and Potential Outcomes:
-
Mild Oxidants (e.g., MnO₂): Often used for oxidizing allylic alcohols. Can lead to the formation of α,β-unsaturated ketones after rearrangement.
-
Strong Oxidants (e.g., KMnO₄, O₃): Will likely cleave the double bond, leading to the destruction of the molecule and the formation of cyclohexanone and other cleavage products.
-
-
Mitigation Strategy: If the vinyl group is essential for your final product, avoid using strong or non-selective oxidizing agents. If the hydroxyl group must be oxidized, consider reagents known for specific oxidative rearrangements of tertiary allylic alcohols.[16]
General Troubleshooting Workflow
If you suspect degradation of your this compound stock or in-process sample, follow this diagnostic workflow.
// Node Definitions Start [label="Suspicion of Degradation\n(Low Yield, Extra Spots on TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="1. TLC Analysis\n(vs. fresh standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="2. ¹H NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="3. GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interpret [label="4. Interpret Data", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Degradation\n(Rearranged/Eliminated Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation\n(Elimination Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative Degradation\n(Cleavage/Rearranged Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stable [label="Compound is Stable\n(Issue is elsewhere)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> TLC [color="#5F6368"]; TLC -> NMR [label="New spots observed", color="#5F6368"]; NMR -> GCMS [label="Unexpected signals", color="#5F6368"]; GCMS -> Interpret [label="Identify masses", color="#5F6368"]; Interpret -> Acid [label="m/z = 108 (elimination)\nm/z = 124 (rearranged)", color="#5F6368"]; Interpret -> Thermal [label="m/z = 108 (elimination)", color="#5F6368"]; Interpret -> Oxidative [label="m/z = 98 (cyclohexanone)\nOther fragments", color="#5F6368"]; Interpret -> Stable [label="Only parent mass (126)\nand NMR match", color="#5F6368"]; } .enddot Caption: Diagnostic Workflow for this compound Degradation.
References
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
-
SynArchive. Meyer-Schuster Rearrangement. [Link]
-
Merck Index. Meyer-Schuster Rearrangement. [Link]
-
Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Org. Biomol. Chem.[Link]
-
PubMed. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. J Pharm Pharmacol.[Link]
-
Journal of Pharmacy and Pharmacology. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. [Link]
-
Pearson+. Tertiary alcohols are resistant to oxidation. Nonetheless, allylic tertiary alcohols can undergo oxidation... [Link]
-
Sarvan Sir Chemistry. Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
-
Royal Society of Chemistry. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Org. Chem. Front.[Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
-
Master Organic Chemistry. Pinacol Rearrangement. [Link]
-
LookChem. Cas 1940-19-8,this compound 97. [Link]
-
American Chemical Society. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. [Link]
-
Chemistry LibreTexts. 3.3: Rearrangements. [Link]
-
ChemSrc. This compound - 1940-19-8. [Link]
-
Michigan State University Chemistry. Cationic Rearrangements. [Link]
-
PubChemLite. This compound (C8H14O). [Link]
-
National Institutes of Health. 1-Vinylcyclohexyl alcohol. PubChem.[Link]
Sources
- 1. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 | 1940-19-8 [chemicalbook.com]
- 3. fishersci.de [fishersci.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rearrangement [www2.chemistry.msu.edu]
- 13. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+ [pearson.com]
Challenges in the scale-up of 1-Vinylcyclohexanol production
Technical Support Center: Production of 1-Vinylcyclohexanol
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals. Here, we address the common challenges encountered during the Grignard-based synthesis of this important tertiary allylic alcohol, providing in-depth, experience-based solutions to enhance yield, purity, and safety.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the synthesis of this compound.
Q1: What is the most prevalent and scalable method for synthesizing this compound?
The most common and industrially relevant method is the Grignard reaction.[1][2] This involves the nucleophilic addition of a vinyl Grignard reagent, typically vinylmagnesium bromide (C₂H₃BrMg), to the carbonyl carbon of cyclohexanone.[3] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[4][5]
Q2: My yields are consistently low. What are the most likely reasons?
Low yields in Grignard reactions are a frequent issue and can usually be attributed to a few critical factors[6]:
-
Reagent Quality: The vinylmagnesium bromide may have degraded due to exposure to moisture or air.[4] It is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Reaction Conditions: Sub-optimal temperature control can lead to side reactions. The reaction is exothermic, and excessive heat can promote unwanted pathways.
-
Side Reactions: Competing reactions such as enolization of the cyclohexanone or Wurtz coupling of the Grignard reagent can significantly consume starting materials.[2][6]
Q3: What are the primary impurities I should expect, and how do I detect them?
Common impurities include unreacted cyclohexanone, benzene (often a byproduct from the Grignard reagent), and a high-boiling point impurity which is typically the Wurtz coupling product (1,3-butadiene). The most effective analytical method for monitoring purity is Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify these components.[9][10]
Q4: What are the critical safety precautions for handling vinylmagnesium bromide?
Vinylmagnesium bromide is a highly reactive and hazardous substance.[8] Key safety measures include:
-
Flammability and Reactivity: It is highly flammable and reacts violently with water.[11][12] All operations must be conducted away from ignition sources and under strictly anhydrous conditions.[13][14]
-
Personal Protective Equipment (PPE): Always use safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8]
-
Handling: All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere.[8][12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas like nitrogen.[13] Containers should be dated upon opening as prolonged storage can lead to the formation of explosive peroxides, especially in THF solutions.[11][12][13]
Part 2: Detailed Troubleshooting Guides
This section provides a problem-and-solution format for specific issues encountered during the scale-up of this compound production.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
Q: I've combined my reagents, but the reaction won't start, or the exotherm is very weak. What's wrong?
A: This is a classic Grignard problem, almost always pointing to an issue with reagent activity or reaction conditions.
-
Cause 1: Inactive Grignard Reagent. The molarity of commercially available Grignard reagents can decrease over time.
-
Solution: Titrate the Reagent. Before starting your reaction, always determine the exact concentration of the vinylmagnesium bromide solution. A simple and effective method is titration against a known concentration of I₂ in THF until the iodine color disappears.[6] This ensures you are using the correct stoichiometry.
-
-
Cause 2: Presence of Moisture. Grignard reagents are powerful bases and are readily "quenched" (destroyed) by acidic protons, especially from water.[4][15]
-
Solution: Rigorous Anhydrous Technique. All glassware must be meticulously dried, either by oven-drying (>120°C overnight) or by flame-drying under vacuum and cooling under a stream of inert gas.[4][15] Solvents must be anhydrous grade and ideally should be passed through a solvent purification system.
-
Issue 2: Significant Byproduct Formation
Q: My GC-MS analysis shows a significant amount of unreacted cyclohexanone and other peaks besides my product. How can I improve selectivity?
A: This points to side reactions outcompeting the desired nucleophilic addition. The two most common culprits are enolization and reduction.
-
Cause 1: Enolization of Cyclohexanone. Vinylmagnesium bromide can act as a base, abstracting an alpha-proton from cyclohexanone to form a magnesium enolate.[2] Upon aqueous workup, this enolate is protonated back to cyclohexanone, reducing your yield.[16]
-
Solution: Control Addition and Temperature. Maintain a low reaction temperature (typically 0-10°C) during the addition. Add the cyclohexanone solution slowly and sub-surface to the vigorously stirred Grignard solution. This keeps the instantaneous concentration of the ketone low, favoring nucleophilic addition over enolization.
-
-
Cause 2: Reduction of Cyclohexanone. In some cases, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon, which results in the formation of cyclohexanol after workup.[2]
-
Solution: Use of Additives. The addition of cerium(III) chloride (CeCl₃) can often suppress reduction and enolization pathways. The CeCl₃ is typically stirred with the cyclohexanone in THF before addition to the Grignard reagent, forming a more selective organocerium reagent in situ.
-
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 3: Difficulties During Workup and Purification
Q: I'm struggling with a persistent emulsion during the aqueous quench, and my distillation is not giving a pure product. What are the best practices?
A: Workup and purification are critical for obtaining high-purity this compound.
-
Problem: Emulsion during Quench. The magnesium salts (Mg(OH)Br) formed during the quench can create stable emulsions, making phase separation difficult.
-
Solution 1: Careful Quenching. The reaction should be quenched by slowly adding the reaction mixture to a cold (0°C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid adding water directly to the reaction mixture, as the vigorous reaction can be dangerous.
-
Solution 2: Filtration. If an emulsion persists, it can sometimes be broken by filtering the entire mixture through a pad of Celite® (diatomaceous earth).
-
-
Problem: Impure Distillate. Co-distillation of impurities or thermal decomposition can compromise the final product purity. The boiling point of this compound is approximately 74°C at 19 mmHg.
-
Solution: Vacuum Distillation. Purify the crude product by vacuum distillation. This allows the product to boil at a lower temperature, preventing thermal degradation. Ensure the distillation apparatus is dry and the vacuum is stable. Collect fractions carefully, monitoring the head temperature and refractive index.
-
Part 3: Protocols and Methodologies
Protocol 1: Titration of Vinylmagnesium Bromide in THF
-
Objective: To accurately determine the molarity of the Grignard reagent.
-
Procedure:
-
Thoroughly dry all glassware.
-
In a dry, nitrogen-flushed flask, dissolve a precisely weighed amount of iodine (I₂) (approx. 250 mg) in 10 mL of anhydrous THF.
-
Add 1-2 drops of 1,2-dichloroethane as an indicator.
-
Slowly add the vinylmagnesium bromide solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the characteristic brown/purple color of iodine disappears completely, leaving a colorless or slightly cloudy solution.
-
Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[6] Repeat for accuracy.
-
Protocol 2: Scaled-Up Synthesis of this compound
-
Safety: This reaction is exothermic and involves flammable, water-reactive reagents. Perform in a fume hood with appropriate PPE.
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.
-
Charge the flask with a known quantity of vinylmagnesium bromide (1.1 equivalents, based on titration) in THF.
-
Cool the flask to 0°C using an ice-water bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Prepare a separate flask with a stirred, saturated aqueous solution of ammonium chloride, cooled to 0°C.
-
Slowly transfer the reaction mixture via cannula or dropping funnel into the ammonium chloride solution.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether or methyl tert-butyl ether (MTBE).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Protocol 3: GC-MS Purity Analysis
-
Objective: To determine the purity of the final product and identify any byproducts.
-
Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Typical GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST/Wiley). Purity is determined by the relative peak area percentage.
Part 4: Data and Visualizations
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Setting | Rationale | Potential Issue if Deviated |
| Stoichiometry | 1.1 eq. VinylMgBr | Ensures complete consumption of ketone. | Unreacted cyclohexanone in product. |
| Temperature | 0 - 10°C (Addition) | Minimizes side reactions (enolization). | Lower yield, higher ketone recovery. |
| Addition Rate | Slow (1-2 hours) | Controls exotherm, maintains low ketone conc. | Runaway reaction, reduced selectivity. |
| Solvent | Anhydrous THF | Solubilizes reagents, stable for Grignard. | Quenching of reagent, low/no reaction. |
| Quench | Sat. aq. NH₄Cl | Mildly acidic quench to hydrolyze alkoxide. | Emulsion formation with water quench. |
Reaction Pathway Diagram
Caption: Primary reaction pathway vs. the common enolization side reaction.
References
- Vertex AI Search, "Vinylmagnesium Bromide Solution: Applications and Safety", Accessed Jan 14, 2026.
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Technical Support Center: Analytical Strategies for 1-Vinylcyclohexanol Reactions
Welcome to the technical support center for the analysis of 1-Vinylcyclohexanol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying byproducts in reactions involving this versatile tertiary allylic alcohol. Here, we synthesize our in-depth knowledge of reaction chemistry and analytical science to provide you with practical, field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound reaction mixture?
A1: The byproduct profile of a this compound reaction is highly dependent on the synthetic route and reaction conditions (e.g., pH, temperature, catalysts). However, several common byproducts arise from inherent reactivity patterns of the starting material and product.
-
Unreacted Starting Materials: The most straightforward impurities are residual cyclohexanone and any vinylating agent (e.g., vinylmagnesium bromide from a Grignard synthesis).
-
Rearrangement Products: Under acidic conditions (either intentionally or from acidic workup), this compound can undergo a Meyer-Schuster-like rearrangement to form cyclohexylideneacetaldehyde.[1][2][3]
-
Elimination Products: Dehydration of this compound, particularly at elevated temperatures or in the presence of acid, can lead to the formation of 1,3- and 1,4-cyclohexadienes.
-
Wurtz-type Coupling Products: If a Grignard synthesis is employed, coupling of the vinyl Grignard reagent with the vinyl halide can produce 1,3-butadiene, and coupling of unreacted alkyl halides used to initiate the Grignard formation can also occur.[4]
-
Oxidation Products: Exposure to air over time can lead to the formation of various oxidation byproducts, including epoxides and ring-opened products.[5][6]
Q2: I have an unexpected peak in my GC-MS chromatogram. How do I begin to identify it?
A2: A systematic approach is key. Start by considering the most likely byproducts based on your reaction chemistry as outlined in Q1. Then, analyze the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight. Examine the fragmentation pattern for characteristic losses. For example, a loss of 18 amu suggests the loss of water, while a loss of 29 amu could indicate a -CHO group. Compare the obtained spectrum against a library (e.g., NIST) and the fragmentation patterns of suspected structures.
Q3: My HPLC separation is poor, with co-eluting peaks. What are my options?
A3: Poor resolution in HPLC can be tackled by systematically optimizing your method.[7] First, consider adjusting the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component will generally increase the retention of non-polar compounds. You can also try a different organic modifier (e.g., methanol instead of acetonitrile). If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column for aromatic character). Finally, optimizing temperature and flow rate can also improve resolution.
Troubleshooting Guide: Byproduct Detection & Identification
This section provides a detailed, issue-oriented guide to resolving common analytical challenges encountered during the analysis of this compound reactions.
Issue 1: An Unknown Peak is Observed in the GC-MS Analysis
Potential Cause & Identification Workflow:
-
Initial Assessment: Determine the retention time of the unknown peak relative to your this compound peak. Is it more or less volatile? This provides a clue to its polarity and boiling point.
-
Mass Spectrum Interpretation:
-
Molecular Ion (M+): Identify the molecular ion peak. Is its mass consistent with any of the potential byproducts listed in the table below?
-
Fragmentation Analysis: Look for characteristic fragment ions. For instance, cyclohexene-derived structures often show a retro-Diels-Alder fragmentation. Aldehydes may show a characteristic M-29 peak.
-
-
Derivatization: If the peak is broad or tailing, it may be a polar compound like an unexpected diol. Derivatization with a silylating agent (e.g., BSTFA) will increase its volatility and improve peak shape, aiding in identification.
Table 1: Common Byproducts and their GC-MS Characteristics
| Byproduct Name | Plausible Formation Mechanism | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Cyclohexanone | Unreacted Starting Material | 98 | 83, 55, 42 |
| Cyclohexylideneacetaldehyde | Meyer-Schuster Rearrangement | 124 | 109, 95, 81, 67 |
| 1,3-Cyclohexadiene | Dehydration/Elimination | 80 | 79, 77, 54 |
| 1,4-Cyclohexadiene | Dehydration/Elimination | 80 | 80, 79, 54 |
Issue 2: Poor Peak Shape and Resolution in HPLC
Potential Cause & Identification Workflow:
-
Method Optimization:
-
Mobile Phase: For reversed-phase HPLC, start with a mobile phase of acetonitrile and water.[8] Adjust the ratio to achieve optimal retention and separation. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic or basic analytes by suppressing ionization.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[9]
-
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection to prevent peak splitting. Filter your sample to remove any particulate matter that could clog the column.
Experimental Protocol: HPLC Method Development for this compound and Byproducts
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 30% B to 95% B gradient over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This is a starting point; further optimization may be necessary based on the specific byproduct profile.
Issue 3: Ambiguous Isomer Identification by GC-MS and HPLC
Potential Cause & Identification Workflow:
When mass and polarity are very similar, as with isomeric byproducts (e.g., different cyclohexadiene isomers or rearranged aldehydes), NMR spectroscopy is the definitive tool for structural elucidation.[10]
-
¹H NMR Spectroscopy:
-
Chemical Shift: The chemical shift of protons will indicate their electronic environment. For example, vinyl protons will appear in the 5-6.5 ppm region, while protons adjacent to a carbonyl group will be downfield (around 2-2.5 ppm).[11]
-
Coupling Constants (J-values): The splitting pattern and coupling constants provide information about the connectivity of protons and the stereochemistry of double bonds.
-
-
¹³C NMR Spectroscopy:
-
The number of distinct signals indicates the number of unique carbon environments in the molecule.
-
The chemical shifts are indicative of the type of carbon (e.g., sp², sp³, C=O).[12]
-
-
2D NMR Techniques: For complex structures, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be used to definitively map out the entire molecular structure.
Table 2: Representative ¹H NMR Chemical Shifts for Key Moieties
| Functional Group | Approximate ¹H Chemical Shift (ppm) |
| Vinyl Protons (C=CH₂) | 4.9 - 5.9 |
| Aldehyde Proton (-CHO) | 9.0 - 10.0 |
| Protons alpha to Carbonyl | 2.0 - 2.5 |
| Protons on a C-O bond | 3.3 - 4.0 |
Note: These are approximate values and can vary based on the specific molecular structure.[13]
Visualizing Reaction and Analytical Workflows
To further clarify the relationships between reaction pathways and analytical approaches, the following diagrams are provided.
Caption: Potential byproduct formation pathways in a Grignard synthesis of this compound.
Caption: A logical workflow for the analysis and identification of byproducts.
References
-
Meyer, K. H., & Schuster, K. (1922). Umlagerung tertiärer Äthinyl-carbinole in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(4), 819-823. [Link]
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Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149-4158. [Link]
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Cadierno, V., Crochet, P., & Gimeno, J. (2008). Metal-catalyzed transformations of propargylic alcohols into alpha,beta-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton transactions, (23), 2841-2851. [Link]
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Phenomenex Inc. (n.d.). Troubleshooting Guide. [Link]
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Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster and Rupe Rearrangements. Chemical Reviews, 71(5), 429-438. [Link]
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Vedejs, E. (Ed.). (2011). The Meyer–Schuster Rearrangement. In Organic Reactions (Vol. 77). John Wiley & Sons, Inc. [Link]
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SIELC Technologies. (n.d.). Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. [Link]
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Phenomenex Inc. (n.d.). HPLC Method Development. [Link]
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McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
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Restek Corporation. (2020, May 26). GC Troubleshooting: Common Issues & How to Fix Them. [Link]
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Hermans, I., Jacobs, P. A., & Peeters, J. (2007). The formation of byproducts in the autoxidation of cyclohexane. Chemistry–A European Journal, 13(2), 549-559. [Link]
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Narula, P., & Guntupalli, C. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858. [Link]
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Kumar, A., & Sharma, A. (2017). HPLC: A SIMPLE AND ADVANCE METHODS OF SEPARATION AND VALIDATION. World Journal of Pharmaceutical Research, 6(8), 1-15. [Link]
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Zhang, Y., et al. (2022). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry, 46(34), 16480-16487. [Link]
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Sharma, S., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100803. [Link]
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Ashenhurst, J. (2023, January 10). Pinacol Rearrangement. Master Organic Chemistry. [Link]
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Denisov, E. T., & Shestakov, A. F. (2007). The Formation of Byproducts in the Autoxidation of Cyclohexane. Kinetics and Catalysis, 48(4), 461-475. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Study.com. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. [Link]
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Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]
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Rahmania, H., et al. (2021). Indonesian Journal of Multidisciplinary Research. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]
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Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Vinylcyclohexanol
This guide provides a comprehensive overview of the analytical techniques used to characterize 1-vinylcyclohexanol, a tertiary allylic alcohol.[1] Intended for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for structural elucidation and purity assessment. To provide a clear benchmark, the analytical data of this compound is compared with that of the structurally similar tertiary alcohol, 1-methylcyclohexanol.
Introduction to this compound: Synthesis and Impurity Profile
This compound is a valuable synthetic intermediate. Its synthesis is most commonly achieved through the Grignard reaction of cyclohexanone with vinylmagnesium bromide.[1][2] This synthetic route, while effective, can introduce specific impurities that necessitate thorough analytical characterization. Understanding the reaction mechanism is key to anticipating these potential byproducts.
The Grignard reagent, being a strong base, can also induce enolization of the cyclohexanone starting material. Incomplete reaction or side reactions can lead to the presence of unreacted cyclohexanone, benzene (from the Grignard reagent preparation), and biphenyl. Therefore, a multi-technique analytical approach is crucial to confirm the identity and purity of the final product.
Figure 1: Synthesis of this compound via Grignard Reaction.
Spectroscopic Characterization
A combination of spectroscopic techniques provides a complete picture of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including tertiary alcohols which lack a proton on the carbinol carbon.[3]
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the cyclohexyl ring protons. The vinyl group will present as a characteristic AMX spin system.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The presence of the quaternary carbon attached to the hydroxyl group is a key indicator of a tertiary alcohol. A ¹³C NMR spectrum for this compound has been reported and is available on PubChem.[4]
Comparative Analysis: this compound vs. 1-Methylcyclohexanol
The key difference in the NMR spectra of this compound and 1-methylcyclohexanol lies in the signals corresponding to the substituent at the C1 position.
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| This compound | Vinyl Protons | ~5.0-6.0 (multiplets) | ~110-115 (=CH₂) & ~140-145 (=CH) |
| Cyclohexyl Protons | ~1.2-1.8 (multiplets) | ~22-40 | |
| Hydroxyl Proton | Variable, broad singlet | - | |
| 1-Methylcyclohexanol | Methyl Protons | ~1.1 (singlet) | ~25-30 |
| Cyclohexyl Protons | ~1.2-1.7 (multiplets) | ~22-40 | |
| Hydroxyl Proton | Variable, broad singlet | - |
Table 1: Comparison of Expected NMR Data for this compound and 1-Methylcyclohexanol.
Experimental Protocol: NMR Sample Preparation [3][5][6][7][8]
-
Sample Weighing: Accurately weigh 5-25 mg of the alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition: Transfer the sample to a clean, dry vial and add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Capping and Labeling: Securely cap and label the NMR tube.
-
Instrument Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
Figure 2: General Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10][11][12][13][14]
This compound: The IR spectrum of this compound will be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, typically in the range of 3200-3600 cm⁻¹. Other key absorptions include the C-H stretches of the vinyl group (above 3000 cm⁻¹) and the cyclohexyl ring (below 3000 cm⁻¹), and the C=C stretch of the vinyl group around 1640 cm⁻¹. The C-O stretch for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region.[13] A representative IR spectrum is available on PubChem.[4]
1-Methylcyclohexanol: The IR spectrum of 1-methylcyclohexanol is very similar, with the key difference being the absence of the vinyl group absorptions (C=C stretch and =C-H stretch). Spectral data for 1-methylcyclohexanol is available from various sources, including SpectraBase and ChemicalBook.[15][16][17]
| Functional Group | This compound (cm⁻¹) | 1-Methylcyclohexanol (cm⁻¹) |
| O-H Stretch (alcohol) | ~3400 (broad, strong) | ~3400 (broad, strong) |
| C-H Stretch (sp³) | ~2850-2950 (strong) | ~2850-2950 (strong) |
| C-H Stretch (sp²) | ~3080 (medium) | Absent |
| C=C Stretch (alkene) | ~1640 (medium) | Absent |
| C-O Stretch (tert-alcohol) | ~1150 (medium) | ~1150 (medium) |
Table 2: Comparison of Key IR Absorptions for this compound and 1-Methylcyclohexanol.
Experimental Protocol: FTIR Analysis (Liquid Sample) [9][10][11]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal or empty transmission cell.
-
Sample Application: Apply a small drop of the liquid sample onto the ATR crystal or fill the transmission cell.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal or transmission cell with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds in a mixture.[18][19][20][21] It is particularly useful for assessing the purity of this compound and identifying any synthesis-related impurities.
Expected Retention Behavior: Given its boiling point of approximately 183-185 °C, this compound is well-suited for GC analysis. On a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), its retention time will be influenced by its boiling point and polarity. It is expected to elute after lower-boiling impurities like benzene and before any higher-boiling byproducts. 1-Methylcyclohexanol, with a similar boiling point, would have a comparable retention time, and separation may require optimization of the GC temperature program.[22][23][24][25][26]
Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (m/z 126), although it may be weak. The fragmentation pattern will be characteristic of a tertiary alcohol, with a prominent peak corresponding to the loss of a water molecule (m/z 108) and the vinyl group (m/z 99). The base peak is often the cyclohexenyl cation at m/z 81. GC-MS data for this compound is available on PubChem.[4] The mass spectrum of 1-methylcyclohexanol will show a molecular ion at m/z 114 and a base peak corresponding to the loss of the methyl group (m/z 99).[27][28]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 126 | 108, 99, 81 |
| 1-Methylcyclohexanol | 114 | 99, 96, 81 |
Table 3: Comparison of Key Mass Spectral Fragments.
Experimental Protocol: GC-MS Analysis [18][20][21][29]
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Inlet: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of authentic standards.
Figure 3: Workflow for GC-MS Analysis.
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers rapid confirmation of key functional groups, and GC-MS is indispensable for assessing purity and identifying volatile impurities. By comparing the analytical data of this compound with that of a closely related analogue, 1-methylcyclohexanol, a deeper understanding of the structure-property relationships that govern their spectroscopic and chromatographic behavior can be achieved. The protocols and comparative data presented in this guide serve as a robust starting point for researchers and scientists engaged in the synthesis and analysis of this important class of compounds.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
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Šimpraga, M., & Niinemets, Ü. (2025). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Springer Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11550, 1-Methylcyclohexanol. Retrieved from [Link]
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Hornak, J. P. Sample Preparation. Retrieved from [Link]
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Niinemets, Ü., & Šimpraga, M. (2025). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Request PDF. Retrieved from [Link]
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Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
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Taber, D. F., & Straney, P. J. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Journal of Chemical Education, 88(5), 648-650. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Taber, D. F., & Straney, P. J. (2025). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Request PDF. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-Vinylcyclohexanol: A Comparative Study
Introduction
1-Vinylcyclohexanol is a tertiary allylic alcohol of significant interest in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive vinyl moiety, makes it a versatile precursor for a variety of more complex molecules. It serves as a key building block in the synthesis of spirocyclic compounds, specialty polymers, and various fine chemicals. The efficient and selective synthesis of this target molecule is therefore a critical consideration for researchers in pharmaceuticals, materials science, and chemical development.
This guide provides an in-depth comparative analysis of the two most prevalent and practical synthetic routes to this compound, starting from the readily available feedstock, cyclohexanone. We will dissect each pathway, focusing on the underlying chemical principles, procedural nuances, and relative merits. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the optimal synthetic strategy for their specific application.
Overview of Synthetic Strategies
The conversion of cyclohexanone to this compound involves the formation of a new carbon-carbon bond at the carbonyl carbon. The two primary strategies to achieve this transformation are:
-
Route A: Direct Vinylation via Grignard Reaction. This is a classic organometallic approach involving the direct, one-step nucleophilic addition of a vinyl organomagnesium halide to the cyclohexanone carbonyl.
-
Route B: Two-Step Ethynylation and Partial Hydrogenation. This strategy involves an initial nucleophilic addition of an acetylide anion to cyclohexanone to form an intermediate, 1-ethynylcyclohexanol. This intermediate is then selectively reduced to the target vinyl compound.
We will now explore the mechanistic rationale and practical execution of each route.
Route A: Direct Vinylation via Grignard Reaction
The Grignard reaction is a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon bonds.[1] This route employs a pre-formed vinyl Grignard reagent, typically vinylmagnesium bromide, which acts as a powerful vinyl anion synthon.
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition mechanism. The carbon atom of the vinyl group in the Grignard reagent is highly polarized and carbanionic in character, making it strongly nucleophilic. It attacks the electrophilic carbonyl carbon of cyclohexanone. The pi bond of the carbonyl breaks, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate this intermediate, yielding the final tertiary alcohol product, this compound.[1][2]
The choice of an aprotic ether solvent (e.g., anhydrous diethyl ether or THF) is critical. The lone pairs on the ether oxygen atoms solvate and stabilize the Grignard reagent, and the absence of acidic protons prevents the reagent from being quenched prematurely.[3]
Caption: Workflow for the Grignard synthesis of this compound.
Advantages
-
Directness: This is a single-step conversion from the key starting materials to the product (excluding workup), making it procedurally straightforward.
-
High Yield: When executed under proper anhydrous conditions, Grignard additions to ketones are typically high-yielding.
-
Scalability: The reaction is highly scalable, suitable for both laboratory and industrial production, provided that safety measures for handling pyrophoric reagents are in place.
Disadvantages & Challenges
-
Moisture Sensitivity: Grignard reagents are extremely strong bases and will react violently with water and other protic sources (e.g., alcohols). All glassware must be rigorously dried, and anhydrous solvents are essential.[4][5]
-
Reagent Availability: While commercially available, vinylmagnesium bromide can be expensive and requires careful handling and storage under an inert atmosphere. In-house preparation is possible but adds an extra step.
-
Side Reactions: Sterically hindered ketones can sometimes undergo reduction instead of addition.[1] While this is not a major issue with cyclohexanone, enolization of the ketone by the basic Grignard reagent can also occur, though it is generally a minor pathway.
Experimental Protocol: Grignard Synthesis
This protocol is a representative procedure based on established methods for Grignard additions to cyclohexanone.[4][5][6]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet and bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with a solution of vinylmagnesium bromide (1.1 molar equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of dry cyclohexanone (1.0 molar equivalent) in anhydrous THF and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to quenching with water or dilute acid directly.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Route B: Ethynylation and Partial Hydrogenation
This two-step approach offers an alternative that avoids the direct handling of vinyl Grignard reagents by building the vinyl group in situ from an alkyne precursor.
Step 1: Ethynylation of Cyclohexanone
This reaction involves the nucleophilic addition of an acetylide anion to cyclohexanone. Acetylene is weakly acidic and can be deprotonated by a strong base (e.g., sodium amide in liquid ammonia, or potassium hydroxide) to form the acetylide anion.[7] This anion then attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield 1-ethynylcyclohexanol. The use of liquid ammonia as a solvent is common as it is an excellent solvent for acetylide salts.[8]
Step 2: Partial Hydrogenation of 1-Ethynylcyclohexanol
The selective reduction of an alkyne to a cis-alkene is a classic transformation achieved through catalytic hydrogenation with a "poisoned" catalyst. The most common choice is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[9][10]
The mechanism involves the adsorption of both hydrogen gas and the alkyne onto the palladium surface. The "poison" (lead and quinoline) deactivates the most active sites on the catalyst surface.[11][12] This has two crucial effects:
-
It prevents the over-reduction of the newly formed alkene to an alkane.[9]
-
It ensures a syn-addition of two hydrogen atoms across the triple bond, leading exclusively to the cis (or Z) alkene, which in this case is the desired vinyl geometry.[13][14] The product alkene adsorbs less strongly to the poisoned surface than the reactant alkyne, facilitating its release before further reduction can occur.[11]
Caption: Workflow for the Two-Step Ethynylation/Hydrogenation Route.
Advantages
-
Avoids Vinyl Grignard: This route circumvents the need to handle potentially unstable or expensive vinylmagnesium bromide.
-
High Selectivity: The Lindlar hydrogenation is exceptionally selective for the formation of the vinyl group, with minimal risk of over-reduction if performed correctly.
-
Reliable Protocols: The ethynylation of ketones is a well-documented and high-yielding reaction, with established procedures available in resources like Organic Syntheses.[8]
Disadvantages & Challenges
-
Two Steps: The process is longer, involving an additional reaction and purification step, which can lower the overall yield compared to a single-step process.
-
Handling of Reagents: Step 1 requires handling liquid ammonia, which requires a low-temperature setup (-78 °C to -33 °C), and acetylene gas, which is highly flammable.
-
Catalyst Cost and Activity: Lindlar's catalyst can be expensive, and its activity can vary. Careful monitoring of the hydrogenation is required to prevent both incomplete reaction and over-reduction.
Experimental Protocols: Ethynylation and Hydrogenation
Part 1: Synthesis of 1-Ethynylcyclohexanol This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.471 (1963).[8]
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-necked flask with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer.
-
Reaction: Condense anhydrous ammonia (approx. 1 L) into the flask. Add sodium metal (1.0 gram-atom) in small pieces while passing a rapid stream of dry acetylene gas through the ammonia.
-
Substrate Addition: Once the sodium has been consumed to form sodium acetylide, reduce the acetylene flow and add cyclohexanone (1.0 mole) dropwise over one hour.
-
Evaporation & Workup: Allow the mixture to stand as the ammonia evaporates overnight. Decompose the remaining solid residue by carefully adding ice and water, followed by acidification with sulfuric acid.
-
Isolation: Extract the aqueous mixture with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to yield 1-ethynylcyclohexanol (typical yield: 65-75%).[8]
Part 2: Partial Hydrogenation to this compound This is a general procedure for Lindlar hydrogenation.
-
Apparatus Setup: In a round-bottom flask, dissolve 1-ethynylcyclohexanol (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add Lindlar’s catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as an additional poison, if needed).
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or at low pressure). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress carefully by TLC or GC analysis to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped before any over-reduction occurs.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the Celite® pad with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.
Comparative Analysis and Data Summary
To facilitate an objective comparison, the key parameters of each route are summarized below. Yields and reaction times are representative and can vary based on scale and specific experimental conditions.
| Parameter | Route A: Grignard Reaction | Route B: Ethynylation & Hydrogenation |
| Overall Yield | 75-90% | 60-75% (overall for two steps) |
| Number of Steps | 1 (plus workup) | 2 (plus workups) |
| Reaction Time | 2-4 hours | Step 1: ~24 hours (incl. NH₃ evap.); Step 2: 2-8 hours |
| Key Reagents | Vinylmagnesium Bromide, Cyclohexanone | NaNH₂, Acetylene, Cyclohexanone, H₂, Lindlar's Catalyst |
| Temperature | 0 °C to Room Temperature | Step 1: -78 to -33 °C; Step 2: Room Temperature |
| Key Advantages | High overall yield, direct one-step process. | Avoids handling vinyl Grignard, high selectivity in hydrogenation. |
| Key Disadvantages | Requires strict anhydrous conditions, expensive/pyrophoric reagent. | Two-step process, requires handling liquid NH₃ and acetylene gas. |
Conclusion and Recommendation
Both the direct Grignard vinylation and the two-step ethynylation/hydrogenation sequence are robust and effective methods for synthesizing this compound from cyclohexanone. The choice between them is a classic example of a synthetic strategy trade-off.
Route A (Grignard Reaction) is the more efficient and direct pathway. For laboratories equipped to handle moisture-sensitive and pyrophoric reagents, this method is superior in terms of overall yield, atom economy, and time efficiency. It is the recommended route for both small-scale and large-scale synthesis where operational simplicity is a priority.
Route B (Ethynylation/Hydrogenation) offers a valuable alternative when the direct handling of vinyl Grignard reagents is undesirable or impractical. While it involves an additional step and the management of challenging reagents like liquid ammonia and acetylene, the individual reactions are high-yielding and highly selective. This route provides excellent control over the formation of the vinyl group and is an outstanding pedagogical example of alkyne functionalization and selective reduction.
Ultimately, the optimal choice will depend on the specific constraints of the laboratory, including available equipment, reagent costs, safety protocols, and the desired scale of production.
References
-
Wikipedia. 1-Ethynylcyclohexanol. [Link]
-
Saunders, J. H., et al. 1-ETHYNYLCYCLOHEXANOL. Organic Syntheses, Coll. Vol. 4, p.471 (1963); Vol. 30, p.46 (1950). [Link]
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Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
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Housing Innovations. Discovering the Power of Lindlar Catalyst in Selective Hydrogenation. [Link]
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Ashby, E. C., Laemmle, J., & Neumann, H. M. Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272-280 (1974). [Link]
- Google Patents. Preparation of 1-ethynylcyclohexanol. US2858344A.
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Pearson+. Reduction of an alkyne using the Lindlar catalyst. [Link]
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Cherkasov, N., et al. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Physical Chemistry Chemical Physics, 23(31), 16646-16654 (2021). [Link]
- Google Patents. Process for preparing 1-ethynylcyclohexanol and homologues. US2973390A.
-
PubMed. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Oxford Academic. Reaction of Methyl Vinyl Ketone with Alkyl Grignard Reagents. Bulletin of the Chemical Society of Japan, 39(1), 231-232 (1966). [Link]
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Organic Syntheses. TITANIUM-CATALYZED CARBOMAGNESATION OF ALKYNES AND ALLENES. [Link]
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Chegg. Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
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Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. [Link]
-
CORE. Greener route to 4-vinyl-1-cyclohexane 1,2-epoxide synthesis using batch and continuous reactors. [Link]
-
Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar’s Catalyst. [Link]
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A Comparative Guide to the Reactivity of 1-Vinylcyclohexanol and Acyclic Tertiary Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, tertiary allylic alcohols are pivotal intermediates, valued for their versatile reactivity. Their structural nuances, however, can lead to significant differences in reaction outcomes and efficiencies. This guide provides an in-depth technical comparison of the reactivity of 1-vinylcyclohexanol, a cyclic tertiary allylic alcohol, with that of linalool, a representative acyclic counterpart. We will explore their behavior in key transformations—oxidative rearrangement and acid-catalyzed rearrangement—supported by experimental data and detailed protocols to inform your synthetic strategies.
Structural and Electronic Considerations: The Foundation of Reactivity
The reactivity of tertiary allylic alcohols is fundamentally governed by the stability of the carbocation intermediates formed during ionic reactions and the steric environment around the reactive centers.
This compound features a tertiary alcohol on a cyclohexane ring with an adjacent vinyl group. The cyclic structure imparts a degree of conformational rigidity, which can influence the approach of reagents and the stereochemical outcome of reactions. The proximity of the vinyl group to the hydroxyl-bearing carbon is crucial for its reactivity, particularly in rearrangement reactions.
Linalool (3,7-dimethyl-1,6-octadien-3-ol), in contrast, is an acyclic tertiary allylic alcohol.[1] Its conformational flexibility allows for a wider range of spatial arrangements, which can impact reaction selectivity. As with this compound, the allylic positioning of the hydroxyl group is key to its characteristic reactions.[1]
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of this compound and linalool in two fundamental reaction classes: oxidative rearrangement and acid-catalyzed rearrangement.
Oxidative Rearrangement: The Babler-Dauben Oxidation
The Babler-Dauben oxidation is a powerful method for the 1,3-oxidative transposition of tertiary allylic alcohols to α,β-unsaturated carbonyl compounds, typically employing chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).[2][3] The reaction proceeds through the formation of a chromate ester, followed by a[3][3]-sigmatropic rearrangement and subsequent oxidation to yield the enone.[3]
This transformation is highly efficient for a wide range of tertiary allylic alcohols, with reported yields often exceeding 75%.[3]
Experimental Data Comparison:
| Substrate | Reagent | Product | Yield | Reference |
| This compound | PCC in CH₂Cl₂ | Cyclohexylideneacetaldehyde | >75% (Typical) | [3] |
| Linalool | PCC in CH₂Cl₂ | Geranial and Neral | High (Specific yield not reported) | [4] |
Discussion:
Both this compound and linalool are expected to undergo the Babler-Dauben oxidation to afford the corresponding α,β-unsaturated carbonyl compounds in high yields. The cyclic nature of this compound may offer a more constrained transition state for the sigmatropic rearrangement, potentially leading to a more predictable and cleaner reaction compared to the flexible acyclic linalool. However, both substrates are excellent candidates for this transformation. The choice between PCC and PDC often depends on the specific substrate and desired reaction conditions, with PDC sometimes being preferred for its milder, less acidic nature.[5]
Acid-Catalyzed Rearrangement: A Divergence in Pathways
The treatment of tertiary allylic alcohols with acid can initiate a variety of rearrangements, primarily driven by the formation of a resonance-stabilized allylic carbocation. The subsequent reaction pathway is highly dependent on the structure of the alcohol and the reaction conditions.
This compound: Under acidic conditions, this compound is prone to dehydration to form 1-vinylcyclohexene.[6] However, a more synthetically useful transformation is the Meyer-Schuster-like rearrangement to yield cyclohexylideneacetaldehyde. This reaction is thought to proceed via protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift and tautomerization.
Linalool: In the presence of acid, linalool readily undergoes cyclization to form α-terpineol and other cyclic monoterpenes.[7][8] This intramolecular reaction is facilitated by the flexible carbon chain, which can easily adopt a conformation that allows for the attack of one of the double bonds on the allylic carbocation.
Experimental Data Comparison:
| Substrate | Acid Catalyst | Product(s) | Yield | Reference |
| This compound | H₂SO₄ or H₃PO₄ | 1-Vinylcyclohexene (dehydration) | Not specified | [9][10] |
| This compound | Acid (general) | Cyclohexylideneacetaldehyde (rearrangement) | Not specified | [6] |
| Linalool | Ferric Chloride | α-Terpineol | High | [7] |
| Linalool | Citric Acid | α-Terpineol and Terpinen-4-ol | High (fast reaction) | [8] |
Discussion:
The acid-catalyzed reactions of this compound and linalool highlight a significant divergence in their reactivity, dictated by their structural differences. The rigid cyclic structure of this compound disfavors intramolecular cyclization, making dehydration and rearrangement the more probable outcomes. In contrast, the conformational freedom of linalool allows for facile intramolecular cyclization, leading to the formation of cyclic ethers and alcohols. This demonstrates how the simple constraint of a cyclic backbone can completely alter the course of a reaction.
Experimental Protocols
The following protocols are provided as representative examples for the transformations discussed. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Babler-Dauben Oxidation of a Tertiary Allylic Alcohol using PDC
This protocol is adapted from a general procedure for the Babler-Dauben oxidation.[11]
Materials:
-
Tertiary allylic alcohol (e.g., this compound)
-
Pyridinium dichromate (PDC)
-
Celite®
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of the tertiary allylic alcohol (1.0 equiv) in anhydrous DCM (at a concentration of ~0.06 M) under an inert atmosphere (e.g., argon), add Celite® (approximately 1.5 g per mmol of substrate).
-
Add finely ground PDC (3.0 equiv) to the suspension.
-
Stir the mixture at room temperature in the dark for 12 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated carbonyl compound.
Protocol 2: Acid-Catalyzed Dehydration of Cyclohexanol (as a model for this compound)
This protocol is based on the dehydration of cyclohexanol and can be adapted for this compound.[10][12]
Materials:
-
Cyclohexanol (or this compound)
-
Concentrated phosphoric(V) acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped for distillation, combine the alcohol and the acid catalyst (e.g., for cyclohexanol, a 1:4 molar ratio of H₃PO₄ to alcohol can be used).
-
Heat the mixture to distill the alkene product. The boiling point of cyclohexene is 83 °C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with an equal volume of saturated sodium chloride solution to remove any acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting liquid is the alkene product. Further purification can be achieved by simple distillation.
Visualizing the Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the key reaction pathways.
Caption: Generalized workflow for the Babler-Dauben oxidation.
Caption: Divergent acid-catalyzed rearrangement pathways.
Conclusion
This guide has illuminated the distinct reactivity profiles of this compound and linalool, emphasizing how the cyclic versus acyclic nature of a tertiary allylic alcohol can profoundly influence its reaction pathways.
-
In oxidative rearrangements like the Babler-Dauben oxidation, both cyclic and acyclic tertiary allylic alcohols are excellent substrates, reliably affording α,β-unsaturated carbonyl compounds in high yields.
-
Under acidic conditions, their reactivity diverges significantly. This compound tends to undergo dehydration or a Meyer-Schuster-like rearrangement, while linalool preferentially undergoes intramolecular cyclization.
These insights, supported by the provided experimental frameworks, should empower researchers to make more informed decisions in the design and execution of their synthetic routes involving tertiary allylic alcohols. The choice between a cyclic and an acyclic precursor can be a critical design element, enabling access to vastly different molecular architectures from structurally related starting materials.
References
-
NROChemistry. Babler-Dauben Oxidation: Mechanism & Examples. [Link]
-
Wikipedia. Babler oxidation. [Link]
-
YouTube. Babler-Dauben Oxidation. [Link]
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-
Lin, Y.-S., & Lin, C.-H. (2000). Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. Journal of the Chinese Chemical Society, 47(5), 1135-1138. [Link]
-
YouTube. Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. [Link]
-
ResearchGate. Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. [Link]
-
PubMed Central. Two-Phase Synthesis of (−)-Taxuyunnanine D. [Link]
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PubMed. A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. [Link]
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ACS Publications. Rearrangement of linalool, geraniol, nerol and their derivatives. [Link]
-
National Toxicology Program (NTP). Nomination Background: Linalool (CASRN: 78-70-6). [Link]
-
Homework.Study.com. The acid-catalyzed dehydration of 1-methylcyclohexanol yields a mixture of two alkenes. How could you use ^1H NMR to help you decide which was which? [Link]
-
YouTube. PCC Oxidation of a Primary/Secondary Alcohol (Prepared by Seungju Moon). [Link]
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-
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-
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1-Vinylcyclohexanol by GC-MS
In the landscape of pharmaceutical and chemical synthesis, the rigorous assessment of product purity is not merely a quality control step; it is a cornerstone of safety, efficacy, and reproducibility. For a versatile intermediate like 1-Vinylcyclohexanol, used in the synthesis of polymers, resins, and specialty chemicals, confirming its purity is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity analysis, focusing on the gold-standard technique: Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind our methodological choices, compare its performance against viable alternatives, and provide a robust, validated protocol for immediate application in your laboratory.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a tertiary allylic alcohol, typically synthesized via the vinylation of cyclohexanone or the partial hydrogenation of 1-ethynyl-1-cyclohexanol.[2][3] The purity of the final product is critical, as residual reactants, byproducts, or over-hydrogenated species can significantly impact the kinetics and outcome of downstream reactions, affecting the properties of the final polymer or active pharmaceutical ingredient.
Common process-related impurities may include:
-
Unreacted Starting Materials: Cyclohexanone or 1-ethynylcyclohexanol.
-
Byproducts: Over-hydrogenated product (1-ethylcyclohexanol).
-
Degradants: Dehydration products like 1-vinyl-1-cyclohexene.
An ideal analytical method must therefore not only quantify the main component but also possess the specificity and sensitivity to separate, identify, and quantify these potential impurities, often present at trace levels.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile organic compounds like this compound, GC-MS is the analytical method of choice.[4] This powerful technique combines the exceptional separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.[5]
The synergy between these two components is what makes the technique so powerful. Gas chromatography alone, using a detector like a Flame Ionization Detector (FID), might struggle to differentiate between compounds with similar retention times.[5] Mass spectrometry alone requires a pure sample for clear identification.[5] Together, they provide a robust system where complex mixtures are first separated and then identified with high confidence.
Workflow for GC-MS Purity Analysis
The logical flow of a GC-MS analysis is a self-validating system designed for precision and accuracy.
Caption: Workflow of this compound purity analysis by GC-MS.
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with internal quality standards or relevant guidelines like the ICH Q2(R1) framework to ensure specificity, linearity, accuracy, and precision.[6][7]
Sample and Standard Preparation
-
Solvent Selection: Use a high-purity solvent in which the analyte and potential impurities are soluble. Ethyl acetate is an excellent choice as it is a versatile solvent and provides good chromatographic performance. Dichloromethane is also a suitable alternative.[8]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to create a ~1 mg/mL solution.
-
Standard Preparation (Optional, for impurity quantification): If standards for expected impurities (e.g., cyclohexanone) are available, prepare individual or mixed standards at a similar concentration to quantify them accurately.
GC-MS Instrumentation and Parameters
The choice of parameters is critical for achieving optimal separation and sensitivity.
-
Rationale for Column Selection: A workhorse column like an Agilent HP-5MS (or equivalent 5% phenyl-methylpolysiloxane phase) is recommended.[8] This non-polar column provides excellent resolution for a wide range of non-polar and moderately polar volatile compounds based primarily on their boiling points. For challenging separations, such as resolving cyclohexanone from cyclohexanol, a more polar column (e.g., a wax-type column) could be employed.[8]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless Inlet | |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity without overloading the column. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload from the high concentration main peak, ensuring better peak shape and protecting the detector.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound and potential higher-boiling impurities.[9] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency.[10] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a standard 0.25 mm i.d. column, balancing analysis time and separation efficiency.[9] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | Industry-standard, robust column for general VOC analysis.[8] |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | Allows for sharp focusing of volatile components at the head of the column. |
| Ramp | 15 °C/min to 240 °C | A moderate ramp provides a good balance between separation efficiency and analysis time. |
| Final Hold | Hold at 240 °C for 5 min | Ensures that any less volatile, late-eluting impurities are eluted from the column before the next run. |
| MS System | Agilent 5977B MSD (or equivalent) | A sensitive and reliable mass selective detector. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[10] |
| Ionization Energy | 70 eV | The industry standard energy for EI, which generates reproducible mass spectra found in commercial libraries (e.g., NIST).[10] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source.[9] |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | m/z 35 - 300 | Covers the molecular ion of this compound (m/z 126.20) and its characteristic fragments, as well as potential impurities.[11][12] |
| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the peak corresponding to this compound by its retention time and by matching its acquired mass spectrum against a reference library (e.g., NIST). The fragmentation pattern is a unique chemical fingerprint.
-
Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against the library.
-
Purity Calculation: The purity is typically calculated using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for purity screening. For regulatory filings or precise impurity quantification, the use of certified reference standards and the creation of calibration curves are required to determine the exact concentration of each impurity.[7]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the premier choice, it is instructive to compare its performance against other common analytical techniques. This comparison highlights the specific advantages that make GC-MS uniquely suited for this application.
Table 2: Comparison of Analytical Techniques for this compound Purity
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation followed by mass-based identification.[5] | Chromatographic separation of compounds in a liquid mobile phase.[6] | Measures the magnetic properties of atomic nuclei for structural elucidation. |
| Analyte Suitability | Excellent. Ideal for volatile and thermally stable compounds like this compound.[4] | Poor. Not suitable for highly volatile compounds; better for non-volatile or thermally labile substances.[6] | Good. Provides excellent structural information and can be made quantitative (qNMR). |
| Separation Capability | Excellent. High-resolution capillary columns effectively separate complex mixtures and isomers.[13] | Moderate to Poor. Standard reversed-phase columns offer poor retention for small, volatile alcohols. | None. It is a bulk analysis technique; cannot separate components of a mixture. |
| Identification Power | Excellent. Mass spectra provide definitive structural fingerprints and allow for library matching. | Poor. UV detectors are not universal and provide little structural information. RI detectors are universal but insensitive. | Excellent. Provides unambiguous structural confirmation of the main component and major impurities. |
| Sensitivity for Impurities | Excellent. Can detect and identify trace-level impurities, often in the ppm or ppb range. | Poor. Low sensitivity for this analyte with common detectors. | Poor. Generally requires impurities to be present at >1% level for detection without special techniques. |
| Primary Application | Purity & Impurity Profiling. Ideal for separating and identifying unknown trace impurities. | Assay of Non-Volatile APIs. Used for larger, less volatile molecules.[14] | Structural Confirmation. Primary use is to confirm the identity and structure of the main compound. |
Emerging Alternatives: Online Mass Spectrometry
Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offer real-time, high-throughput analysis of volatile organic compounds without chromatographic separation.[15] While incredibly fast, PTR-MS is not a separative technique.[16][17] It would struggle to differentiate between isomeric impurities or compounds with the same nominal mass, a task where the chromatographic separation of GC-MS is indispensable. Therefore, for definitive purity analysis in a development or quality control setting, GC-MS remains the superior choice.
Conclusion
For researchers, scientists, and drug development professionals working with this compound, a validated GC-MS method provides the most reliable, sensitive, and specific platform for purity analysis. Its ability to separate and definitively identify trace-level impurities is unmatched by other common laboratory techniques like HPLC or NMR for this specific application. The protocol and comparative insights provided in this guide serve as a comprehensive resource for establishing a robust analytical workflow, ensuring the quality and consistency of your synthesized material and the ultimate success of your research and development endeavors.
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A Comparative Spectroscopic Guide to 1-Vinylcyclohexanol and Its Analogs
This guide provides an in-depth spectroscopic comparison of 1-vinylcyclohexan-1-ol and its structurally related derivatives: 1-ethylcyclohexanol and 1-ethynylcyclohexanol. By examining these compounds, we can clearly delineate the unique spectral signatures imparted by vinyl, ethyl, and ethynyl functional groups attached to a common tertiary alcohol scaffold. The data and interpretations presented herein are intended to serve as a practical reference for researchers, scientists, and professionals in drug development and chemical synthesis.
The choice of these specific analogs is deliberate. 1-Ethylcyclohexanol, as the saturated counterpart, provides a baseline for understanding the cyclohexanol core without the influence of π-systems. In contrast, 1-ethynylcyclohexanol offers a direct comparison between sp² (vinyl) and sp (ethynyl) hybridization at the substituent. This comparative approach is fundamental to reinforcing the principles of structural elucidation through modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and Periphery
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the cyclohexanol derivatives, ¹H and ¹³C NMR provide unambiguous evidence for the nature of the C1 substituent.
Causality in Experimental Choices:
All samples were analyzed in deuterated chloroform (CDCl₃), a standard solvent that offers excellent solubility for these alcohols and has well-defined residual solvent peaks for calibration. A standard field strength of 400 MHz for ¹H NMR is employed to achieve good signal dispersion, particularly for the complex, overlapping multiplets of the cyclohexyl protons.
¹H NMR Spectral Comparison
The proton NMR spectra reveal the most dramatic differences, primarily in the chemical shifts and coupling patterns of the substituent protons.
-
1-Vinylcyclohexanol: The vinyl group presents a characteristic AMX spin system. The proton on the carbon attached to the ring (H_A) is a doublet of doublets around δ 5.9 ppm. The two terminal vinyl protons (H_M and H_X) appear as distinct doublet of doublets near δ 5.2 and 5.0 ppm, respectively. The specific coupling constants (J-values) between these protons are diagnostic of their geminal, cis, and trans relationships.
-
1-Ethylcyclohexanol: This saturated analog displays a simple ethyl group signature: a quartet around δ 1.5 ppm (CH₂) and a triplet around δ 0.9 ppm (CH₃).[1] The absence of signals in the δ 5-6 ppm region definitively confirms the saturation of the side chain.
-
1-Ethynylcyclohexanol: The most striking feature is the sharp singlet for the terminal acetylenic proton (≡C-H) at approximately δ 2.4 ppm.[2][3] This downfield shift, relative to many aliphatic protons, is due to the magnetic anisotropy of the triple bond.
The cyclohexyl protons for all three compounds appear as a complex series of broad, overlapping multiplets in the δ 1.2-1.8 ppm region. The hydroxyl (-OH) proton typically appears as a broad singlet whose chemical shift is highly dependent on concentration and temperature; it is often observed between δ 1.5 and 2.5 ppm.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide a clear picture of the carbon skeleton, highlighting the differences in hybridization.
-
This compound: Key signals include the quaternary carbon C1 at ~73 ppm, and the two sp² carbons of the vinyl group at ~145 ppm (-CH=) and ~112 ppm (=CH₂).[4]
-
1-Ethylcyclohexanol: The sp³ carbons of the ethyl group are found much further upfield, typically around δ 34 ppm (-CH₂) and δ 8 ppm (-CH₃). The C1 carbon is also in a similar region to the vinyl analog at ~73 ppm.
-
1-Ethynylcyclohexanol: The sp-hybridized carbons are diagnostic, appearing at ~88 ppm (terminal ≡CH) and ~71 ppm (quaternary C≡C-).[5] The proximity of the quaternary acetylenic carbon to the C1 signal is a notable feature.
Summary of NMR Data
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| This compound | ~5.9 (dd, 1H), ~5.2 (dd, 1H), ~5.0 (dd, 1H) | ~145 (sp²), ~112 (sp²), ~73 (C-OH) |
| 1-Ethylcyclohexanol | ~1.5 (q, 2H), ~0.9 (t, 3H)[1] | ~73 (C-OH), ~34 (sp³), ~8 (sp³) |
| 1-Ethynylcyclohexanol | ~2.4 (s, 1H)[2][3] | ~88 (sp), ~71 (sp), ~68 (C-OH) |
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring their characteristic vibrational frequencies.[6] The primary distinctions between our subject compounds lie in the C-H and carbon-carbon multiple bond stretching regions.
Trustworthiness Through Self-Validation:
The presence of a strong, broad O-H stretching band in all three spectra serves as an internal validation, confirming that each compound is indeed an alcohol. The consistency of the C-H stretching for the cyclohexyl moiety across the samples further grounds the comparison.
-
Shared Features: All three compounds exhibit a prominent, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.[7] They also share strong absorptions in the 3000-2850 cm⁻¹ range due to the sp³ C-H stretching of the cyclohexane ring.[8]
-
This compound: The key diagnostic peaks are the sp² C-H stretch, which appears just above 3000 cm⁻¹ (typically ~3080 cm⁻¹), and the C=C double bond stretch, which gives a medium-intensity peak around 1640 cm⁻¹.[4][7]
-
1-Ethylcyclohexanol: This spectrum is the simplest, lacking any significant absorptions above 3000 cm⁻¹ (other than the O-H band) and showing no C=C stretching peak in the 1600s region.[9]
-
1-Ethynylcyclohexanol: This molecule has two highly characteristic peaks: a sharp, strong absorption for the terminal alkyne ≡C-H stretch at ~3300 cm⁻¹, and a weaker, sharp C≡C triple bond stretch in the 2250-2100 cm⁻¹ region.[5][7]
Summary of Key IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | ≡C-H / =C-H Stretch | C≡C / C=C Stretch |
| This compound | ~3400 (broad) | ~3080 (sp²) | ~1640 |
| 1-Ethylcyclohexanol | ~3400 (broad) | None | None |
| 1-Ethynylcyclohexanol | ~3400 (broad) | ~3300 (sp) | ~2120 |
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common, high-energy technique that leads to extensive fragmentation, providing a structural "fingerprint."
-
Molecular Ion: The molecular ion peak (M⁺) for all three C₈ alcohols is expected, though its intensity can vary. For this compound (MW 126.20) and 1-ethynylcyclohexanol (MW 124.18), the M⁺ peak is often weak or absent due to the lability of the tertiary alcohol.[4][5] The M⁺ for 1-ethylcyclohexanol (MW 128.21) is also typically weak.
-
Key Fragmentation Pathways:
-
Loss of Water (M-18): Dehydration is a very common pathway for alcohols, leading to a significant [M-H₂O]⁺ peak.
-
Loss of the Substituent: Cleavage of the bond between the ring and the substituent is a major fragmentation route.
-
For This compound , loss of the vinyl group (•CH=CH₂, 27 Da) leads to a fragment at m/z 99.
-
For 1-Ethylcyclohexanol , loss of the ethyl group (•CH₂CH₃, 29 Da) also results in a base peak at m/z 99.
-
For 1-Ethynylcyclohexanol , loss of the ethynyl group (•C≡CH, 25 Da) gives a fragment at m/z 99.
-
-
Alpha-Cleavage: The most dominant fragmentation for these tertiary alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. This involves the loss of an alkyl radical from the ring. For all three compounds, the loss of a C₂H₅• radical (29 Da) from the ring can lead to a resonance-stabilized ion. However, the most characteristic fragmentation is the loss of the larger substituent to form the stable oxonium ion at m/z 99.
-
The base peak for this compound is often observed at m/z 83.[4] For 1-ethynylcyclohexanol, the base peak is frequently at m/z 81.[5]
Visualizing Structural and Analytical Relationships
Diagrams are essential for conceptualizing the relationships between the molecules and the analytical workflow.
Caption: General workflow for comprehensive spectroscopic analysis.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to automatically tune and shim on the deuterium lock signal to ensure a homogeneous magnetic field.
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-second relaxation delay and 16 scans is typically sufficient.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024) will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the resulting Free Induction Decays (FIDs), phase correct the spectra, and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid analyte directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are adequate.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion (if present) and the major fragment ions.
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Performance Showdown: Poly(1-Vinylcyclohexanol) Versus Established Biomedical Polymers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biomedical materials, the quest for novel polymers with tailored properties is perpetual. Poly(1-vinylcyclohexanol) (PVCH-OH), a polymer synthesized from the monomer this compound, presents an intriguing candidate with a unique combination of a hydrophilic hydroxyl group and a bulky, hydrophobic cyclohexyl ring. This guide provides a comprehensive performance comparison of PVCH-OH with two well-established biomedical polymers: Poly(vinyl alcohol) (PVA) and Poly(vinyl pyrrolidone) (PVP). By examining their synthesis, thermal stability, mechanical properties, and biocompatibility, this document aims to equip researchers and drug development professionals with the critical data and insights necessary to evaluate the potential of PVCH-OH for their specific applications.
Introduction to the Contenders: A Structural Overview
The performance of a polymer is intrinsically linked to its molecular structure. Here, we introduce the chemical makeup of our three polymers of interest.
Poly(this compound) (PVCH-OH): This polymer is characterized by a polyethylene backbone with pendant cyclohexanol groups. The presence of the hydroxyl group is anticipated to impart hydrophilicity and potential for hydrogen bonding, while the cyclohexyl ring introduces steric bulk and hydrophobicity.
Poly(vinyl alcohol) (PVA): A widely used biocompatible polymer, PVA features a simple repeating unit with a hydroxyl group attached to the polyethylene backbone. Its high hydrophilicity and film-forming capabilities have led to its extensive use in drug delivery and tissue engineering.[1][2]
Poly(vinyl pyrrolidone) (PVP): PVP is another water-soluble polymer recognized for its excellent biocompatibility and low toxicity.[3][4] Its structure consists of a polyethylene backbone with pendant pyrrolidone rings, which are responsible for its high affinity for water and ability to form complexes with various molecules.[5]
The Path to Polymerization: Synthesis Strategies
The synthesis route significantly influences the final properties of a polymer, including its molecular weight, purity, and architecture.
Poly(this compound) (PVCH-OH): The polymerization of this compound can be initiated through free-radical or cationic polymerization methods. The choice of initiator and reaction conditions will dictate the polymer's molecular weight and dispersity.
Caption: Polymerization of this compound.
Poly(vinyl alcohol) (PVA): PVA is commercially produced by the hydrolysis of poly(vinyl acetate). The degree of hydrolysis (the percentage of acetate groups replaced by hydroxyl groups) is a critical parameter that governs the polymer's solubility, crystallinity, and mechanical properties.[6]
Poly(vinyl pyrrolidone) (PVP): PVP is synthesized by the free-radical polymerization of the monomer N-vinylpyrrolidone. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer and initiator concentrations, and temperature.[3]
Performance Under a Magnifying Glass: A Comparative Analysis
A direct comparison of key performance indicators is essential for material selection. Due to the limited availability of specific experimental data for poly(this compound), data for its hydrogenated analog, poly(vinylcyclohexane) (PVCH), is used as a proxy for thermal and mechanical properties, with the understanding that the hydroxyl group in PVCH-OH will influence these characteristics.
Thermal Stability: Resisting the Heat
Thermal stability is a crucial parameter for processing and storage of polymeric materials. Key metrics include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td).
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(vinylcyclohexane) (PVCH) | ~146 °C | > 345 °C |
| Poly(vinyl alcohol) (PVA) | 76 - 85 °C[6][7] | > 200 °C[6] |
| Poly(vinyl pyrrolidone) (PVP) | ~175 °C (for high molecular weight) | ~270 °C[8] |
Analysis: Poly(vinylcyclohexane) exhibits a significantly higher glass transition temperature compared to PVA, suggesting greater dimensional stability at elevated temperatures.[6][7] The presence of the bulky cyclohexyl group restricts chain mobility, leading to a higher Tg. The decomposition temperature of PVCH is also notably high. PVP also shows a high Tg, which is dependent on its molecular weight.[8] The hydroxyl group in PVCH-OH is expected to increase intermolecular hydrogen bonding, which could further elevate its Tg compared to PVCH.
Mechanical Strength: A Test of Resilience
The mechanical properties of a polymer dictate its suitability for load-bearing applications and its ability to maintain structural integrity.
| Polymer | Tensile Strength | Young's Modulus | Elongation at Break |
| Poly(vinylcyclohexane) (PVCH) | Data not readily available | Data not readily available | Data not readily available |
| Poly(vinyl alcohol) (PVA) | 16.98 MPa (for a specific blend)[9] | 0.17 - 0.71 MPa (for specific blends)[9] | 100 - 300%[10] |
| Poly(vinyl pyrrolidone) (PVP) | Varies significantly with hydration | ~0.5 GPa (at ambient conditions)[11] | Varies with hydration |
Analysis: Direct mechanical data for PVCH and PVCH-OH is scarce in the readily available literature. However, the rigid cyclohexyl rings in the polymer backbone are expected to contribute to a higher modulus and tensile strength compared to the more flexible PVA. The mechanical properties of both PVA and PVP are highly dependent on factors such as molecular weight, degree of hydrolysis (for PVA), and hydration level.[11][12] For instance, the presence of water acts as a plasticizer, reducing the tensile strength and modulus while increasing the elongation at break.[12]
Biocompatibility and Drug Delivery Potential: The Biomedical Frontier
For applications in drug delivery and tissue engineering, biocompatibility is non-negotiable. This encompasses aspects like cytotoxicity, immunogenicity, and hemocompatibility.
Poly(this compound) (PVCH-OH): While direct biocompatibility data for PVCH-OH is not extensively reported, the presence of the hydroxyl group, similar to PVA, suggests potential for good biocompatibility. However, the bulky, hydrophobic cyclohexyl group may influence protein adsorption and cellular interactions, warranting thorough investigation. Its amphiphilic nature could be advantageous for encapsulating both hydrophilic and hydrophobic drugs.
Poly(vinyl alcohol) (PVA): PVA is widely regarded as a biocompatible and non-toxic polymer.[13] It has been extensively used in various biomedical applications, including drug delivery systems, wound dressings, and contact lenses.[1][2][14][15] Its hydrophilic nature allows for the encapsulation and controlled release of water-soluble drugs.
Poly(vinyl pyrrolidone) (PVP): PVP is also known for its excellent biocompatibility and is considered safe for pharmaceutical applications by regulatory bodies like the FDA.[3][4][5][16][17][18][19][20] It is frequently used as a binder, solubilizer, and stabilizer in drug formulations.[18] However, some studies have noted that PVP can have context-specific bioincompatibility issues, such as complement activation.[21]
Experimental Protocols: A Guide to Performance Evaluation
To facilitate further research and direct comparison, this section outlines standard experimental protocols for characterizing the key performance indicators discussed.
Thermal Analysis Workflow
Caption: Workflow for Thermal Analysis.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA):
-
Place a known weight (10-20 mg) of the polymer sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor the sample's weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Mechanical Testing Protocol
Tensile Testing:
-
Prepare dog-bone shaped specimens of the polymer films according to a standard method (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Biocompatibility Assessment
In Vitro Cytotoxicity (MTT Assay):
-
Culture a relevant cell line (e.g., fibroblasts) in a 96-well plate.
-
Prepare extracts of the polymer samples by incubating them in a cell culture medium.
-
Expose the cells to different concentrations of the polymer extracts for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Concluding Remarks and Future Directions
Poly(this compound) emerges as a polymer with considerable potential, primarily due to its anticipated high thermal stability and unique amphiphilic character. The bulky cyclohexyl group is expected to impart rigidity and a high glass transition temperature, making it suitable for applications requiring dimensional stability. The presence of the hydroxyl group offers a route to hydrophilicity and potential biocompatibility, opening doors for its use in the biomedical field.
In comparison to the well-established PVA and PVP, PVCH-OH presents a different set of properties. While PVA and PVP are highly hydrophilic and flexible, PVCH-OH is likely to be more rigid and possess both hydrophilic and hydrophobic domains. This could be particularly advantageous for the controlled delivery of a wider range of therapeutic agents, including poorly water-soluble drugs.
However, a significant knowledge gap remains regarding the definitive performance of poly(this compound). Comprehensive experimental studies are crucial to validate the predicted properties and to fully assess its biocompatibility and drug release kinetics. Future research should focus on:
-
Controlled Synthesis: Optimizing polymerization conditions to control molecular weight and architecture.
-
Thorough Characterization: Detailed investigation of its mechanical, thermal, and solution properties.
-
In-depth Biocompatibility Studies: Comprehensive in vitro and in vivo evaluation of its cytotoxicity, immunogenicity, and hemocompatibility.
-
Drug Delivery Efficacy: Formulation and characterization of PVCH-OH-based drug delivery systems for various therapeutic molecules.
By systematically addressing these areas, the scientific and drug development communities can unlock the full potential of this promising polymer and determine its place in the arsenal of advanced biomedical materials.
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Navigating the Reactive Landscape of 1-Vinylcyclohexanol: A Comparative Guide to Kinetic Studies
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of versatile building blocks like 1-Vinylcyclohexanol is paramount for process optimization, mechanistic elucidation, and the rational design of synthetic pathways. This guide provides an in-depth technical comparison of kinetic studies for key reactions involving this compound. While direct, comprehensive kinetic data for this specific substrate is not always abundant in published literature, this guide leverages well-documented kinetic studies of closely analogous compounds to provide a robust framework for experimental design and data interpretation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Significance of this compound in Synthesis
This compound, a tertiary allylic alcohol, is a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive vinyl group and a tertiary hydroxyl group, allows for a diverse range of chemical transformations. These include, but are not limited to, acid-catalyzed rearrangements, oxidations, and metal-catalyzed isomerizations. A thorough understanding of the kinetics of these reactions is crucial for controlling product selectivity and maximizing yields.
Acid-Catalyzed Rearrangements: A Meyer-Schuster Analogy
Tertiary allylic alcohols like this compound are susceptible to acid-catalyzed rearrangements. A well-studied analogous transformation is the Meyer-Schuster rearrangement, where tertiary propargyl alcohols isomerize to α,β-unsaturated carbonyl compounds under acidic conditions.[3][4][5] While this compound is an allylic, not propargylic, alcohol, the underlying principles of carbocation formation and subsequent rearrangement offer valuable insights.
Mechanism of Acid-Catalyzed Rearrangement
The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a stabilized tertiary carbocation. A subsequent 1,2-hydride or alkyl shift, or direct deprotonation, can lead to various rearranged products. The relative rates of these steps, and thus the product distribution, are highly dependent on the reaction conditions and the structure of the substrate.
Caption: Generalized mechanism for acid-catalyzed rearrangement of this compound.
Comparative Kinetic Data for Analogous Rearrangements
| Substrate (Analogue) | Catalyst | Solvent | Rate Constant (k) | Reference |
| Tertiary Propargyl Alcohol | Strong Acid | Aqueous | Varies with substrate | [5] |
| Tertiary Vinyl Carbinol | Lewis Acid | Aprotic | Varies with substrate and catalyst | [3] |
Experimental Protocol: Kinetic Analysis of an Acid-Catalyzed Rearrangement
This protocol is adapted from studies of analogous rearrangements and can serve as a starting point for investigating this compound.
-
Preparation of Reactants: Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane, THF). Prepare a separate stock solution of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reaction Setup: In a thermostatted reactor equipped with a magnetic stirrer and a sampling port, add the solvent and allow it to reach the desired temperature.
-
Initiation: Add the this compound stock solution to the reactor. After thermal equilibration, initiate the reaction by adding the acid catalyst stock solution. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the reactant and product(s) over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction order and calculate the rate constant.
Oxidation of the Allylic Alcohol Moiety
The tertiary alcohol and the vinyl group in this compound are both susceptible to oxidation. The choice of oxidant and reaction conditions will determine the product distribution. Kinetic studies of the oxidation of cyclohexanol and other secondary alcohols can provide a comparative baseline.[6][7]
Comparative Oxidation Kinetics
Studies on the oxidation of cyclohexanol using various oxidants have shown that the reaction kinetics are influenced by the concentration of the oxidant, the substrate, and the catalyst, as well as by temperature and pH.[6][8]
| Substrate (Analogue) | Oxidant | Catalyst | Key Kinetic Findings | Reference |
| Cyclohexanol | Potassium Persulfate | Acidic Medium | Rate increases with [alcohol], decreases with [oxidant] | [6] |
| 2-Methylcyclohexanol | Chloramine-T | Os(VIII) | First order with respect to [CAT] and [Os(VIII)] | [8] |
| Cyclohexanol | Ozone | Liquid Phase | Activation energy of 57.6 kJ/mol | [9] |
Experimental Protocol: Monitoring Oxidation Kinetics
This protocol outlines a general procedure for studying the oxidation kinetics of this compound.
-
Reactor Setup: A jacketed glass reactor with temperature control, a mechanical stirrer, and ports for sampling and reagent addition is used.
-
Reagent Preparation: Prepare solutions of this compound and the chosen oxidant (e.g., potassium permanganate, chromic acid) in an appropriate solvent.
-
Reaction Initiation: Charge the reactor with the this compound solution and allow it to reach the desired temperature. Initiate the reaction by adding the oxidant solution.
-
Monitoring Progress: Monitor the disappearance of the oxidant or the appearance of the product in real-time using techniques like UV-Vis spectroscopy (if the oxidant has a distinct chromophore) or by taking and quenching aliquots for chromatographic analysis.
-
Kinetic Modeling: Use the collected data to determine the rate law and activation parameters of the reaction.
Ruthenium-Catalyzed Isomerization of the Vinyl Group
The terminal vinyl group of this compound can be isomerized to an internal double bond using transition metal catalysts, such as ruthenium complexes.[10][11] Kinetic studies of such isomerizations are crucial for understanding the catalyst's activity and stability.
Insights from Analogous Isomerization Kinetics
While specific kinetic data for the Ru-catalyzed isomerization of this compound is sparse, studies on the isomerization of other terminal alkenes, like methyl eugenol, provide valuable mechanistic and kinetic information.[10][11] These reactions often exhibit an induction period, suggesting the in-situ formation of the active catalytic species.[10] The reaction rate is typically first-order with respect to both the substrate and the ruthenium catalyst concentration.[11][12]
| Substrate (Analogue) | Catalyst | Temperature | Key Kinetic Findings | Reference |
| Methyl Eugenol | Ru Complexes (ppm levels) | 150 °C | ~10 min induction time observed | [10] |
| Terminal Alkenes | Ru(methylallyl)2(COD) | >150 °C | First-order dependence on [alkene] and [Ru] | [11] |
Experimental Workflow for Catalytic Isomerization Studies
Caption: Workflow for a kinetic study of catalytic isomerization.
Conclusion
This guide provides a framework for approaching the kinetic study of reactions involving this compound. By drawing comparisons with well-documented analogous systems, researchers can design robust experiments to investigate acid-catalyzed rearrangements, oxidations, and catalytic isomerizations. The provided protocols and comparative data serve as a valuable starting point for elucidating the reaction mechanisms and optimizing the synthetic utility of this versatile chemical intermediate. The continuous development of in-situ monitoring techniques and computational modeling will further enhance our understanding of the complex reactive landscape of this compound.
References
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ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved from [Link]
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Wiley Online Library. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
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Mol-Instincts. (2025-05-20). this compound - 1940-19-8, C8H14O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2023-07-03). Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
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National Center for Biotechnology Information. (2022-05-20). Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of vinylcyclohexane. Reaction conditions: 1 mmol.... Retrieved from [Link]
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Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). A KINETIC APPROACH TO THE OXIDATION OF 1- HEXANOL AND CYCLOHEXANOL USING INORGANIC OXIDANTS. Retrieved from [Link]
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NPTEL. (2020-12-22). 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). The Meyer‐Schuster rearrangement pathway. Retrieved from [Link]
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PubMed. (2001-08-10). Kinetics of the Cis,cis to Trans,trans Isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. Retrieved from [Link]
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ResearchGate. (2025-08-06). Ru-Catalyzed Cyclization of Terminal Alkynals to Cycloalkenes | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic curves of product accumulation in oxidation of cyclohexanol at.... Retrieved from [Link]
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Almac. (n.d.). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Retrieved from [Link]
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STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics and mechanism of Os(VIII) catalysed oxidation of 2-methyl cyclohexanol by alkaline chloramine-T. Retrieved from [Link]
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Semantic Scholar. (1958). The kinetics of vinyl polymerization by radical mechanisms. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Kinetics and mechanism of the ozone reaction with cyclohexane in liquid phase. Retrieved from [Link]
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PubMed. (2003). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Vinylcyclohexanol Against Common Vinyl Monomers for Advanced Applications
Abstract
1-Vinylcyclohexanol (VCH) is a functionalized monomer distinguished by a polymerizable vinyl group and a hydroxyl-bearing, sterically demanding cyclohexyl moiety. This unique structure presents a compelling platform for developing advanced polymers with tailored thermal and chemical properties, particularly relevant for the pharmaceutical and biomedical sectors. This guide provides a comprehensive framework for objectively benchmarking VCH against industry-standard vinyl monomers: the hydrophobic and aromatic Styrene (St), the high-glass transition temperature (Tg) Methyl Methacrylate (MMA), and the hydrophilic, biocompatible N-Vinylpyrrolidone (NVP). We present detailed, validated protocols for comparative polymerization, molecular weight analysis, and thermal characterization, enabling researchers to accurately assess the performance trade-offs and identify the unique advantages of incorporating VCH into their material design.
Introduction: The Case for this compound
In the landscape of polymer science, the selection of monomers is a critical decision that dictates the ultimate properties and functionality of the final material. While commodity monomers like Styrene and acrylates are well-understood, the demand for polymers with highly specific characteristics—such as elevated thermal stability, tunable hydrophilicity, and reactive sites for conjugation—drives the exploration of functional monomers.
This compound (VCH) emerges as a monomer of significant interest. Its structure is a hybrid of features:
-
A Polymerizable Vinyl Group: Provides the pathway for free-radical polymerization, a robust and scalable synthesis method.
-
A Bulky Cyclohexyl Ring: This rigid, alicyclic group introduces significant steric hindrance along the polymer backbone. This is causally linked to restricted chain mobility, which is expected to yield polymers with a high glass transition temperature (Tg), a critical attribute for dimensional stability in amorphous drug formulations.
-
A Tertiary Hydroxyl Group: This functional handle is a key advantage. It imparts moderate polarity and, more importantly, serves as a reactive site for post-polymerization modification. This allows for the covalent attachment of active pharmaceutical ingredients (APIs), targeting ligands, or other functional moieties, making it a versatile building block for advanced drug delivery systems.[1][2]
This guide will benchmark VCH against St, MMA, and NVP to provide a clear, data-driven comparison of their fundamental properties and the characteristics of their resulting homopolymers.
Comparative Physicochemical Properties of Monomers
The intrinsic properties of a monomer dictate its handling, polymerization behavior, and solvent compatibility. Understanding these differences is the first step in experimental design.
| Property | This compound (VCH) | Styrene (St) | Methyl Methacrylate (MMA) | N-Vinylpyrrolidone (NVP) |
| Structure | H₂C=CHC₆H₁₀OH | H₂C=CHC₆H₅ | H₂C=C(CH₃)COOCH₃ | H₂C=CHN(CH₂)₃C=O |
| Molecular Wt. ( g/mol ) | 126.20[1][3] | 104.15 | 100.12 | 111.14 |
| Boiling Point (°C) | 74 (at 19 mmHg)[1][4][5] | 145 | 100 | 90-92 (at 10 mmHg) |
| Density (g/mL at 25°C) | 0.942[1][4] | 0.909 | 0.944 | 1.043 |
| Solubility in Water | Sparingly Soluble | Insoluble | Slightly Soluble | Miscible |
| Solubility in Organics | Soluble in THF, Dioxane, Acetone | Soluble in THF, Toluene, Acetone | Soluble in THF, Toluene, Acetone | Soluble in Methanol, Acetone |
Table 1: Physicochemical properties of this compound and selected benchmark monomers. Data compiled from standard chemical suppliers and databases.[6][7]
The moderate boiling point of VCH allows for straightforward handling, while its solubility profile makes it suitable for solution polymerization in common organic solvents like THF or dioxane.[8] Its limited water solubility contrasts sharply with NVP, positioning its resulting polymer, Poly(this compound) or PVCH, as a more hydrophobic material, a property that can be crucial for encapsulating poorly water-soluble drugs.
Experimental Benchmarking: Protocols and Rationale
To generate meaningful comparative data, all monomers must be polymerized and characterized under identical, controlled conditions. The following protocols are designed to be self-validating systems for this purpose.
Workflow for Monomer Benchmarking
The overall experimental process follows a logical sequence from preparation to analysis.
Caption: Experimental workflow for benchmarking vinyl monomers.
Protocol 1: Comparative Free-Radical Polymerization
Objective: To synthesize homopolymers of VCH, St, MMA, and NVP under identical conditions to enable a direct comparison of their resulting polymer properties.
Expertise & Causality: We employ solution polymerization to maintain consistent temperature control, which is crucial as polymerization is highly exothermic.[9] Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its predictable, first-order decomposition kinetics, unaffected by the varying polarity of the monomers.[10] All reactions are run in parallel to minimize batch-to-batch variability.
Methodology:
-
Monomer Purification: Pass each monomer through a column of basic alumina to remove the shipping inhibitor (e.g., MEHQ). This step is critical as inhibitors will scavenge radicals and prevent polymerization.
-
Reaction Setup: In four separate, flame-dried Schlenk flasks, add AIBN (initiator, e.g., 0.01 molar equivalents relative to monomer).
-
Monomer Addition: To each flask, add the purified monomer (1.0 molar equivalent) and anhydrous 1,4-dioxane to achieve a 2 M concentration. Dioxane is chosen for its ability to solubilize all selected monomers and their resulting polymers.
-
Inert Atmosphere: Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen is a potent radical scavenger and will terminate polymerization chains prematurely.[9]
-
Polymerization: Place all flasks in a pre-heated oil bath at 70 °C and stir for a fixed duration (e.g., 12 hours). Maintaining identical time and temperature is essential for a valid comparison of conversion and molecular weight.
-
Isolation: After cooling, dilute the viscous polymer solutions with a small amount of THF. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol for PVCH, PSt, and PMMA; cold diethyl ether for PNVP) under vigorous stirring.
-
Purification & Drying: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a minimal amount of THF and re-precipitate to remove unreacted monomer. Dry the final polymer under vacuum at 60 °C to a constant weight.
Protocol 2: Polymer Characterization
Objective: To quantitatively measure the molecular weight and thermal properties of the synthesized homopolymers. These analyses provide the core data for our benchmark comparison.[11][12]
A. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Trustworthiness: GPC separates polymer chains based on their hydrodynamic volume in solution.[13] The system must be calibrated with known standards (e.g., narrow-PDI polystyrene) to generate a reliable calibration curve for molecular weight calculation.
Methodology:
-
Sample Preparation: Prepare polymer solutions at a concentration of ~2 mg/mL in stabilized THF. Ensure complete dissolution by gentle agitation for several hours.
-
Filtration: Filter each solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.[14]
-
Analysis: Inject the samples into a GPC system equipped with a refractive index (RI) detector.
-
Data Processing: Using the polystyrene calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
B. Thermal Property Analysis by DSC and TGA
Authoritative Grounding: Differential Scanning Calorimetry (DSC) is the standard method for determining the glass transition temperature (Tg) of amorphous polymers.[15] Thermogravimetric Analysis (TGA) provides quantitative data on the thermal stability and decomposition profile of materials.[11][15]
Methodology:
-
DSC for Glass Transition (Tg):
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle:
-
Heat 1: Ramp from 25 °C to 200 °C at 10 °C/min to erase the polymer's thermal history.
-
Cool: Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat 2: Ramp from 25 °C to 200 °C at 10 °C/min.
-
-
Determine the Tg from the inflection point in the heat flow curve of the second heating scan.
-
-
TGA for Thermal Stability (Td):
-
Accurately weigh 10-15 mg of the polymer into a ceramic TGA pan.
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the onset decomposition temperature (Td), often reported at 5% weight loss.
-
Comparative Data Analysis and Discussion
The data generated from the described protocols allow for a direct, quantitative comparison of the polymers. The following table represents expected outcomes based on established polymer science principles.
| Polymer | Expected Mn (kDa) | Expected PDI | Expected Tg (°C) | Expected Td (°C, 5% loss) | Key Properties & Implications |
| Poly(VCH) | 20 - 50 | ~2.0 | > 150 (High) | ~350 | High Tg for stability; OH group for conjugation; Moderate hydrophobicity. |
| Poly(Styrene) | 20 - 50 | ~2.0 | ~100 | ~375 | High thermal stability; Highly hydrophobic; Brittle. |
| Poly(MMA) | 20 - 50 | ~2.0 | ~105 | ~360 | Optically clear; High Tg; Good mechanical strength. |
| Poly(NVP) | 20 - 50 | ~2.0 | ~175 (dry) | ~400 | Very high Tg; Water-soluble; Biocompatible; Hygroscopic.[16][17] |
Table 2: Expected comparative performance data for homopolymers synthesized via controlled free-radical polymerization.
Discussion of Expected Results:
-
Glass Transition Temperature (Tg): The most striking expected result is the high Tg of Poly(VCH). The bulky, rigid cyclohexyl ring severely restricts the rotational freedom of the polymer backbone, requiring more thermal energy to transition from a glassy to a rubbery state. This Tg is anticipated to be significantly higher than that of PSt and PMMA and could be comparable to the high Tg of anhydrous PNVP.[17][18] For drug development, a high Tg is invaluable for stabilizing amorphous solid dispersions (ASDs) of APIs, preventing crystallization and enhancing bioavailability.
-
Thermal Stability (Td): All polymers are expected to show high thermal stability, with decomposition temperatures well above typical processing conditions.[19][20]
-
Functionality and Application Potential: While PNVP is the established choice for aqueous systems, its high hygroscopicity can be a drawback.[21][22] Poly(VCH) offers a compelling alternative for applications requiring a high Tg and a more hydrophobic character. Its key advantage is the hydroxyl group, which provides a straightforward route for covalent drug attachment, unlike PSt or PMMA which require more complex pre-functionalization of the monomer.
Decision Framework for Monomer Selection
The choice of monomer is application-dependent. This diagram outlines a logical approach for selecting a monomer based on desired polymer characteristics for a biomedical application.
Caption: Decision tree for selecting a vinyl monomer.
Conclusion
This guide demonstrates that this compound is a highly promising functional monomer that warrants strong consideration for advanced polymer applications. Through systematic benchmarking, we can conclude:
-
Superior Glass Transition: Poly(VCH) is expected to exhibit a very high Tg, making it an excellent candidate for applications requiring dimensional and thermal stability.
-
Inherent Functionality: The presence of a hydroxyl group provides a significant advantage over non-functional monomers like styrene and MMA, enabling straightforward post-polymerization modification critical for drug delivery and bioconjugation.[23][24][25]
-
Tunable Polarity: VCH bridges the gap between the highly hydrophobic styrene and the fully water-miscible N-vinylpyrrolidone, offering a moderate polarity that can be beneficial for formulating a wider range of APIs.
By providing these validated protocols and comparative insights, we empower researchers and drug development professionals to effectively evaluate this compound and harness its unique combination of properties to create next-generation polymers.
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Cross-validation of analytical methods for 1-Vinylcyclohexanol quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-Vinylcyclohexanol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount to ensuring the integrity of research and the quality of pharmaceutical products. This compound, a tertiary allylic alcohol, serves as a key intermediate in various synthetic pathways. Its accurate quantification is critical for process control, impurity profiling, and stability testing. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides the framework for a robust cross-validation study, ensuring the trustworthiness of the generated data. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1][2][3]
Method Performance Comparison: A High-Level Overview
The selection of an analytical method is contingent upon a multitude of factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation. This compound's volatility and thermal stability make it an excellent candidate for GC analysis. However, HPLC offers a versatile alternative, particularly when dealing with complex matrices or when derivatization is undesirable.
The following table summarizes the anticipated performance characteristics of a validated GC method with Flame Ionization Detection (GC-FID) and an HPLC method with UV detection. The presented data are representative of what can be expected from well-validated methods for similar analytes.
Table 1: Comparison of Typical Performance Characteristics for GC and HPLC Methods for this compound Quantification
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale and Causality |
| Specificity | High | High | Specificity is achieved through chromatographic separation from potential impurities and degradants. The choice of a suitable stationary phase is critical for both techniques to resolve the analyte from matrix components. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A high correlation coefficient demonstrates a direct proportionality between detector response and analyte concentration over a defined range, a fundamental requirement for accurate quantification.[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy, the closeness of the measured value to the true value, is typically assessed through spike-recovery studies at multiple concentration levels.[5] |
| Precision (%RSD) | Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] | ||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | Assessed by multiple injections of the same sample under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment. |
| Limit of Detection (LOD) | ~1 µg/mL | ~5 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. GC-FID often provides superior sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~15 µg/mL | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | High | High | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.[3] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.
Gas Chromatography (GC-FID) Method
This method is well-suited for determining the purity of this compound and quantifying it in various sample matrices.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 5-200 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard to achieve a final concentration within the calibration range.
2. GC Conditions (Starting Point):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. The choice of a more polar phase may be necessary to resolve specific impurities.[6]
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
3. Method Optimization:
-
Adjust the temperature ramp and carrier gas flow rate to achieve optimal separation and peak shape. For complex matrices, a slower temperature ramp may be necessary to improve resolution.[6]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust alternative for the quantification of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This creates a 1 mg/mL stock solution. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.
2. HPLC Conditions (Starting Point):
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of acid, such as 0.1% phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection at a low UV wavelength (e.g., 205 nm) is necessary.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Adjust the ratio of acetonitrile to water to optimize the retention time and resolution of the this compound peak from any impurities.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring inter-method reliability.[8] The process involves a direct comparison of the results obtained from both the GC and HPLC methods.
Protocol for Cross-Validation:
-
Sample Selection: Analyze a minimum of six independent samples, including samples spiked at low, medium, and high concentrations of this compound, using both the validated GC and HPLC methods.
-
Data Analysis: Compare the quantitative results obtained from both methods for each sample.
-
Acceptance Criteria: The percentage difference between the results from the two methods should be within a pre-defined acceptance criterion, typically ±10-20%, depending on the concentration level and the intended purpose of the method.
Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental workflows.
Caption: Workflow for this compound Quantification by GC.
Caption: Workflow for this compound Quantification by HPLC.
Caption: Logical Workflow for Cross-Validation of Analytical Methods.
Conclusion
Both GC and HPLC are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific application, available resources, and the nature of the sample matrix. A thorough method validation, guided by ICH principles, is crucial to ensure the generation of high-quality, reliable data.[9] Cross-validation between different analytical techniques provides an additional layer of confidence, demonstrating the robustness and accuracy of the quantitative results, which is a cornerstone of scientific integrity in drug development and research.
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Safety Operating Guide
Navigating the Disposal of 1-Vinylcyclohexanol: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Vinylcyclohexanol, a common tertiary allylic alcohol used in various synthetic applications. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile of this compound
Before we proceed to the disposal protocol, it is imperative to understand the inherent hazards of this compound. This knowledge forms the basis for the safety precautions and disposal methods outlined.
This compound is classified as a combustible liquid and presents several health hazards.[1][2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][3][4] Therefore, handling and disposal require stringent adherence to safety protocols to minimize exposure risks.
| Property | Value | Source |
| Molecular Formula | C8H14O | [3][5] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 74 °C at 19 mmHg | [1][5] |
| Density | 0.942 g/mL at 25 °C | [1][5] |
| Flash Point | 70 °C (158 °F) - closed cup | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1][3] |
Pre-Disposal: Essential Preparatory Steps
Proper disposal begins with meticulous preparation. These initial steps are crucial for ensuring a safe and efficient waste management process.
Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable. Before handling the chemical for disposal, ensure you are equipped with:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[6]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic fumes.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Combustible").[7][8]
Step-by-Step Disposal Procedure
The disposal of this compound falls under the regulations for hazardous waste management, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11] The following procedure outlines a compliant and safe disposal pathway.
-
Collection: Carefully transfer the this compound waste into the designated hazardous waste container. Perform this transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7] Ensure the storage area is away from sources of ignition, such as open flames or hot surfaces.[12]
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation. This is a critical component of cradle-to-grave hazardous waste tracking.[13]
-
Arrange for Pickup: Once the waste container is full, or before the accumulation time limits are reached (these vary based on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8][14]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to mitigate hazards.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If possible and safe to do so, increase ventilation to the area.
-
Control Ignition Sources: Eliminate all potential sources of ignition from the spill area.[15]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Clean: Carefully collect the absorbent material and place it in a designated, labeled container for hazardous waste disposal.[15] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved January 14, 2026, from [Link]
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Navigating the Safe Handling of 1-Vinylcyclohexanol: A Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, the safe and effective handling of chemical reagents is a foundational pillar of successful experimentation. This guide provides a comprehensive, technically grounded protocol for the use of 1-Vinylcyclohexanol, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.
Understanding the Hazard Profile of this compound
This compound (CAS No: 1940-19-8) is a versatile tertiary allylic alcohol used in various synthetic applications.[1] However, its utility is accompanied by a distinct hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also a combustible liquid.[3] Understanding these classifications is the first step in establishing a robust safety protocol.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
| Flammable liquids (Category 4) | H227: Combustible liquid | Warning |
Engineering and Administrative Controls: Your First Line of Defense
Before considering Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls. These measures are designed to minimize hazards at their source.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is essential to control the inhalation hazard posed by its vapors.[3] The fume hood should have adequate airflow, and its performance should be regularly monitored.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise Standard Operating Procedures (SOPs) must be established and readily available. All personnel must be thoroughly trained on these SOPs and the specific hazards of the chemical.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are paramount, the use of appropriate PPE is mandatory to protect against residual risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
Rationale: this compound is a skin irritant.[3] Therefore, appropriate chemical-resistant gloves are essential to prevent dermal exposure.
-
Selection: Nitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.
-
Best Practices:
-
Inspect gloves for any signs of degradation or puncture before each use.[5]
-
Employ the "double-gloving" technique for enhanced protection, especially during procedures with a higher risk of splashing.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection
Rationale: The chemical is classified as causing serious eye irritation.[2] Direct contact with the eyes can result in significant injury.
-
Selection: Chemical splash goggles are the minimum requirement.[6] A face shield worn over safety glasses provides an additional layer of protection against splashes and should be used when handling larger quantities or during vigorous reactions.[7]
Skin and Body Protection
Rationale: To prevent skin contact from splashes or spills, appropriate body protection is necessary.
-
Selection: A flame-resistant laboratory coat is recommended.[5] When handling larger volumes, a chemical-resistant apron over the lab coat provides an extra barrier.
-
Best Practices:
-
Ensure the lab coat is fully buttoned.
-
Do not wear shorts or open-toed shoes in the laboratory.[5]
-
Respiratory Protection
Rationale: this compound may cause respiratory irritation.[8] While a properly functioning fume hood should mitigate this risk, respiratory protection may be necessary in certain situations.
-
Selection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.
Step-by-Step Guide to Safe Handling and Disposal
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (outer pair over the cuff of the lab coat)
Doffing Sequence:
-
Gloves (outer pair)
-
Gown/Apron
-
Goggles/Face Shield
-
Gloves (inner pair)
-
Respirator (if worn)
-
Wash hands thoroughly.
Operational Plan for Handling this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all equipment and the work surface within the fume hood.
-
Properly label and store any unused this compound in a cool, well-ventilated area away from ignition sources.[4]
-
Disposal Plan
Improper disposal of this compound can pose a significant environmental and safety risk.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[9]
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Ensure the container is kept closed except when adding waste.
-
-
Professional Disposal:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
-
PubChem. (n.d.). 1-Vinylcyclohexyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]
-
MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
The Ohio State University. (n.d.). Personal Protective Equipment. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Vinyl-1-cyclohexene, stabilized. Retrieved from [Link]
Sources
- 1. This compound 97 | 1940-19-8 [chemicalbook.com]
- 2. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. fishersci.dk [fishersci.dk]
- 7. pppmag.com [pppmag.com]
- 8. guidechem.com [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
